2'-Deoxyuridine-d
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H12N2O5 |
|---|---|
Molecular Weight |
229.21 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-2-deuterio-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i8D |
InChI Key |
MXHRCPNRJAMMIM-HICGEUNQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Deuterated 2'-Deoxyuridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of deuterated 2'-Deoxyuridine (B118206), a critical isotopically labeled compound for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry. This document details established synthetic routes, purification protocols, and methods for characterization, presenting quantitative data in accessible formats and visualizing complex workflows.
Synthesis of Deuterated 2'-Deoxyuridine
The introduction of deuterium (B1214612) into the 2'-deoxyuridine molecule can be achieved at various positions, primarily on the deoxyribose sugar moiety or the uracil (B121893) base. This guide focuses on two principal methods: stereospecific synthesis of 3'-deuterated 2'-deoxyuridine and catalytic hydrogen-deuterium (H-D) exchange for deuteration at the C5 and C6 positions of the uracil ring.
Stereospecific Synthesis of 3'-Deuterated 2'-Deoxyuridine
A robust method for the site-specific deuteration at the 3' position of 2'-deoxyuridine involves the stereospecific reduction of a 3'-keto intermediate. This approach offers high yields and excellent stereoselectivity.[1][2]
Experimental Protocol:
The synthesis proceeds through a multi-step process starting from a protected 2'-deoxyuridine derivative.
-
Oxidation of the 3'-Hydroxyl Group: The starting material, 5'-O-(dimethoxytrityl)-2'-deoxyuridine, is oxidized to the corresponding 3'-keto derivative. This is a critical step and is typically carried out using a mild oxidizing agent to avoid degradation of the nucleoside.
-
Stereospecific Reduction with a Deuteride Source: The 3'-keto intermediate is then reduced stereospecifically using a deuterated reducing agent, such as sodium triacetoxyborodeuteride, to introduce the deuterium atom at the 3' position. This step is crucial for achieving high stereoselectivity.[1][2]
-
Deprotection: The protecting groups are subsequently removed to yield the final 3'-deuterated 2'-deoxyuridine.
Logical Workflow for the Synthesis of 3'-Deuterated 2'-Deoxyuridine:
Catalytic Hydrogen-Deuterium Exchange for C5 and C6 Deuteration
Deuteration of the uracil base at the C5 and C6 positions can be achieved through catalytic hydrogen-deuterium (H-D) exchange. This method typically involves the use of a noble metal catalyst and a deuterium source, such as deuterium gas (D₂) or deuterium oxide (D₂O).
Experimental Protocol:
-
Catalyst and Deuterium Source Selection: A suitable catalyst, such as palladium on carbon (Pd/C), is chosen. The deuterium source can be D₂ gas or D₂O.
-
Reaction Setup: 2'-Deoxyuridine is dissolved in a suitable solvent, and the catalyst is added. The reaction vessel is then charged with the deuterium source.
-
Reaction Conditions: The reaction is typically carried out under pressure and at an elevated temperature to facilitate the exchange reaction. The specific conditions (pressure, temperature, and reaction time) will influence the degree of deuteration.
-
Work-up and Isolation: After the reaction, the catalyst is removed by filtration, and the solvent is evaporated. The crude product is then purified.
Logical Workflow for Catalytic H-D Exchange:
Purification of Deuterated 2'-Deoxyuridine
Purification of the deuterated product is essential to remove unreacted starting materials, byproducts, and the catalyst. High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. While the addition of deuterium atoms has a minimal effect on the polarity of 2'-deoxyuridine, RP-HPLC can effectively separate the deuterated product from other impurities.[3]
Experimental Protocol:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of a polar solvent (e.g., water with a modifier like triethylammonium (B8662869) acetate) and a less polar organic solvent (e.g., acetonitrile) is employed.[2]
-
Detection: The eluent is monitored using a UV detector, typically at a wavelength of 260 nm.
-
Fraction Collection and Isolation: Fractions containing the purified deuterated 2'-deoxyuridine are collected, and the solvent is removed to yield the final product.
Experimental Workflow for RP-HPLC Purification:
Data Presentation
The following tables summarize typical quantitative data associated with the synthesis and purification of deuterated 2'-deoxyuridine.
Table 1: Synthesis of 3'-Deuterated 2'-Deoxyuridine - Representative Data
| Step | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| Oxidation | 5'-O-DMTr-2'-deoxyuridine, mild oxidizing agent | >90 | - | [1] |
| Reduction | 3'-Keto intermediate, Sodium triacetoxyborodeuteride | ~85 | - | [1] |
| Overall | - | High | >95 (after purification) | [1][2] |
Table 2: RP-HPLC Purification Parameters for Deuterated 2'-Deoxyuridine
| Parameter | Value |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | 0.1 M Triethylammonium acetate (B1210297) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-30% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Retention Time | Varies based on exact conditions and deuteration position |
Characterization
The successful synthesis and purification of deuterated 2'-deoxyuridine are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
NMR Spectroscopy: ¹H NMR is used to confirm the disappearance of the proton signal at the deuterated position. ²H (Deuterium) NMR will show a signal corresponding to the incorporated deuterium.[4]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the mass increase corresponding to the number of incorporated deuterium atoms, thus verifying the isotopic enrichment.[5]
This technical guide provides a foundational understanding of the synthesis and purification of deuterated 2'-deoxyuridine. Researchers should adapt and optimize these protocols based on their specific experimental requirements and available instrumentation.
References
- 1. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organophotocatalytic Selective Deuteration of Metabolically Labile Heteroatom Adjacent C-H Bonds via H/D Exchange with D2O - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Enzymatic Incorporation of 2'-Deoxyuridine into DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Role of Uracil (B121893) in Cellular Genetics
2'-Deoxyuridine triphosphate (dUTP) is a naturally occurring nucleotide precursor that is structurally analogous to deoxythymidine triphosphate (dTTP).[1][2] During DNA replication, DNA polymerases can incorporate dUTP opposite adenine (B156593) (A) residues, effectively replacing dTTP.[1][2] This event, known as uracilation, results in non-mutagenic dU/A base pairs.[2] However, the presence of uracil in DNA is generally considered a lesion. Uracil can also arise from the spontaneous deamination of cytosine, creating a U:G mismatch that is premutagenic and can lead to C-to-T transition mutations if not repaired.[3]
To maintain genomic integrity, cells have evolved sophisticated mechanisms to both prevent dUTP incorporation and remove uracil from DNA.[1] These include:
-
dUTP Pyrophosphatase (dUTPase): This enzyme hydrolyzes dUTP to dUMP and pyrophosphate, keeping the intracellular pool of dUTP low and providing the precursor for dTTP synthesis.[1][2]
-
Uracil-DNA Glycosylase (UDG): A key enzyme in the Base Excision Repair (BER) pathway that recognizes and excises uracil from DNA.[1][3]
Despite these safeguards, the controlled incorporation and subsequent removal of uracil have been harnessed for various applications in molecular biology, diagnostics, and as a target for cancer therapeutics.[1][2] This guide provides a comprehensive overview of the enzymatic incorporation of 2'-Deoxyuridine into DNA, the cellular response, and its applications.
Enzymology of dUTP Incorporation by DNA Polymerases
DNA polymerases do not perfectly discriminate between dUTP and dTTP, as both form a proper Watson-Crick base pair with adenine.[4] However, the efficiency of dUTP incorporation varies significantly among different types of DNA polymerases. This differential incorporation is a critical factor for both in vivo fidelity and in vitro applications.
Polymerase Families and dUTP Incorporation Efficiency
-
Family A Polymerases (e.g., Taq polymerase): These polymerases, commonly used in PCR, generally incorporate dUTP with high efficiency. For example, Taq DNA polymerase exhibits a dUTP utilization efficiency of approximately 71.3% compared to dTTP.[5] This property is exploited in methods to prevent PCR carry-over contamination.[1][2]
-
Family B Polymerases (e.g., Pfu, Vent, KOD polymerases): High-fidelity, proofreading polymerases from this family are often inhibited by the presence of uracil in the DNA template.[6][7] Consequently, their efficiency of dUTP incorporation is significantly lower than that of Family A polymerases. For instance, Pfu polymerase has a relative dUTP incorporation efficiency of only 9.4%.[5] This inhibition is a major reason why dUTP is generally not recommended for use with proofreading enzymes unless they are specifically engineered for this purpose.[2][6]
-
DNA Polymerase Gamma: The mitochondrial DNA polymerase has been shown to preferentially incorporate dTMP over dUMP, with a Km for dTTP approximately 3-fold lower than for dUTP, indicating a higher affinity for the natural nucleotide.[8]
Quantitative Analysis of dUTP Incorporation
The kinetic parameters of dUTP incorporation are crucial for understanding polymerase fidelity and for optimizing molecular biology protocols. The following tables summarize the relative incorporation efficiencies and kinetic constants for several common DNA polymerases.
Table 1: Relative Efficiency of dUTP vs. dTTP Incorporation by Various DNA Polymerases
| DNA Polymerase | Family | Relative dUTP Incorporation Efficiency (%) | Reference |
| Taq DNA Polymerase | A | 71.3 | [5] |
| Neq DNA Polymerase | B | 74.9 | [5] |
| Vent DNA Polymerase | B | 15.1 | [5] |
| Pfu DNA Polymerase | B | 9.4 | [5] |
| KOD DNA Polymerase | B | 12.3 | [5] |
Efficiency is presented as the percentage of incorporated radioactivity from [³H]dUTP compared to [³H]dTTP.
Table 2: Steady-State Kinetic Parameters for dUTP Incorporation
| DNA Polymerase | Substrate | K_m (μM) | V_max (relative) | Reference |
| Porcine Liver DNA Pol γ | dTTP | 0.4 | ~1 | [8] |
| Porcine Liver DNA Pol γ | dUTP | 1.1 | ~1 | [8] |
| Pfu DNA Polymerase (exo⁻) | dNTPs (avg) | 12 | - | [9] |
| Pfu SQ Mutant | dCTP | 0.025 | 6.7 s⁻¹ (k_cat) | [9] |
Cellular Response: The Base Excision Repair (BER) Pathway
Once uracil is incorporated into DNA, it is targeted for removal by the Base Excision Repair (BER) pathway, which is initiated by a Uracil-DNA Glycosylase (UDG).[3][10]
The major steps of BER for uracil removal are:
-
Recognition and Excision: UDG scans the DNA and, upon finding a uracil base, flips it out of the helix and cleaves the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site.[11][12]
-
Incision: An AP endonuclease (APE1 in humans) nicks the phosphodiester backbone 5' to the AP site.[11]
-
Synthesis and Ligation: DNA Polymerase β (Pol β) fills the single-nucleotide gap.[11] The repair process is completed by a DNA ligase (LIG3:XRCC1 in short-patch BER) which seals the nick.[11]
The BER pathway can proceed via two sub-pathways: short-patch BER (replacing a single nucleotide) and long-patch BER (replacing 2-13 nucleotides).[3][11] The repair of uracil is predominantly handled by the short-patch pathway.[13]
Caption: The Base Excision Repair (BER) pathway for removing uracil from DNA.
Applications in Research and Drug Development
The enzymatic incorporation of dUTP and the subsequent action of UDG have been exploited in numerous molecular biology techniques and are a focus of therapeutic strategies.
PCR Carry-over Contamination Prevention
One of the most common applications is preventing contamination from previous PCR experiments.[1][2] In this method, dTTP is partially or fully replaced with dUTP in the PCR master mix.[2] All subsequent amplicons will therefore contain uracil. Before starting a new PCR, the reaction is pre-treated with Uracil-N-Glycosylase (UNG, also known as UDG), which degrades any contaminating uracil-containing amplicons from previous reactions, leaving the true template DNA intact.[1][10]
DNA Labeling and Sequencing
Modified dUTPs, conjugated with fluorescent dyes, biotin, or other reporter molecules, can be enzymatically incorporated into DNA.[1] This allows for the production of labeled DNA probes for use in techniques such as Fluorescence In Situ Hybridization (FISH), microarrays, and DNA sequencing.[1]
A Target for Cancer Therapy
Many chemotherapeutic agents, such as 5-fluorouracil (B62378) (5-FU) and pemetrexed, function by inhibiting thymidylate synthase.[4][14] This inhibition leads to a depletion of the cellular dTTP pool and a corresponding increase in the dUTP pool, resulting in massive incorporation of uracil into the DNA of rapidly dividing cancer cells.[4][14] The subsequent attempt by the BER pathway to repair this extensive damage can lead to DNA strand breaks, replication fork collapse, and ultimately, apoptosis.[2][14]
Targeting UDG itself is an emerging therapeutic strategy. The inhibition of UDG in cancer cells treated with thymidylate synthase inhibitors is hypothesized to enhance cytotoxicity.[14] By preventing the removal of uracil, the genomic integrity is severely compromised, leading to enhanced cell death.[14] Therefore, UDG inhibitors are being investigated as a way to sensitize cancer cells to existing chemotherapies.[14][15]
Caption: Mechanism of action for UDG inhibitors in combination with chemotherapy.
Detailed Experimental Protocols
Protocol: Primer Extension Assay for dUTP Incorporation
This protocol is used to determine the efficiency of dUTP incorporation by a DNA polymerase opposite a template adenine.
Materials:
-
DNA Polymerase of interest
-
10x Polymerase Reaction Buffer
-
Primer (5'-radiolabeled with [γ-³²P]ATP)
-
DNA template with a known sequence
-
dNTP mix (dATP, dCTP, dGTP)
-
dUTP and/or dTTP solutions
-
Stop Solution (95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 13-20%)
-
Phosphorimager system
Methodology:
-
Primer-Template Annealing: Anneal the ³²P-labeled primer to the DNA template by mixing them in a 1.5:1 template-to-primer molar ratio, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
-
Reaction Setup: Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
2 µL of 10x Reaction Buffer
-
2 µL of annealed primer/template complex (e.g., 20 nM final concentration)
-
2 µL of dNTP mix (without TTP)
-
Variable concentrations of dTTP or dUTP
-
1-2 units of DNA Polymerase
-
Nuclease-free water to 20 µL
-
-
Initiate Reaction: Transfer tubes to a thermocycler or water bath set to the optimal temperature for the polymerase (e.g., 72°C for Taq). Incubate for a defined time course (e.g., 1, 2, 5, 10 minutes).
-
Quench Reaction: Stop the reactions by adding an equal volume (20 µL) of Stop Solution.
-
Denaturing PAGE: Heat the samples at 95°C for 5 minutes to denature the DNA. Load the samples onto a denaturing polyacrylamide gel.
-
Visualization and Analysis: Run the gel until the dye fronts have migrated sufficiently. Expose the gel to a phosphor screen and visualize using a phosphorimager. The intensity of the band corresponding to the fully extended primer (+1 product) is quantified. The rate of product formation is used to determine kinetic parameters.[16]
Caption: Experimental workflow for a primer extension assay.
Protocol: Real-Time PCR Assay for Quantifying Uracil in DNA
This method uses the differential ability of wild-type Pfu polymerase (which stalls at uracil) and a mutant version (Pfu V93Q, which does not) to quantify uracil content in a specific DNA segment.[17][18]
Materials:
-
Wild-type Pfu DNA Polymerase (uracil-binding)
-
Mutant Pfu V93Q DNA Polymerase (non-uracil-binding)
-
DNA sample (genomic or synthetic)
-
PCR primers for the target region
-
dNTP mix
-
Real-time PCR instrument with SYBR Green or similar dye
-
10x Pfu Reaction Buffer
Methodology:
-
Reaction Setup: Prepare two sets of real-time PCR reactions for each DNA sample.
-
Reaction A (Sensor): Contains wild-type Pfu polymerase.
-
Reaction B (Reference): Contains mutant Pfu V93Q polymerase.
-
Each reaction should contain the DNA template, primers, dNTPs, buffer, and SYBR Green dye.
-
-
Real-Time PCR: Run the reactions on a real-time PCR instrument with a standard amplification protocol.
-
Data Analysis:
-
Determine the quantification cycle (Cq) for both the sensor (Cq_WT) and reference (Cq_V93Q) reactions.
-
The difference in Cq values (ΔCq = Cq_WT - Cq_V93Q) is proportional to the amount of uracil in the template.
-
A standard curve can be generated using synthetic DNA templates with known numbers of uracil residues to precisely quantify the uracil content in the unknown sample.[17][18]
-
Conclusion
The enzymatic incorporation of 2'-Deoxyuridine into DNA is a fundamental biological process with significant implications for genome stability, molecular diagnostics, and cancer therapy. While cells possess robust mechanisms to limit uracil in their DNA, the ability of DNA polymerases to utilize dUTP provides a powerful toolkit for researchers. Understanding the kinetic differences in dUTP incorporation among various polymerases is essential for optimizing these applications. Furthermore, the interplay between dUTP incorporation and the base excision repair pathway presents a compelling target for drug development, offering novel strategies to enhance the efficacy of existing cancer treatments. Continued research in this area promises to yield further innovations for both basic science and clinical applications.
References
- 1. dUTP | structure, function & biological significance [baseclick.eu]
- 2. dUTP: Definition, Applications, & Industry Uses [excedr.com]
- 3. Role Of Uracil DNA Glycosylase In Base Excision Repair - Michele Evans [grantome.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Archaeal dUTPase enhances PCR amplifications with archaeal DNA polymerases by preventing dUTP incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and characterization of porcine liver DNA polymerase gamma: utilization of dUTP and dTTP during in vitro DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineered split in Pfu DNA polymerase fingers domain improves incorporation of nucleotide γ-phosphate derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uracil-DNA glycosylase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. DNA base excision repair of uracil residues in reconstituted nucleosome core particles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A one-step method for quantitative determination of uracil in DNA by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Technical Guide to the Physical Properties of 2'-Deoxyuridine-d Solid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of solid 2'-Deoxyuridine (B118206), with a focus on its deuterated form (2'-Deoxyuridine-d). While specific experimental data for the deuterated analogue is limited, the physical properties of the non-deuterated form serve as a robust proxy due to their structural similarity. This document details critical parameters including melting point, solubility, crystallographic data, and spectroscopic characteristics. Standardized experimental protocols for determining these properties are provided to ensure reproducibility. Additionally, key biological pathways and experimental workflows involving 2'-Deoxyuridine are visualized to provide functional context for researchers in drug development and molecular biology.
Introduction
2'-Deoxyuridine (dU) is a pyrimidine (B1678525) nucleoside, a fundamental component of deoxyribonucleic acid (DNA). It is structurally analogous to thymidine, differing only by the absence of a methyl group at the 5-position of the uracil (B121893) base. The incorporation of uracil into DNA can occur through the deamination of cytosine or the misincorporation of dUTP during DNA replication. Consequently, cellular repair mechanisms exist to remove uracil from DNA, highlighting its importance in maintaining genomic integrity.
The deuterated form, this compound, is a valuable tool in various research applications, including metabolic studies, enzyme mechanism elucidation, and as an internal standard in mass spectrometry-based quantification. The substitution of hydrogen with deuterium (B1214612) atoms can subtly alter physical properties due to the kinetic isotope effect, but the fundamental characteristics remain largely unchanged. This guide summarizes the known physical properties of 2'-Deoxyuridine, which are considered to be very close approximations for its deuterated analogue.
Core Physical Properties
The physical properties of 2'-Deoxyuridine solid are crucial for its handling, formulation, and application in experimental settings. The following tables summarize the key quantitative data available for the non-deuterated form.
Table 1: General and Thermal Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂N₂O₅ | [1][2] |
| Molecular Weight | 228.20 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 167-169 °C | [1][2] |
| Boiling Point (est.) | 370.01 °C | [1][2] |
| Density (calc.) | 1.6106 g/cm³ | [5] |
Table 2: Solubility Data
| Solvent | Solubility | Temperature (°C) | Reference(s) |
| Water | 300 g/L | 20 | [2] |
| Water | ~5 mg/mL (in PBS, pH 7.2) | Not Specified | [6] |
| DMSO | ~10 mg/mL (Slightly soluble) | Not Specified | [1][6] |
| Dimethylformamide | ~16 mg/mL | Not Specified | [6] |
| Methanol | Slightly soluble (when heated) | Not Specified | [1] |
| Ethanol | Slightly soluble | Not Specified | [6] |
Table 3: Crystallographic Data
| Parameter | Value | Reference(s) |
| Crystal System | Monoclinic | [5] |
| Space Group | P2₁ | [5] |
| Unit Cell Dimensions | a = 7.91 Å, b = 6.710 Å, c = 18.77 Å, β = 96.6° | [5] |
| Molecules per Unit Cell (Z) | 4 | [5] |
Table 4: Spectroscopic Data
| Spectroscopy Type | Key Data | Reference(s) |
| UV/Vis (λmax) | 264 nm | [6] |
| ¹H NMR (400 MHz, D₂O) | δ (ppm): 7.87 (d, 1H), 6.28 (t, 1H), 5.89 (d, 1H), 4.47 (m, 1H), 4.06 (m, 1H), 3.85 (dd, 1H), 3.78 (dd, 1H), 2.40 (m, 2H) | [7] |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 163.3 (C4), 150.7 (C2), 141.1 (C6), 102.1 (C5), 87.9 (C1'), 85.1 (C4'), 70.5 (C3'), 61.4 (C5'), 39.8 (C2') | [8] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of this compound solid.
Melting Point Determination
Method: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is raised rapidly to about 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (clear point) are recorded as the melting range.[6][9]
-
Solubility Determination
Method: Shake-Flask Method
-
Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, DMSO) in a sealed, thermostated flask.
-
Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. A reference standard such as tetramethylsilane (B1202638) (TMS) or a calibrated solvent signal is used.
-
Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied.
-
Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure.[12][13][14]
Single-Crystal X-ray Diffraction
Method: X-ray Crystallography
-
Crystal Growth: Single crystals of this compound suitable for diffraction (typically >0.1 mm in all dimensions) are grown from a supersaturated solution by slow evaporation or cooling.
-
Data Collection:
-
A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The crystal is rotated in the X-ray beam, and the diffraction pattern (intensities and positions of Bragg reflections) is recorded by a detector.[15][16][17]
-
-
Structure Solution and Refinement:
-
The collected data is processed to determine the unit cell dimensions and space group.
-
The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An atomic model is built into the electron density map and refined against the experimental data to yield the final crystal structure, including bond lengths, bond angles, and torsion angles.[3][15][17]
-
Signaling Pathways and Experimental Workflows
2'-Deoxyuridine plays a central role in nucleotide metabolism, particularly in the de novo synthesis of thymidylate, a crucial precursor for DNA synthesis.
Caption: De novo synthesis of dTMP from dUMP.
The above diagram illustrates the conversion of 2'-deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) catalyzed by the enzyme thymidylate synthase (TS).[5][18] This reaction is essential for providing the necessary building blocks for DNA replication and repair. The process involves the transfer of a methyl group from N⁵,N¹⁰-methylenetetrahydrofolate.[18] This pathway is a major target for anticancer drugs.
Caption: Workflow for solubility determination.
This workflow diagram outlines the key steps of the shake-flask method for determining the equilibrium solubility of this compound.[10][11] This standardized procedure is critical for obtaining reliable and reproducible solubility data, which is fundamental for drug formulation and development.
Conclusion
This technical guide has consolidated the essential physical properties of solid 2'-Deoxyuridine, providing a reliable reference for its deuterated analogue, this compound. The tabulated data on thermal, solubility, crystallographic, and spectroscopic characteristics, coupled with detailed experimental protocols, offer a practical framework for researchers. The visualization of its role in the thymidylate synthesis pathway underscores its biological significance and its relevance as a target in therapeutic research. This comprehensive resource aims to support the scientific community in the effective utilization of this compound in their research and development endeavors.
References
- 1. An unusual mechanism of thymidylate biosynthesis in organisms containing the thyX Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of deoxyuridine incorporation and DNA repair in the expression of human chromosomal fragile sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. chm.uri.edu [chm.uri.edu]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. excillum.com [excillum.com]
- 9. Determination of Melting Point [wiredchemist.com]
- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. chem.uiowa.edu [chem.uiowa.edu]
- 15. rigaku.com [rigaku.com]
- 16. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 18. Thymidylate synthase - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of 2'-Deoxyuridine-d in DNA Synthesis and Repair
This technical guide provides a comprehensive overview of the role of 2'-Deoxyuridine (B118206) (dU) and its deuterated counterpart, this compound (d-dU), in the intricate processes of DNA synthesis and repair. This document delves into the core mechanisms of dU incorporation, its subsequent enzymatic removal, and the application of its deuterated form as a powerful tool in metabolic research. It is designed to be a valuable resource for professionals in cellular biology, oncology, and pharmacology.
Introduction to 2'-Deoxyuridine in DNA Metabolism
2'-Deoxyuridine is a nucleoside that is typically found in RNA as uridine (B1682114) but can be incorporated into DNA through two primary mechanisms.[1][2] The first is the deamination of cytosine, a spontaneous hydrolytic reaction that converts it to uracil (B121893). The second pathway involves the erroneous incorporation of deoxyuridine triphosphate (dUTP) in place of deoxythymidine triphosphate (dTTP) during DNA replication.[1][2] The presence of uracil in DNA can be mutagenic, as it preferentially pairs with adenine, leading to C:G to T:A transition mutations if left unrepaired.[1] To counteract this, cells have evolved a robust repair mechanism known as the Base Excision Repair (BER) pathway, which is initiated by the enzyme Uracil-DNA Glycosylase (UNG).[1][3][4]
The Role of Uracil-DNA Glycosylase (UNG) in DNA Repair
Uracil-DNA Glycosylase (UNG) is a highly conserved enzyme that plays a critical role in maintaining genome integrity by recognizing and removing uracil from DNA.[1][4][5] UNG catalyzes the cleavage of the N-glycosidic bond between the uracil base and the deoxyribose sugar backbone, creating an apurinic/apyrimidinic (AP) site.[1][5] This action is the first step in the BER pathway. Human cells express both a nuclear (UNG2) and a mitochondrial (UNG1) isoform of the enzyme.
Kinetic Parameters of Human Uracil-DNA Glycosylase
The efficiency of UNG is characterized by its kinetic parameters, which can vary depending on the substrate (single-stranded vs. double-stranded DNA) and the surrounding DNA sequence.
| Enzyme | Substrate | K_m_ (μM) | k_cat_ (min⁻¹) | Source |
| Human UNGΔ84 | ssDNA | 0.45 | - | [6] |
| Human UNGΔ84 | dsDNA | 1.6 | - | [6] |
| HSV-1 UDG | ssDNA (A-T rich) | 0.05 ± 0.01 | 138 ± 6 | [5] |
| HSV-1 UDG | ssDNA (G-C rich) | 7.4 ± 1.5 | 108 ± 12 | [5] |
| M. tuberculosis UDG | hairpin DNA | 0.23 ± 0.03 | - | [7] |
Note: The k_cat_ values were not provided for all studies. The efficiency of uracil removal is influenced by the sequence context, with A-T rich regions generally showing higher affinity.[5]
Thermodynamic Consequences of Uracil in DNA
The substitution of thymine (B56734) with uracil, which differs only by a methyl group at the 5th position of the pyrimidine (B1678525) ring, leads to a destabilization of the DNA duplex. This thermodynamic instability increases the likelihood of the uracil base flipping out of the DNA helix, a crucial step for its recognition and excision by UNG.[3]
| DNA Duplex Modification | Change in Melting Temperature (ΔT_m_) | Thermodynamic Effect | Source |
| Single T to U substitution | Destabilization | Increased probability of extrahelical state | [3] |
| T to U next to G·C pair | Weaker destabilization | Context-dependent stability | [3] |
| T to U next to A·T pairs | Stronger destabilization | Context-dependent stability | [3] |
This compound as a Metabolic Tracer
Deuterated 2'-deoxyuridine (this compound) serves as a stable isotope-labeled tracer for studying DNA synthesis and repair. When introduced to cells, it is incorporated into newly synthesized DNA. The deuterium (B1214612) label allows for its quantification and tracking through metabolic pathways using mass spectrometry-based techniques. This provides a powerful method to assess the rates of DNA replication and repair in various experimental models.
Quantification of this compound in DNA
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of deuterated nucleosides within genomic DNA.[8][9] This technique allows for the precise measurement of the amount of this compound incorporated into DNA, providing a quantitative measure of DNA synthesis.
| Analytical Technique | Application | Key Advantages | Source |
| LC-MS/MS | Quantification of dU and d-dU in DNA | High sensitivity and specificity; allows for isotope dilution methods | [8][9] |
| GC-MS | Detection of uracil moieties in DNA | High sensitivity | [10] |
Experimental Protocols
Protocol for EdU (5-ethynyl-2'-deoxyuridine) Labeling and Detection in Cell Culture
5-ethynyl-2'-deoxyuridine (EdU) is a thymidine (B127349) analog that is incorporated into DNA during active synthesis and can be detected via a click chemistry reaction.
Materials:
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Cell culture medium
-
Fixation solution (e.g., 3.7% formaldehyde (B43269) in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (containing a fluorescent azide)
-
Wash buffer (e.g., 3% BSA in PBS)
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
EdU Labeling:
-
Cell Fixation:
-
Permeabilization:
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[11]
-
Wash the cells once with 3% BSA in PBS.
-
-
Nuclear Staining and Imaging:
-
Incubate the cells with a nuclear counterstain solution.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides and image using a fluorescence microscope.
-
Protocol for Uracil-DNA Glycosylase (UNG) Activity Assay
This protocol describes a fluorescence-based assay to measure the activity of UNG using a hairpin DNA oligomer with a fluorophore and a quencher.
Materials:
-
Purified UNG enzyme
-
Fluorescently labeled hairpin DNA substrate (with a 5' fluorophore and a 3' quencher, containing uracil bases in the stem)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT, 0.1 mg/ml BSA)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Reaction Setup:
-
In a 96-well black plate, prepare the reaction mixture containing the assay buffer and the fluorescent DNA substrate (e.g., 30 nM final concentration).[13]
-
-
Enzyme Addition:
-
Initiate the reaction by adding the UNG enzyme to the wells (e.g., 0.3 nM final concentration).[13]
-
Include a no-enzyme control.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Monitor the increase in fluorescence in real-time. The excision of uracil by UNG leads to the destabilization of the hairpin and separation of the fluorophore and quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear phase of the fluorescence increase.
-
Determine the kinetic parameters (K_m_ and k_cat_) by measuring the reaction rates at varying substrate concentrations.
-
Protocol for LC-MS/MS Quantification of 2'-Deoxyuridine in DNA
This protocol outlines the general steps for the quantification of dU in DNA samples using LC-MS/MS.
Materials:
-
Genomic DNA sample
-
Stable isotope-labeled internal standard (e.g., [¹⁵N₂]-dU)
-
DNase I, nuclease P1, and alkaline phosphatase
-
LC-MS/MS system
Procedure:
-
DNA Digestion:
-
Spike the genomic DNA sample with the internal standard.
-
Enzymatically digest the DNA to individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
-
Sample Cleanup:
-
Purify the deoxynucleoside mixture, for example, by solid-phase extraction, to remove proteins and other interfering substances.
-
-
LC-MS/MS Analysis:
-
Inject the purified sample into the LC-MS/MS system.
-
Separate the deoxynucleosides using a suitable HPLC column and gradient.
-
Detect and quantify the parent and fragment ions for both endogenous dU and the internal standard using multiple reaction monitoring (MRM).
-
-
Quantification:
-
Calculate the amount of dU in the original DNA sample by comparing the peak area ratio of endogenous dU to the internal standard against a standard curve.
-
Signaling Pathways and Experimental Workflows
Metabolic Pathway of 2'-Deoxyuridine Incorporation
Caption: Metabolic pathways leading to the presence of uracil in DNA.
Base Excision Repair (BER) Pathway for Uracil Removal
Caption: The Base Excision Repair pathway for removing uracil from DNA.
Experimental Workflow for Studying this compound Incorporation
Caption: Workflow for metabolic tracing of DNA synthesis using this compound.
Conclusion
The presence of 2'-Deoxyuridine in DNA represents a significant challenge to genomic stability, necessitating a highly efficient repair system orchestrated by Uracil-DNA Glycosylase. The study of this process is greatly enhanced by the use of deuterated 2'-Deoxyuridine, which, in conjunction with advanced analytical techniques like LC-MS/MS, allows for precise quantification of DNA synthesis and repair dynamics. This technical guide provides a foundational understanding and practical protocols for researchers and professionals aiming to investigate these fundamental cellular processes, with implications for cancer biology and the development of novel therapeutic strategies.
References
- 1. Uracil-DNA glycosylase: Structural, thermodynamic and kinetic aspects of lesion search and recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamic Stability of DNA Duplexes Comprising the Simplest T → dU Substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uracil-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A kinetic analysis of substrate recognition by uracil-DNA glycosylase from herpes simplex virus type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Properties of a recombinant human uracil-DNA glycosylase from the UNG gene and evidence that UNG encodes the major uracil-DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Use of a molecular beacon based fluorescent method for assaying uracil DNA glycosylase (Ung) activity and inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolism of Deuterated Nucleosides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of hydrogen with its stable, heavier isotope, deuterium (B1214612), has emerged as a powerful tool in drug development. This "deuterium switch" can significantly alter the metabolic fate of a molecule, often leading to an improved pharmacokinetic profile and enhanced therapeutic efficacy. This in-depth technical guide explores the core principles of deuterated nucleoside metabolism, providing quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved. By understanding the nuances of how deuteration impacts metabolic processes, researchers can better leverage this strategy to design safer and more effective nucleoside-based therapeutics.
Core Principles: The Deuterium Kinetic Isotope Effect
The foundational principle behind the utility of deuterated pharmaceuticals is the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as a rate-determining step will proceed more slowly when a deuterium atom is present at that position.[1][2] This can lead to a 6- to 10-fold increase in the stability of the C-D bond compared to the C-H bond.[2]
For nucleoside analogs, which are often susceptible to rapid metabolism by enzymes such as cytochrome P450s, cytidine (B196190) deaminase, and nucleoside phosphorylases, this slowing of metabolic breakdown can result in:
-
Increased plasma half-life (t½): The drug remains in the body for a longer period.
-
Higher peak plasma concentrations (Cmax): More of the active drug is available in the bloodstream.
-
Greater overall drug exposure (Area Under the Curve - AUC): The total amount of drug that the body is exposed to over time is increased.
-
Reduced formation of toxic metabolites: By slowing the metabolic process that generates harmful byproducts, the safety profile of the drug can be improved.[3][4]
-
Decreased clearance (CL): The rate at which the drug is removed from the body is lowered.
It is important to note, however, that the benefits of deuteration are not universal and must be assessed on a case-by-case basis. The position of deuteration is critical, and in some instances, it can lead to "metabolic switching," where the metabolic burden is shifted to another part of the molecule.[4]
Quantitative Data: Comparing Deuterated and Non-Deuterated Compounds
The following tables summarize key quantitative data illustrating the impact of deuteration on enzyme kinetics and the pharmacokinetic parameters of nucleoside analogs and other relevant compounds.
Table 1: Kinetic Isotope Effects on Nucleoside Metabolizing Enzymes
| Enzyme | Substrate | Deuteration Position | kH/kD | Reference |
| Purine Nucleoside Phosphorylase | Inosine | 1'-α | 1.10 (at pH 6.1) | [5] |
| Purine Nucleoside Phosphorylase | Inosine | 2'-β | 1.068 | [6] |
| Cytidine Deaminase | Cytidine | Solvent (D₂O) | 1.0086 (primary ¹⁵N KIE in D₂O) | [7][8] |
kH/kD represents the ratio of the reaction rate for the non-deuterated (protio) substrate to the deuterated substrate.
Table 2: Pharmacokinetic Parameters of Non-Deuterated Nucleoside Analogs
| Drug | Parameter | Value | Condition | Reference |
| Zidovudine (B1683550) (ZDV) | Half-life (t½) | 1.14 - 1.20 h | Oral administration in HIV-infected patients | [9] |
| Oral Clearance (CL) | 2.33 - 2.49 L/hr/kg | Oral administration in HIV-infected patients | [9] | |
| Bioavailability | ~60-70% | [10] | ||
| Gemcitabine (B846) | Half-life (t½) | 5 - 20 min | Intravenous administration | [11] |
| Cmax | 24 µM | 800 mg/m² intravenous dose | [11] | |
| AUC (0-270 min) | 331.0 ± 2.7 ng·min/mL | Intravenous administration | [12] |
Table 3: Anticipated Pharmacokinetic Improvements with Deuteration
| Parameter | Expected Change with Deuteration | Rationale | Reference |
| Peak Plasma Concentration (Cmax) | Increased | Slower metabolism leads to higher peak concentrations. | [13] |
| Time to Peak Concentration (Tmax) | No significant change or slightly increased | Absorption is generally not affected by deuteration. | [13] |
| Area Under the Curve (AUC) | Significantly Increased | Reduced clearance leads to greater overall drug exposure. | [13] |
| Elimination Half-life (t½) | Increased | Slower metabolism extends the time the drug remains in the body. | [2][13] |
| Volume of Distribution (Vd/F) | No significant change | Deuteration does not typically alter tissue distribution. | [13] |
| Clearance (CL/F) | Decreased | The primary benefit of deuteration is reduced metabolic clearance. | [13] |
Metabolic Pathways of Key Nucleoside Analogs
Understanding the metabolic pathways of nucleoside analogs is crucial for identifying the optimal positions for deuteration. Below are diagrams illustrating the metabolism of two widely used nucleoside drugs, Zidovudine and Gemcitabine.
References
- 1. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 3. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An on-line SPE-LC-MS/MS method for quantification of nucleobases and nucleosides present in biological fluids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative pharmacokinetics of zidovudine and its toxic catabolite 3'-amino-3'-deoxythymidine in HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of pharmacokinetics, efficacy and toxicity profile of gemcitabine using two different administration regimens in Chinese patients with non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR Metabolomics Protocols for Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 12. Comparative pharmacokinetics and metabolic pathway of gemcitabine during intravenous and intra-arterial delivery in unresectable pancreatic cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
In-Depth Technical Guide: The In Vitro Mechanism of Action of 2'-Deoxyuridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro mechanism of action of 2'-Deoxyuridine (dU) and its analogs, focusing on their roles in cancer research. This document details the core molecular interactions, impact on cellular processes, and methodologies for studying these effects.
Core Mechanism of Action
2'-Deoxyuridine is a naturally occurring nucleoside that plays a central role in DNA synthesis and repair. In vitro, its primary mechanism of action, particularly for its halogenated and other modified analogs, revolves around its ability to be metabolized and incorporated into DNA, leading to cytotoxicity in proliferating cells. This process can be dissected into several key stages:
-
Cellular Uptake and Phosphorylation: 2'-Deoxyuridine and its analogs are transported into the cell and are subsequently phosphorylated by cellular kinases, primarily thymidine (B127349) kinase (TK), to their monophosphate, diphosphate, and ultimately triphosphate forms (e.g., dUTP). Thymidine kinase 1 (TK1) is predominantly active during the S phase of the cell cycle, while thymidine kinase 2 (TK2) is located in the mitochondria and its activity is cell cycle-independent.
-
Incorporation into DNA: The triphosphate form of deoxyuridine analogs can be incorporated into newly synthesized DNA during the S phase of the cell cycle by DNA polymerases. This incorporation competes with the natural nucleotide, deoxythymidine triphosphate (dTTP).
-
Induction of DNA Damage and Cell Cycle Arrest: The presence of these unnatural bases in the DNA can trigger a DNA damage response. This can lead to the formation of DNA strand breaks and the activation of cell cycle checkpoints, often resulting in an S-phase arrest.
-
Inhibition of Key Enzymes: Some analogs of 2'-Deoxyuridine, such as 5-Fluorodeoxyuridine (5-FUdR), once converted to their monophosphate form (5-FdUMP), are potent inhibitors of thymidylate synthase. This enzyme is crucial for the de novo synthesis of thymidylate, and its inhibition leads to a depletion of dTTP pools, further enhancing the incorporation of the deoxyuridine analog into DNA.
-
Induction of Apoptosis: The accumulation of DNA damage and cell cycle arrest can ultimately trigger programmed cell death, or apoptosis. This is often mediated through the activation of a cascade of enzymes known as caspases.
Data Presentation
The following tables summarize key quantitative data related to the in vitro effects of 2'-Deoxyuridine and its analogs.
Table 1: IC50 Values of 5-Fluorodeoxyuridine (5-FUdR) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Murine Thymoma (Ly-2.1+ve) | Thymoma | 0.00051 | [1] |
| Human Esophageal Squamous Carcinoma | Esophageal Cancer | 1.00 - 39.81 | [2] |
| HCT 116 | Colon Cancer | ~185 (after 1 day) | [3] |
| HT29 | Colon Cancer | Varies | [3] |
Note: IC50 values can vary significantly based on experimental conditions such as exposure time and the specific assay used.
Table 2: Kinetic Parameters of Thymidine Kinase for 2'-Deoxyuridine and Analogs
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Human Thymidine Kinase 2 | Deoxythymidine | 6.6 ± 1.6 | 1396 ± 51 | [4] |
| Human Thymidine Kinase 2 | Deoxycytidine | 20 ± 5 | 714 ± 25 | [4] |
Note: Kinetic parameters are crucial for understanding the efficiency of phosphorylation of 2'-Deoxyuridine and its analogs, which is the first and rate-limiting step in their activation.
Table 3: Effects of 2'-Deoxyuridine Analogs on Cell Cycle Distribution
| Cell Line | Compound | Concentration | Effect | Reference |
| HCT-116 | EdU | 10 µM | S-phase arrest | [5][6] |
| Mouse Embryonic Stem Cells | EdU | Not Specified | Shortened G1 and G2 phases | [5] |
Note: The impact on cell cycle distribution is a hallmark of DNA-damaging agents and is often concentration and cell-type dependent.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells in culture
-
2'-Deoxyuridine or analog
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[7]
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 2'-Deoxyuridine analog for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated controls.
-
Following treatment, add 10-50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7][8][9][10]
-
After incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7][10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in the different phases of the cell cycle.[11][12][13][14]
Materials:
-
Cells treated with 2'-Deoxyuridine or analog
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)[12]
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.[12]
-
Wash the fixed cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.[12]
-
Analyze the samples on a flow cytometer, collecting data on a linear scale.
Apoptosis Assay by Flow Cytometry (Annexin V and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17][18][19]
Materials:
-
Cells treated with 2'-Deoxyuridine or analog
-
1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)[15]
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Harvest the cells and wash them once with cold PBS and once with 1X Binding Buffer.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to 100 µL of the cell suspension.[15]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[15][17]
-
Analyze the samples by flow cytometry within one hour.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key mechanisms and workflows.
References
- 1. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Quantification of cell cycle kinetics by EdU (5-ethynyl-2′-deoxyuridine)-coupled-fluorescence-intensity analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Quantification of cell cycle kinetics by EdU (5-ethynyl-2′-deoxyuridine)-coupled-fluorescence-intensity analysis | Semantic Scholar [semanticscholar.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchhub.com [researchhub.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. bosterbio.com [bosterbio.com]
- 16. kumc.edu [kumc.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
chemical structure and properties of 2'-Deoxyuridine-d
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of deuterated 2'-Deoxyuridine, specifically 2'-Deoxyuridine-5,6-d₂. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies.
Chemical Structure and Properties
2'-Deoxyuridine-d₂ is a deuterated analog of the naturally occurring pyrimidine (B1678525) nucleoside, 2'-deoxyuridine. In this isotopologue, two hydrogen atoms on the uracil (B121893) base, at positions 5 and 6, are replaced with deuterium (B1214612) atoms. This substitution provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification of endogenous 2'-deoxyuridine.
Structure:
Enzymatic Synthesis of 2'-Deoxyuridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The enzymatic synthesis of 2'-deoxyuridine (B118206) and its analogs presents a compelling alternative to traditional chemical methods, offering high selectivity, milder reaction conditions, and improved sustainability. This guide provides an in-depth overview of the core enzymatic strategies, detailed experimental protocols, and quantitative data to support the application of this technology in research and drug development.
Core Enzymatic Strategies
The biosynthesis of 2'-deoxyuridine primarily relies on the catalytic activity of nucleoside phosphorylases (NPs) and nucleoside 2'-deoxyribosyltransferases. These enzymes facilitate the transfer of a deoxyribosyl group to a pyrimidine (B1678525) base, such as uracil (B121893).
1. Nucleoside Phosphorylases (NPs):
Nucleoside phosphorylases catalyze the reversible phosphorolysis of a nucleoside to a pentose-1-phosphate and a free base.[1] This reaction can be harnessed for the synthesis of new nucleosides by providing a different nucleobase that can then react with the generated deoxyribose-1-phosphate.[2][3] The key enzymes in this class for 2'-deoxyuridine synthesis are:
-
Thymidine (B127349) Phosphorylase (TP): This enzyme (EC 2.4.2.4) utilizes thymidine as the donor of the 2-deoxyribose moiety.[2] It demonstrates high selectivity for 2'-deoxypyrimidine nucleosides and can accept a variety of modifications at the C5 position of the nucleobase.[4]
-
Uridine Phosphorylase (UP): While primarily acting on uridine, this enzyme (EC 2.4.2.3) can also catalyze the synthesis of 2'-deoxyuridine, albeit sometimes with lower efficiency compared to TP.[5][6][7]
-
Pyrimidine-Nucleoside Phosphorylase (PyNP): This enzyme (EC 2.4.2.2) exhibits broader substrate specificity, accepting both ribonucleosides (uridine, cytidine) and 2'-deoxyribonucleosides (2'-deoxyuridine, thymidine) as substrates.[8]
The general mechanism for NP-catalyzed synthesis involves a two-step process where the donor nucleoside is first cleaved by phosphate (B84403) to form 2-deoxy-alpha-D-ribose 1-phosphate, which then reacts with the acceptor base (uracil) to form 2'-deoxyuridine.[2][3]
2. Nucleoside 2'-Deoxyribosyltransferases (NDTs):
These enzymes catalyze a direct "nucleobase swap" between a donor 2'-deoxynucleoside and an acceptor nucleobase without the involvement of inorganic phosphate.[1] The Type II nucleoside 2'-deoxyribosyltransferase from Lactobacillus leichmannii (LlNDT-2) has been effectively used for the gram-scale synthesis of various 2'-deoxyribonucleoside analogs.[1][9]
Experimental Protocols
The following are generalized protocols derived from common practices in the literature. Optimization of specific parameters such as enzyme concentration, substrate ratio, pH, and temperature is recommended for specific applications.
Protocol 1: Synthesis of 2'-Deoxyuridine using Thymidine Phosphorylase
This protocol is based on the transglycosylation reaction where thymidine serves as the 2-deoxyribose donor and uracil as the acceptor.
Materials:
-
Thymidine
-
Uracil
-
Thymidine Phosphorylase (e.g., from Halomonas elongata, HeTP)[4]
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.0)
-
Water (HPLC grade)
Procedure:
-
Prepare a reaction mixture containing thymidine (donor) and uracil (acceptor) in a suitable molar ratio (e.g., 1:1 to 1:2) in potassium phosphate buffer.
-
Add Thymidine Phosphorylase to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction at a controlled temperature (e.g., 50-60°C) with agitation.[10][11]
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) by taking aliquots at regular intervals.
-
Once the reaction reaches equilibrium or the desired conversion, terminate the reaction by heat inactivation of the enzyme (e.g., 95°C for 5 minutes) or by adding a quenching agent like cold methanol.[11]
-
Purify the 2'-deoxyuridine from the reaction mixture using techniques such as preparative HPLC or column chromatography.
Protocol 2: Synthesis of 2'-Deoxyuridine using Whole-Cell Catalysts
This method utilizes recombinant E. coli cells overexpressing nucleoside phosphorylases, which can simplify the process by eliminating the need for enzyme purification.
Materials:
-
Recombinant E. coli cells co-expressing Uridine Phosphorylase (UP) and Thymidine Phosphorylase (TP)[12][13]
-
Thymidine or Uridine (as deoxyribose donor)
-
Uracil (as deoxyribose acceptor)
-
Phosphate buffer (e.g., pH 7.0)
-
Inducer (e.g., lactose (B1674315) or IPTG, if using an inducible expression system)[10]
Procedure:
-
Culture the recombinant E. coli cells and induce the expression of the phosphorylase enzymes.
-
Harvest the cells by centrifugation and wash them with buffer to remove media components. The wet cells can be used directly as the catalyst.
-
Prepare the reaction mixture containing the donor nucleoside, acceptor base, and buffer.
-
Add the prepared whole cells to the reaction mixture. A typical cell concentration might be in the range of 0.5% (v/v) of the total reaction volume.[10]
-
Incubate the reaction at an optimal temperature (e.g., 50°C) with shaking for a specified duration (e.g., 2 hours).[10]
-
Monitor the synthesis of 2'-deoxyuridine by HPLC.
-
After the reaction, separate the cells by centrifugation. The supernatant containing the product can then be subjected to purification.
Quantitative Data Summary
The following tables summarize key quantitative data from various enzymatic synthesis approaches for 2'-deoxyuridine and its analogs.
| Enzyme/System | Donor Nucleoside | Acceptor Base | Molar Ratio (Donor:Acceptor) | Temperature (°C) | pH | Conversion/Yield | Reference |
| Lactobacillus leichmannii NDT-2 | 2'-Deoxycytidine | 5-Ethynyluracil | 5:1 | 40 | Water | 53% Conversion | [1] |
| Halomonas elongata TP (HeTP) | Thymidine | 5-Fluorouracil | 1:1 (10 mM each) | N/A | N/A | ~90% Conversion | [4] |
| Co-expressed UP and TP in E. coli | Uridine | 2,6-Diaminopurine | 1:1 (30 mM each) | 50 | 7.5 | >90% Conversion | [10] |
| Co-expressed UP and TP in E. coli | Thymidine | 2,6-Diaminopurine | 1:1 (30 mM each) | 50 | 7.5 | 77% Conversion | [10] |
Signaling Pathways and Experimental Workflows
The enzymatic synthesis of 2'-deoxyuridine can be visualized as a clear workflow. The following diagrams illustrate the key processes.
Caption: General workflow for the enzymatic synthesis of 2'-deoxyuridine using a nucleoside phosphorylase.
Caption: Workflow for nucleoside synthesis via transglycosylation catalyzed by a nucleoside 2'-deoxyribosyltransferase.
References
- 1. Gram-scale enzymatic synthesis of 2′-deoxyribonucleoside analogues using nucleoside transglycosylase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymidine phosphorylase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A novel thymidine phosphorylase to synthesize (halogenated) anticancer and antiviral nucleoside drugs in continuous flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deoxyuridine phosphorylase - Wikipedia [en.wikipedia.org]
- 6. uniprot.org [uniprot.org]
- 7. uniprot.org [uniprot.org]
- 8. enzyme-database.org [enzyme-database.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Incorporation of 2'-Deoxyuridine Analogs into Mitochondrial DNA
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The incorporation of nucleoside analogs, such as derivatives of 2'-deoxyuridine (B118206) (dU), into mitochondrial DNA (mtDNA) is a critical area of study, particularly in the fields of antiviral and anticancer drug development. These compounds can be mistakenly utilized by mitochondrial DNA polymerase gamma (Pol γ), leading to mtDNA depletion, mitochondrial dysfunction, and significant cellular toxicity. This technical guide provides a comprehensive overview of the mechanisms, experimental methodologies, and consequences of 2'-deoxyuridine analog incorporation into mtDNA. It offers detailed experimental protocols, quantitative data from relevant studies, and visual representations of the key pathways and workflows to aid researchers in this field.
Mechanism of 2'-Deoxyuridine Analog Incorporation and Mitochondrial Toxicity
The toxic effects of 2'-deoxyuridine (dU) analogs on mitochondria are initiated by their metabolic activation in the cytoplasm and subsequent transport into the mitochondrial matrix. Once inside the mitochondria, these analogs interfere with mtDNA replication, leading to a cascade of events culminating in mitochondrial dysfunction.
Cytosolic Activation and Mitochondrial Transport
Extracellular dU analogs are transported into the cell via plasma membrane nucleoside transporters. In the cytoplasm, they are phosphorylated by cytosolic kinases to their monophosphate, diphosphate, and ultimately triphosphate forms. Deoxycytidine kinase (dCK) is a key enzyme in the initial phosphorylation step for many deoxyribonucleoside analogs.[1][2][3] The resulting triphosphorylated analogs are the active forms that can be incorporated into DNA.
The transport of these activated analogs into the mitochondrial matrix is a crucial step. The inner mitochondrial membrane is generally impermeable to nucleotides. Specific carriers, such as the human equilibrative nucleoside transporter 1 (hENT1) and the mitochondrial deoxynucleotide carrier (DNC), have been identified on the mitochondrial membrane and are responsible for importing these toxic molecules.[4][5]
Figure 1: Metabolic activation and mitochondrial toxicity pathway of 2'-deoxyuridine analogs.
Incorporation into mtDNA and Chain Termination
Within the mitochondrial matrix, DNA polymerase gamma (Pol γ), the sole DNA polymerase in mitochondria, can mistake the dU analog triphosphate for a natural deoxynucleoside triphosphate (dNTP). If the analog lacks a 3'-hydroxyl group, as is common for many antiviral nucleoside analogs like 2',3'-dideoxycytidine (ddC), its incorporation into the nascent mtDNA strand leads to chain termination, halting replication.[6][7] This inhibition of mtDNA replication results in a progressive depletion of mtDNA copies within the cell.[8][9][10]
Quantitative Effects of Nucleoside Analog-Induced Mitochondrial Toxicity
The incorporation of nucleoside analogs leads to quantifiable reductions in mtDNA content and subsequent impairment of mitochondrial function. The data presented below is for the well-studied nucleoside analog 2',3'-dideoxycytidine (ddC), which serves as a model for understanding the potential effects of other deoxyuridine analogs.
Table 1: Effect of 2',3'-dideoxycytidine (ddC) on Mitochondrial DNA Copy Number
| Cell/Tissue Type | ddC Concentration | Exposure Duration | mtDNA Content (% of Control) | Reference |
| Human HepaRG (proliferating) | 1 µM | 6 days | 2.5% | [10] |
| Human HepaRG (proliferating) | 12 µM | 6 days | 1.7% | [10] |
| Human HepaRG (proliferating) | 1 µM | 13 days | 0.9% | [10] |
| Human HepaRG (differentiated) | 1 µM | 6 days | 37% | [10] |
| Human HepaRG (differentiated) | 12 µM | 6 days | 36% | [10] |
| Human HepaRG (differentiated) | 1 µM | 13 days | 18% | [10] |
| Human HepaRG (differentiated) | 12 µM | 13 days | 9% | [10] |
| Mouse LA9 cells | Not specified | Not specified | ~20% | [6] |
| Peripheral nerve from AIDS patients | Therapeutic dose | Chronic | ~20-40% (up to 80% depletion) | [8] |
Table 2: Impact of Nucleoside Analog Treatment on Mitochondrial Function
| Cell/Tissue Type | Analog Treatment | Observed Effect | Reference |
| Nerves from ddC-treated AIDS patients | 2',3'-dideoxycytidine (ddC) | 55% of mitochondria appeared abnormal (enlarged, vacuolated) | [8] |
| Friend erythroleukaemia cells | 5-bromo-2'-deoxyuridine (BrdU) | Decreased state-3 oxygen consumption rates and respiratory control ratios | [11] |
| Human HepaRG (proliferating) | 1 µM and 12 µM ddC | Severely impaired bioenergetic parameters by day 8 | [10] |
| Human HepaRG (differentiated) | 12 µM ddC | Defects in spare and maximal respiratory capacities and proton-leak respiration | [10] |
Experimental Protocols
A robust investigation into the effects of 2'-deoxyuridine analogs on mtDNA requires a multi-faceted experimental approach. The following sections provide detailed methodologies for key experiments.
Figure 2: Experimental workflow for assessing the mitochondrial toxicity of dU analogs.
Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the duration of the experiment.
-
Analog Treatment: Introduce the 2'-deoxyuridine analog to the culture medium at various concentrations. A dose-response and time-course experiment is recommended. Include a vehicle-only control.
-
Incubation: Culture the cells for the desired time periods (e.g., 2, 4, 6, 8 days).
-
Harvesting: Harvest cells by trypsinization or scraping for downstream analysis.
Isolation of Mitochondria and mtDNA
This protocol is adapted from established methods for isolating high-quality mitochondria and mtDNA.
Reagents:
-
Mitochondria Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 5 mM Tris-HCl pH 7.5, 1 mM EDTA.
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 100 mM EDTA, 100 mM NaCl, 1% SDS.
-
Proteinase K.
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1).
-
Ethanol (B145695) and 3 M Sodium Acetate (B1210297).
Procedure:
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in MIB and homogenize using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 1,300 x g for 5 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet mitochondria.
-
Wash the mitochondrial pellet with MIB.
-
To extract mtDNA, resuspend the mitochondrial pellet in Lysis Buffer and add Proteinase K. Incubate at 55°C for 1-3 hours.
-
Perform phenol:chloroform extraction to remove proteins.
-
Precipitate the mtDNA from the aqueous phase using sodium acetate and ice-cold ethanol.
-
Wash the mtDNA pellet with 70% ethanol and resuspend in TE buffer or nuclease-free water.
Quantification of mtDNA Copy Number by qPCR
This protocol determines the relative amount of mtDNA to nuclear DNA (nDNA).
Materials:
-
Total genomic DNA (extracted from whole cells).
-
Primers for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M).
-
SYBR Green qPCR Master Mix.
Procedure:
-
Dilute total genomic DNA to a standard concentration (e.g., 5 ng/µL).
-
Prepare qPCR reactions in triplicate for both the mitochondrial and nuclear targets for each sample. Each reaction should contain SYBR Green Master Mix, forward and reverse primers, and template DNA.
-
Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis:
-
Calculate the average cycle threshold (Ct) for the mitochondrial target (mt_Ct) and the nuclear target (nuc_Ct).
-
Calculate the delta Ct (ΔCt) = nuc_Ct - mt_Ct.
-
The relative mtDNA copy number is calculated as 2 x 2ΔCt.
-
Normalize the results to the vehicle control.[6]
-
Quantification of 2'-Deoxyuridine Analog Incorporation by HPLC-MS/MS
This highly sensitive method quantifies the amount of analog incorporated into the DNA.
Procedure:
-
DNA Digestion: Digest purified mtDNA (or total DNA) to individual deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Chromatographic Separation: Separate the deoxynucleosides using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is commonly used with a gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[12]
-
Mass Spectrometry Detection: The eluent from the HPLC is directed into a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.
-
Quantification:
-
Specific precursor-to-product ion transitions are monitored for the dU analog and for a stable isotope-labeled internal standard.
-
A standard curve is generated using known concentrations of the dU analog.
-
The amount of incorporated analog in the sample is calculated by comparing its peak area to that of the internal standard and interpolating from the standard curve. The results are typically expressed as the number of analog molecules per 106 total nucleotides.[12][13]
-
Assessment of Mitochondrial Respiratory Chain Complex Activity
Spectrophotometric assays are used to measure the activity of individual respiratory chain complexes from isolated mitochondria.[14][15]
General Principle: The activity of each complex is determined by measuring the rate of oxidation or reduction of a specific substrate or electron acceptor, which results in a change in absorbance at a particular wavelength. Activities are typically normalized to the total mitochondrial protein content or to the activity of a mitochondrial matrix enzyme like citrate (B86180) synthase.
-
Complex I (NADH:ubiquinone oxidoreductase): Measures the rotenone-sensitive oxidation of NADH.
-
Complex II (Succinate dehydrogenase): Measures the reduction of a dye like 2,6-dichlorophenolindophenol (DCPIP) with succinate (B1194679) as the substrate.
-
Complex III (Ubiquinol:cytochrome c oxidoreductase): Measures the reduction of cytochrome c.
-
Complex IV (Cytochrome c oxidase): Measures the oxidation of reduced cytochrome c.
Conclusion
The incorporation of 2'-deoxyuridine analogs into mitochondrial DNA represents a significant mechanism of drug-induced toxicity. Understanding the pathways of analog activation, mitochondrial import, and subsequent effects on mtDNA replication and mitochondrial function is paramount for the development of safer nucleoside-based therapeutics. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers to investigate these phenomena, ultimately contributing to the design of novel drugs with improved safety profiles.
References
- 1. Activation of deoxycytidine kinase by protein kinase inhibitors and okadaic acid in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased deoxycytidine kinase activity in cancer cells and inhibition by difluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. High tide or low tide: the transport and metabolism of mitochondrial nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Release of replication termination controls mitochondrial DNA copy number after depletion with 2′,3′-dideoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial alterations with mitochondrial DNA depletion in the nerves of AIDS patients with peripheral neuropathy induced by 2'3'-dideoxycytidine (ddC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Depletion of mitochondrial DNA by ddC in untransformed human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The antiretroviral 2′,3′-dideoxycytidine causes mitochondrial dysfunction in proliferating and differentiated HepaRG human cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effective Reduction in Nuclear DNA Contamination Allows Sensitive Mitochondrial DNA Methylation Determination by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. content.protocols.io [content.protocols.io]
- 15. Evaluation of the Mitochondrial Respiratory Chain and Oxidative Phosphorylation System using Polarography and Spectrophotometric Enzyme Assays - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability of 2'-Deoxyuridine in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the long-term stability of 2'-Deoxyuridine (B118206) (dU) in solution. Understanding the stability profile of dU is critical for its application in research, diagnostics, and as a precursor in the synthesis of therapeutic nucleoside analogs. This document outlines the key factors influencing its stability, potential degradation pathways, and recommended storage and handling procedures. The information is supported by a summary of available quantitative data from studies on dU analogs, detailed experimental protocols for stability assessment, and a visual representation of a typical stability testing workflow.
Factors Influencing the Stability of 2'-Deoxyuridine
The stability of 2'-Deoxyuridine in solution is not absolute and is significantly influenced by several environmental factors. The primary drivers of degradation are pH, temperature, and exposure to UV radiation.
pH: The pH of the solution is a critical determinant of dU's stability. The N-glycosidic bond linking the deoxyribose sugar to the uracil (B121893) base is susceptible to hydrolysis, particularly under acidic conditions. While specific kinetic data for dU is limited in publicly available literature, studies on its analogs provide valuable insights. For instance, the stability of nucleosides is generally lower in acidic solutions.
Temperature: As with most chemical compounds, temperature plays a crucial role in the degradation kinetics of 2'-Deoxyuridine. Elevated temperatures accelerate the rate of hydrolytic degradation and other decomposition reactions. For long-term storage of dU solutions, low temperatures are consistently recommended. Stock solutions in DMSO are best stored at -80°C for up to a year, while storage at -20°C is suitable for about a month[1]. Repeated freeze-thaw cycles should be avoided to maintain the integrity of the solution[1]. Aqueous solutions of dU are notably less stable, and it is often recommended that they not be stored for more than a day[2].
UV Radiation: Exposure to ultraviolet (UV) radiation can induce photochemical reactions in 2'-Deoxyuridine, leading to the formation of photoproducts[3]. Therefore, it is imperative to protect dU solutions from light, especially during storage and handling.
Quantitative Stability Data for 2'-Deoxyuridine Analogs
While specific long-term stability data for 2'-Deoxyuridine is not extensively published, studies on its derivatives offer a strong indication of its behavior under various conditions. The following table summarizes quantitative data from forced degradation studies on 5-trifluoromethyl-2'-deoxyuridine and stability data for 2'-deoxyxanthosine (B1596513), both of which are structurally related to dU.
| Compound | Condition | Temperature | Half-life (t½) | Rate Constant (k) | Reference |
| 5-trifluoromethyl-2'-deoxyuridine | pH 7.0 (in phosphate-buffered saline) | 37°C | 45.7 hours | 4.19 x 10⁻⁵ s⁻¹ | [4][5] |
| 5-trifluoromethyl-2'-deoxyuridine | pH 7.5 (in phosphate-buffered saline) | 37°C | 20.6 hours | 9.30 x 10⁻⁵ s⁻¹ | [4][5] |
| 5-trifluoromethyl-2'-deoxyuridine | pH 8.0 (in phosphate-buffered saline) | 37°C | 11.9 hours | 1.61 x 10⁻⁴ s⁻¹ | [4][5] |
| 2'-deoxyxanthosine | pH 2 | 37°C | 3.7 minutes | - | [6] |
| 2'-deoxyxanthosine | pH 6 | 37°C | 1104 hours | - | [6] |
| 2'-deoxyxanthosine | pH 7 (in single-stranded oligodeoxynucleotide) | 37°C | 17,700 hours | - | [6] |
| 2'-deoxyxanthosine | pH 7 (in double-stranded DNA) | 37°C | 2.4 years | - | [6] |
Note: This data is for analogs of 2'-Deoxyuridine and should be considered as an indication of its potential stability profile.
Degradation Pathways
The primary degradation pathway for 2'-Deoxyuridine in solution is the hydrolysis of the N-glycosidic bond, which cleaves the molecule into 2-deoxyribose and uracil. This reaction is catalyzed by acidic conditions. Other potential degradation reactions include oxidation and photochemical reactions upon exposure to UV light.
Experimental Protocol: Forced Degradation Study of 2'-Deoxyuridine
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following is a generalized protocol for conducting a forced degradation study of 2'-Deoxyuridine.
Objective: To identify potential degradation products and pathways for 2'-Deoxyuridine under various stress conditions.
Materials:
-
2'-Deoxyuridine (solid)
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Buffer solutions of various pH (e.g., phosphate (B84403) buffers)
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Mass spectrometer (for identification of degradation products)
-
pH meter
-
Temperature-controlled chambers/water baths
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 2'-Deoxyuridine in high-purity water or a suitable buffer at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the dU solution with HCl at different concentrations (e.g., 0.1 M and 1 M) and at different temperatures (e.g., room temperature and elevated temperature like 60°C).
-
Base Hydrolysis: Treat the dU solution with NaOH at different concentrations (e.g., 0.1 M and 1 M) and at different temperatures.
-
Oxidation: Treat the dU solution with H₂O₂ (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the dU solution (at a specific pH) to elevated temperatures (e.g., 60°C, 80°C).
-
Photodegradation: Expose the dU solution to UV and visible light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sampling: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. A common approach is reverse-phase HPLC with UV detection at the λmax of 2'-Deoxyuridine (around 262 nm).
-
Quantify the amount of undegraded 2'-Deoxyuridine and any degradation products.
-
Use mass spectrometry (LC-MS) to identify the mass of the degradation products to aid in structure elucidation.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of 2'-Deoxyuridine under each stress condition.
-
Determine the degradation kinetics (e.g., degradation rate constants and half-life) where applicable.
-
Propose the degradation pathway based on the identified degradation products.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for conducting a forced degradation study of 2'-Deoxyuridine.
References
- 1. Stability of 2'-deoxyxanthosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photohydrate-Mediated Reactions of Uridine, 2′-Deoxyuridine and 2′-Deoxycytidine with Amines at Near Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photohydrate-mediated reactions of uridine, 2'-deoxyuridine and 2'-deoxycytidine with amines at near neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Characterization of 2'-deoxycytidine and 2'-deoxyuridine adducts formed in reactions with acrolein and 2-bromoacrolein - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell Proliferation Assays Using Deuterated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise measurement of cell proliferation is fundamental to research in numerous fields, including cancer biology, immunology, developmental biology, and toxicology. A key indicator of cell proliferation is the synthesis of new DNA during the S-phase of the cell cycle. For decades, researchers have utilized various methods to label and detect newly synthesized DNA. This document provides a detailed overview of cell proliferation assays with a focus on the use of deuterated compounds, offering a powerful and safe alternative to traditional methods.
Historically, the incorporation of radiolabeled nucleosides, such as [³H]-thymidine, was the gold standard for measuring DNA synthesis.[1][2] However, the safety concerns and logistical challenges associated with radioactive materials led to the development of non-radioactive alternatives. The most widely adopted of these are assays based on the incorporation of thymidine (B127349) analogs like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).[2][3][4][5][6][7] These methods rely on the nucleotide salvage pathway for the incorporation of the analog into newly synthesized DNA.
More recently, the use of stable isotope-labeled compounds, particularly those containing deuterium (B1214612) (a heavy isotope of hydrogen), has emerged as a robust and non-toxic method for measuring cell proliferation in vitro and in vivo.[3][4][8][9][10][11][12][13][14][15] Unlike thymidine analogs, deuterated precursors such as deuterated water (D₂O) or deuterated glucose label the de novo nucleotide synthesis pathway.[3][8][10] The incorporated deuterium can then be detected and quantified using mass spectrometry, providing a highly accurate measure of DNA synthesis and, by extension, cell proliferation.
This application note will detail the principles and protocols for both the established thymidine analog-based assays (BrdU and EdU) and the innovative stable isotope labeling technique using deuterated compounds.
Principle of Methods
Thymidine Analog Incorporation (BrdU and EdU Assays)
BrdU and EdU are synthetic analogs of thymidine that are incorporated into newly synthesized DNA during the S-phase of the cell cycle via the nucleotide salvage pathway.[2][5]
-
BrdU (5-bromo-2'-deoxyuridine): Once incorporated, BrdU is detected using specific monoclonal antibodies. This detection requires a harsh DNA denaturation step (typically using acid or heat) to expose the BrdU epitopes to the antibody.[2][5] This denaturation can potentially alter cell morphology and interfere with the detection of other antigens.
-
EdU (5-ethynyl-2'-deoxyuridine): EdU possesses a terminal alkyne group. Detection is achieved through a copper(I)-catalyzed "click" chemistry reaction that covalently links a fluorescently labeled azide (B81097) to the alkyne group of EdU.[6][7][8][16] This reaction is highly specific and occurs under mild conditions, eliminating the need for DNA denaturation and preserving cellular integrity.[6][7][8]
Stable Isotope Labeling with Deuterated Compounds
This method involves introducing a non-toxic, stable isotope-labeled precursor, most commonly deuterated water (D₂O), into the cell culture medium or the subject.[3][4][8][9][11][17] The deuterium is then incorporated into various biomolecules, including the deoxyribose moiety of purine (B94841) deoxyribonucleotides, through the de novo nucleotide synthesis pathway.[8][9][10] The level of deuterium enrichment in the DNA is subsequently measured by mass spectrometry. The fraction of newly synthesized DNA can be calculated by comparing the deuterium enrichment in the DNA to that in the precursor pool (e.g., body water).[10] This technique offers the advantage of being non-toxic and suitable for long-term studies in both animal models and humans.[9][10][11][17]
Data Presentation
The following tables summarize key quantitative parameters for the different cell proliferation assays.
Table 1: Comparison of Cell Proliferation Assay Methods
| Feature | BrdU Assay | EdU Assay | Deuterated Compound (D₂O) Assay |
| Principle | Antibody-based detection of incorporated thymidine analog | Click chemistry-based detection of incorporated thymidine analog | Mass spectrometry-based detection of incorporated stable isotope |
| DNA Denaturation | Required (acid, heat, or DNase)[2][5] | Not required[6][7][8] | Not applicable (DNA is hydrolyzed for analysis) |
| Detection Method | Fluorescence microscopy, flow cytometry, ELISA | Fluorescence microscopy, flow cytometry, high-throughput screening[6] | Gas chromatography-mass spectrometry (GC-MS), isotope ratio mass spectrometry (IRMS)[4][9] |
| Multiplexing | Possible, but may be limited by harsh denaturation | Excellent, compatible with antibody staining and fluorescent proteins[6] | Not directly compatible with imaging-based multiplexing |
| In Vivo Use | Widely used in animal models | Widely used in animal models[6] | Safe for use in humans and long-term animal studies[9][10][11][17] |
| Toxicity | Can have cytotoxic effects at high concentrations or with prolonged exposure[1] | Generally considered less toxic than BrdU | Non-toxic at typical labeling concentrations[10][11][17] |
Table 2: Typical Reagent Concentrations and Incubation Times
| Assay | Reagent | Typical Concentration | Typical Incubation Time |
| BrdU Assay | BrdU | 10 - 100 µM | 30 minutes to 24 hours (cell type dependent) |
| HCl (for denaturation) | 2 M | 10 - 30 minutes | |
| EdU Assay | EdU | 1 - 10 µM[8] | 30 minutes to 4 hours (cell type dependent) |
| Copper(II) Sulfate | 0.5 - 2 mM | 30 minutes | |
| Fluorescent Azide | 1 - 10 µM | 30 minutes | |
| D₂O Assay (in vitro) | D₂O in culture medium | 4 - 8% | 24 hours to several days |
| D₂O Assay (in vivo) | D₂O in drinking water | Target body water enrichment of 1.0 - 2.5%[11] | Days to weeks, depending on the cell turnover rate[11] |
Experimental Protocols
Protocol 1: EdU Cell Proliferation Assay for Microscopy
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
EdU solution (e.g., 10 mM in DMSO)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction cocktail (containing copper(II) sulfate, a fluorescent azide, and a reducing agent in a reaction buffer)
-
Wash buffer (e.g., 3% BSA in PBS)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
EdU Labeling: Add EdU to the culture medium to a final concentration of 10 µM.[6] Incubate for a period appropriate for your cell type (e.g., 1-2 hours for rapidly dividing cells).
-
Fixation: Remove the EdU-containing medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells twice with 3% BSA in PBS.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Washing: Wash the cells twice with 3% BSA in PBS.
-
Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with 3% BSA in PBS.
-
Nuclear Staining: Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting and Imaging: Mount the coverslips on microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
Protocol 2: BrdU Cell Proliferation Assay for Flow Cytometry
This protocol provides a general framework for analyzing cell proliferation using BrdU and flow cytometry.
Materials:
-
Cells in suspension or trypsinized adherent cells
-
Complete cell culture medium
-
BrdU solution (e.g., 10 mM in DMSO)
-
Fixation/Permeabilization buffer
-
DNase I solution
-
Anti-BrdU antibody (conjugated to a fluorophore)
-
DNA staining solution (e.g., Propidium (B1200493) Iodide)
-
FACS buffer (e.g., PBS with 2% FBS)
Procedure:
-
BrdU Labeling: Add BrdU to the cell culture medium to a final concentration of 10-20 µM. Incubate for the desired pulse duration.
-
Cell Harvesting: Harvest and wash the cells with PBS.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available kit or a standard protocol (e.g., ethanol (B145695) fixation).
-
DNA Denaturation: Resuspend the fixed cells in a solution containing DNase I and incubate to partially digest the DNA and expose the incorporated BrdU. Alternatively, use an acid denaturation step (e.g., 2M HCl).
-
Antibody Staining: Wash the cells and resuspend them in FACS buffer containing the fluorescently labeled anti-BrdU antibody. Incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
DNA Staining: Resuspend the cells in a solution containing a DNA stain like propidium iodide to analyze the cell cycle distribution.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Gate on the cell population of interest and quantify the percentage of BrdU-positive cells.
Protocol 3: Stable Isotope (D₂O) Labeling for Cell Proliferation Analysis by GC-MS
This protocol outlines the general steps for an in vitro cell proliferation assay using D₂O labeling followed by GC-MS analysis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Deuterated water (D₂O, 99.8%)
-
DNA extraction kit
-
Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)
-
Derivatization reagents (e.g., for preparing pentafluorobenzyl bromide derivatives of deoxyribonucleosides)
-
GC-MS system
Procedure:
-
D₂O Labeling: Prepare the cell culture medium with the desired concentration of D₂O (e.g., 4-8%). Culture the cells in the D₂O-enriched medium for the desired duration.
-
Cell Harvesting: Harvest the cells and wash them thoroughly with PBS to remove any residual D₂O.
-
DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit.
-
DNA Hydrolysis: Hydrolyze the purified DNA to individual deoxyribonucleosides using a cocktail of enzymes.
-
Derivatization: Chemically derivatize the deoxyribonucleosides to make them volatile for GC-MS analysis.
-
GC-MS Analysis: Analyze the derivatized samples using a GC-MS system to determine the isotopic enrichment of deuterium in the deoxyribose moiety of the deoxyribonucleosides.
-
Data Analysis: Calculate the fraction of newly synthesized DNA by comparing the deuterium enrichment in the DNA of the labeled cells to that of unlabeled control cells and the enrichment of the D₂O in the culture medium.
Visualizations
Caption: Experimental workflow for cell proliferation assays.
Caption: DNA synthesis pathways for proliferation markers.
References
- 1. Mechanisms of cytotoxic effects of heavy water (deuterium oxide: D2O) on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Quantifying cell division with deuterated water and multi-isotope imaging mass spectrometry (MIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Cell Proliferation EdU Assay for DNA Synthesis Detection [sigmaaldrich.com]
- 7. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying cell division with deuterated water and multi-isotope imaging mass spectrometry (MIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of cell proliferation by heavy water labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: Studies in vitro, in animals, and in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Deuterated water (2H2O, heavy water) labelling to investigate human cell dynamics in vivo - lessons in protocol design and toxicity from the current literature [frontiersin.org]
- 12. Reconciling Estimates of Cell Proliferation from Stable Isotope Labeling Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. [PDF] Measurement of cell proliferation by heavy water labeling | Semantic Scholar [semanticscholar.org]
- 15. Reconciling Estimates of Cell Proliferation from Stable Isotope Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lumiprobe.com [lumiprobe.com]
- 17. Deuterated water (2H2O, heavy water) labelling to investigate human cell dynamics in vivo - lessons in protocol design and toxicity from the current literature - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantification of DNA Synthesis with 2'-Deoxyuridine-d
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of DNA synthesis is a cornerstone of research in cell biology, oncology, and pharmacology. It provides a direct measure of cellular proliferation and is a critical endpoint in the evaluation of cytotoxic and cytostatic agents. Traditional methods for assessing DNA synthesis often rely on the incorporation of labeled nucleoside analogs, such as bromodeoxyuridine (BrdU) or 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). While powerful, these methods can have limitations, including the need for harsh DNA denaturation (BrdU) or the use of click chemistry reagents that may have off-target effects (EdU).
An alternative and increasingly utilized approach is the use of stable isotope-labeled nucleosides, such as 2'-Deoxyuridine-d (dU-d), coupled with detection by mass spectrometry. This method offers a highly sensitive and specific means to quantify newly synthesized DNA without the need for antibodies or click chemistry. By introducing a "heavy" isotope of a natural nucleoside, researchers can directly measure its incorporation into genomic DNA, providing a precise rate of DNA synthesis. This technique is particularly valuable in drug development for assessing the impact of novel compounds on cell proliferation and for studies of DNA repair and metabolism.
This document provides detailed application notes and protocols for the quantification of DNA synthesis using this compound.
Principle of the Method
The assay is based on the metabolic incorporation of the stable isotope-labeled nucleoside, this compound, into newly synthesized DNA during the S-phase of the cell cycle. Cells are cultured in the presence of dU-d, which is taken up and phosphorylated by cellular kinases and subsequently incorporated into the elongating DNA strand by DNA polymerases. Following a labeling period, genomic DNA is isolated, enzymatically hydrolyzed into individual deoxynucleosides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The amount of incorporated dU-d is quantified by comparing its signal to that of an unlabeled deoxyuridine standard, allowing for the precise determination of the percentage of newly synthesized DNA.
Data Presentation
Table 1: Quantification of this compound Incorporation in Genomic DNA of Cancer Cell Lines Treated with a Hypothetical Anti-proliferative Agent.
| Cell Line | Treatment | Concentration (µM) | dU-d Incorporation (% of Total dU) | Standard Deviation |
| MCF-7 | Vehicle (DMSO) | - | 15.2 | ± 1.8 |
| Compound X | 1 | 10.5 | ± 1.2 | |
| Compound X | 10 | 4.1 | ± 0.6 | |
| HeLa | Vehicle (DMSO) | - | 22.8 | ± 2.5 |
| Compound X | 1 | 18.3 | ± 2.1 | |
| Compound X | 10 | 8.9 | ± 1.1 | |
| A549 | Vehicle (DMSO) | - | 18.6 | ± 2.0 |
| Compound X | 1 | 14.7 | ± 1.5 | |
| Compound X | 10 | 6.2 | ± 0.9 |
Note: The data presented in this table is representative and for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and the nature of the therapeutic agent.
Signaling Pathways
The incorporation of exogenous this compound into cellular DNA is dependent on the pyrimidine (B1678525) salvage pathway. Understanding this pathway is crucial for interpreting experimental results.
Experimental Protocols
I. Cell Culture and Labeling with this compound
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Cell Treatment (Optional): If testing the effect of a compound, treat the cells with the desired concentrations of the compound for the appropriate duration before and/or during labeling.
-
Labeling: Add this compound to the culture medium to a final concentration of 10-100 µM. The optimal concentration and labeling time should be determined empirically for each cell type and experimental condition. A typical labeling period is 24 hours, which approximates one cell cycle for many cancer cell lines.
-
Cell Harvest: After the labeling period, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove unincorporated dU-d. Harvest the cells by trypsinization or scraping.
-
Cell Pelleting: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until DNA extraction.
II. Genomic DNA Extraction
Genomic DNA should be extracted from the cell pellets using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol. It is critical to ensure high purity of the DNA, as contaminants can interfere with the downstream enzymatic digestion and LC-MS/MS analysis. The final DNA pellet should be dissolved in nuclease-free water.
III. DNA Quantification and Purity Assessment
-
Quantification: Determine the concentration of the extracted DNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm (A260).
-
Purity Assessment: Assess the purity of the DNA by calculating the A260/A280 and A260/A230 ratios. A pure DNA sample should have an A260/A280 ratio of ~1.8 and an A260/A230 ratio of >2.0.
IV. Enzymatic Hydrolysis of Genomic DNA
-
Digestion Mix Preparation: For each 20 µg of genomic DNA, prepare a digestion mix containing:
-
Genomic DNA: 20 µg
-
Nuclease P1: 10 Units
-
Alkaline Phosphatase: 10 Units
-
10x Digestion Buffer (e.g., 300 mM sodium acetate, 100 mM zinc sulfate, pH 5.3)
-
Nuclease-free water to a final volume of 100 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 12-16 hours to ensure complete digestion of the DNA into individual deoxynucleosides.
-
Enzyme Inactivation: Inactivate the enzymes by heating the mixture at 95°C for 10 minutes.
-
Centrifugation: Centrifuge the digest at 10,000 x g for 5 minutes to pellet any denatured protein.
-
Supernatant Collection: Carefully transfer the supernatant containing the deoxynucleosides to a new microcentrifuge tube for LC-MS/MS analysis.
V. LC-MS/MS Analysis
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for unlabeled deoxyuridine and deuterated deoxyuridine. The exact m/z values will depend on the number of deuterium (B1214612) atoms in the dU-d standard.
-
Example Transitions (assuming dU-d2):
-
Deoxyuridine (dU): [M+H]+ → [base+H]+
-
2'-Deoxyuridine-d2 (dU-d2): [M+H+2]+ → [base+H+2]+
-
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of unlabeled deoxyuridine and this compound.
-
Calculate the peak area ratios of dU-d to total dU (dU + dU-d) in the experimental samples.
-
Determine the percentage of dU-d incorporation using the standard curve.
-
Experimental Workflow Diagram
Logical Relationship Diagram
Conclusion
The use of this compound coupled with LC-MS/MS analysis provides a robust, sensitive, and specific method for the quantification of DNA synthesis. This technique is a valuable tool for basic research and drug development, offering a reliable alternative to traditional methods. The detailed protocols and information provided in this document are intended to guide researchers in the successful implementation of this powerful assay.
Application Note: Quantification of 2'-Deoxyuridine in Biological Matrices using 2'-Deoxyuridine-d as an Internal Standard by LC-MS/MS
Introduction
2'-Deoxyuridine (B118206) (dU) is a nucleoside that can be incorporated into DNA and is a key metabolite in various biological processes. Its quantification in biological fluids is crucial for studies related to DNA damage and repair, as well as in the pharmacodynamic evaluation of certain therapeutic agents.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the sensitive and selective quantification of nucleosides like 2'-deoxyuridine from complex biological matrices.[3][4][5] The use of a stable isotope-labeled internal standard is mandatory to achieve accurate and reproducible results, correcting for variations during sample preparation and analysis.[6][7] This application note details a robust LC-MS/MS method for the quantification of 2'-deoxyuridine in plasma and urine, employing deuterated 2'-deoxyuridine (2'-Deoxyuridine-d) as the internal standard.
Principle
The method involves the addition of a known amount of this compound to the biological sample, followed by a sample clean-up procedure to remove proteins and other interfering substances. The extract is then subjected to reversed-phase liquid chromatography for the separation of 2'-deoxyuridine from other endogenous components. Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the internal standard is used to construct a calibration curve and determine the concentration of 2'-deoxyuridine in the sample.
Experimental Protocols
Sample Preparation (Plasma and Urine)
This protocol is based on a method described for the quantification of thymidine (B127349) and 2'-deoxyuridine in plasma and urine.[8]
Materials:
-
Plasma or urine samples
-
This compound internal standard solution
-
5% Perchloric acid (v/v)
-
Methanol
-
Deionized water
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma or urine sample into a microcentrifuge tube.
-
Add a specific volume of this compound internal standard solution to each sample, calibration standard, and quality control sample.
-
Add 200 µL of cold 5% perchloric acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography
The following LC conditions are adapted from a method for nucleoside analysis.[8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
LC Parameters:
| Parameter | Value |
|---|---|
| Column | Hypercarb (30 x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid in deionized water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | A suitable gradient to separate the analyte from interferences |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry
The mass spectrometry conditions are set for the detection of 2'-deoxyuridine and its deuterated internal standard.
Instrumentation:
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
MS/MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Ion Electrospray (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| 2'-Deoxyuridine Transition | To be determined empirically |
| This compound Transition | To be determined empirically |
| Collision Energy | To be optimized for each transition |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation
The following tables summarize the expected quantitative performance of the method, based on typical values reported for similar assays.[8][9]
Table 1: Calibration Curve Parameters
| Analyte | Matrix | Calibration Range | Correlation Coefficient (r) |
| 2'-Deoxyuridine | Plasma | 10 - 10,000 ng/mL | > 0.99 |
| 2'-Deoxyuridine | Urine | 1 - 50 µg/mL | > 0.99 |
Table 2: Method Validation Parameters
| Parameter | Plasma | Urine |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 1 µg/mL |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% bias) | ± 15% | ± 15% |
| Recovery | > 80% | > 80% |
Visualizations
Caption: Experimental workflow for the quantification of 2'-Deoxyuridine.
Caption: Role of the internal standard in LC-MS quantification.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantification of 2'-deoxyuridine in biological matrices. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring data accuracy. This method is well-suited for clinical research and pharmacodynamic studies requiring precise measurement of 2'-deoxyuridine levels.
References
- 1. Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromforum.org [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid quantitation of plasma 2'-deoxyuridine by high-performance liquid chromatography/atmospheric pressure chemical ionization mass spectrometry and its application to pharmacodynamic studies in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Labeling of Newly Synthesized DNA: Principles, Applications, and Protocols
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Nucleoside Analogs in DNA Synthesis Monitoring
The analysis of DNA synthesis is fundamental to understanding cell proliferation, cell cycle kinetics, and the effects of therapeutic agents on cellular health. Metabolic labeling utilizing nucleoside analogs that are incorporated into newly synthesized DNA is a powerful technique for these studies. While the query for "2'-Deoxyuridine-d" suggests an interest in a deuterated version of deoxyuridine, it is important to note that this is not a conventional reagent for routine metabolic labeling and visualization of DNA synthesis. Deuterated nucleosides are primarily employed in specialized applications that use mass spectrometry or nuclear magnetic resonance (NMR) to investigate DNA structure and metabolism.
For the vast majority of applications in cell biology and drug development requiring the detection of DNA replication, analogs of the thymidine (B127349) precursor, 2'-deoxyuridine, modified with a reactive chemical handle are the current standard. The most prominent of these is 5-ethynyl-2'-deoxyuridine (EdU) , which has largely replaced the traditional analog, 5-bromo-2'-deoxyuridine (BrdU) .
This document provides a detailed guide to the principles and applications of metabolic labeling with EdU, including comprehensive protocols and data presentation. A comparative overview of BrdU is also included for context. Additionally, a brief discussion on metabolic labeling with stable isotopes like deuterium (B1214612) is provided to clarify its distinct applications.
Principle of EdU-Based Metabolic Labeling
5-Ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine where the methyl group at the 5-position is replaced by a small, bioorthogonal ethynyl (B1212043) group. When introduced to living cells, EdU is readily taken up and phosphorylated by the endogenous salvage pathway to form EdU triphosphate. This triphosphate then competes with deoxythymidine triphosphate (dTTP) for incorporation into newly synthesized DNA by DNA polymerases during the S-phase of the cell cycle.
The key advantage of EdU lies in its detection method. The terminal alkyne group of the incorporated EdU can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1] This reaction covalently attaches a fluorescently labeled azide (B81097) to the EdU, allowing for robust and sensitive detection of the newly synthesized DNA. This method is significantly milder and faster than the antibody-based detection required for BrdU, which involves harsh DNA denaturation steps.[2][3]
Applications in Research and Drug Development
Metabolic labeling with EdU has a wide range of applications, including:
-
Cell Proliferation Assays: Quantifying the percentage of cells in a population that are actively dividing.
-
Cell Cycle Analysis: In combination with a DNA content stain, EdU labeling can precisely delineate the S-phase population.
-
Pulse-Chase Experiments: Tracking the fate of cells that were synthesizing DNA at a specific time point.
-
High-Content Screening: Assessing the effects of drug candidates on cell proliferation in a high-throughput format.
-
In Vivo Studies: EdU can be administered to animals to label proliferating cells in various tissues.[4]
-
DNA Repair Studies: Investigating the synthesis of new DNA during DNA repair processes.
Data Presentation
The following tables provide a summary of typical experimental parameters for EdU and a comparison with BrdU.
Table 1: Recommended EdU Labeling Conditions for Cultured Cells
| Cell Type | EdU Concentration (µM) | Incubation Time |
| Adherent Cell Lines (e.g., HeLa, U2OS) | 10 | 1 - 2 hours |
| Suspension Cell Lines (e.g., Jurkat) | 10 | 1 - 2 hours |
| Primary Cells | 1 - 10 | 4 - 24 hours |
| Stem Cells | 1 - 10 | 2 - 12 hours |
Note: Optimal concentration and incubation time should be determined empirically for each cell type and experimental condition.
Table 2: Comparison of EdU and BrdU Metabolic Labeling Methods
| Feature | 5-Ethynyl-2'-deoxyuridine (EdU) | 5-Bromo-2'-deoxyuridine (BrdU) |
| Principle of Incorporation | Thymidine analog incorporated during DNA synthesis. | Thymidine analog incorporated during DNA synthesis.[5] |
| Detection Method | Copper-catalyzed click chemistry with a fluorescent azide.[6] | Immunocytochemistry with an anti-BrdU antibody.[7] |
| DNA Denaturation | Not required. | Required (acid, heat, or nuclease treatment).[2] |
| Protocol Duration | Short (approx. 1-2 hours for detection). | Long (approx. 4-6 hours for detection). |
| Multiplexing Compatibility | High; preserves cellular epitopes for co-staining.[3] | Limited; harsh denaturation can destroy epitopes.[2] |
| Sensitivity | High. | High. |
| Toxicity | Can be toxic with long-term exposure.[6] | Can be toxic and mutagenic with long-term exposure.[6] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling of Adherent Cells with EdU and Detection by Fluorescence Microscopy
Materials:
-
Adherent cells cultured on glass coverslips in a multi-well plate
-
Complete cell culture medium
-
EdU solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (prepare fresh):
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction buffer (e.g., Tris-buffered saline)
-
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Mounting medium
Procedure:
-
EdU Labeling:
-
Prepare the EdU labeling medium by diluting the EdU stock solution in complete cell culture medium to the desired final concentration (e.g., 10 µM).
-
Remove the existing medium from the cells and add the EdU-containing medium.
-
Incubate the cells for the desired period (e.g., 2 hours) at 37°C in a CO₂ incubator.
-
-
Fixation and Permeabilization:
-
Remove the EdU-containing medium and wash the cells twice with PBS.
-
Fix the cells by adding the fixative solution and incubating for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by adding the permeabilization buffer and incubating for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Chemistry Detection:
-
Prepare the click chemistry reaction cocktail according to the manufacturer's instructions immediately before use.
-
Remove the PBS from the cells and add the reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
Stain the nuclei by incubating with a nuclear counterstain solution for 15 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with filters appropriate for the chosen fluorophore and nuclear stain.
-
Protocol 2: Comparative Protocol for BrdU Labeling and Immunodetection
Materials:
-
Cells cultured on coverslips
-
BrdU labeling solution (e.g., 10 µM in culture medium)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
DNA denaturation solution (e.g., 2N HCl)
-
Neutralization buffer (e.g., 0.1 M sodium borate (B1201080), pH 8.5)
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100)
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain
-
Mounting medium
Procedure:
-
BrdU Labeling: Incubate cells with BrdU labeling solution for the desired time (e.g., 1-24 hours).[7]
-
Fixation and Permeabilization: As described in the EdU protocol.
-
DNA Denaturation:
-
Incubate cells with 2N HCl for 30 minutes at room temperature to denature the DNA.[5]
-
Remove the HCl and neutralize with sodium borate buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the anti-BrdU primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Staining and Imaging: As described in the EdU protocol.
Visualizations
Caption: Metabolic pathway of EdU incorporation into DNA.
Caption: Experimental workflow for EdU labeling and detection.
Metabolic Labeling with Deuterated Nucleosides
As mentioned, the user's query for "this compound" likely refers to a deuterated form of the nucleoside. Metabolic labeling with stable isotopes, such as deuterium (²H), is a technique used to trace the synthesis and turnover of biomolecules. This is typically achieved by providing cells or organisms with a deuterium source, like deuterium oxide (D₂O), which gets incorporated into various molecules, including the deoxyribose component of DNA, during their synthesis.
Principle: When cells are grown in the presence of D₂O, the deuterium is incorporated into the C-H bonds of newly synthesized biomolecules. For DNA, this means that the deoxyribose sugar of nucleotides will contain deuterium.
Detection: Unlike EdU or BrdU, deuterated DNA is not detected by fluorescence. Instead, its presence is quantified using sensitive analytical techniques:
-
Mass Spectrometry (MS): This is the primary method for detecting deuterated biomolecules. The increased mass of the deuterated DNA fragments or nucleosides can be precisely measured. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to quantify the level of deuterium incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to detect the presence of deuterium in specific positions within a molecule.
Applications:
-
Metabolic Flux Analysis: To measure the rates of synthesis and turnover of DNA and other biomolecules.
-
Structural Biology: To aid in the structural determination of DNA and its complexes.
-
Pharmacokinetic Studies: To trace the metabolic fate of drug molecules.
Caption: Workflow for deuterium labeling and detection by MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of the Incorporation and Repair of Exogenous 5-Hydroxymethyl-2′-deoxyuridine in Human Cells in Culture Using Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis of deuterionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo DNA Labeling Using 2'-Deoxyuridine Analogs
Introduction
The analysis of in vivo DNA synthesis is crucial for understanding fundamental biological processes such as cell proliferation, tissue homeostasis, and regeneration. It is also a critical component in drug development for assessing the efficacy and mechanism of action of therapeutic agents. The use of modified nucleosides that are incorporated into newly synthesized DNA provides a powerful tool for these studies.
The term "2'-Deoxyuridine-d" can be interpreted in two primary ways for in vivo DNA labeling:
-
Deuterated 2'-Deoxyuridine (B118206) (d-dU): A form of 2'-Deoxyuridine where one or more hydrogen atoms are replaced by deuterium (B1214612), a stable isotope of hydrogen. This allows for the detection of newly synthesized DNA by mass spectrometry.
-
5-Ethynyl-2'-Deoxyuridine (EdU): A widely used analog of thymidine (B127349) where the methyl group at the 5th position is replaced by an ethynyl (B1212043) group. This small modification allows for highly efficient and specific detection via a copper(I)-catalyzed azide-alkyne cycloaddition, commonly known as "click chemistry".[1][2]
Given the extensive use and detailed protocols available for EdU, this document will focus on its application while also providing an overview of the stable isotope labeling approach.
Section 1: Stable Isotope Labeling with Deuterated Precursors
Stable isotope labeling is a non-radioactive method to trace the synthesis of new DNA. While direct use of deuterated 2'-deoxyuridine is less common, the principle is well-established through the use of precursors like deuterated glucose ([6,6-²H₂]-glucose).[1][3] The deuterium from glucose is incorporated into the deoxyribose component of nucleotides during the de novo synthesis pathway.[1][4] This method is particularly useful for quantifying cell turnover rates in clinical and preclinical studies.[3]
Application Notes
-
Principle: Proliferating cells incorporate deuterated precursors from the diet or through injection into their newly synthesized DNA.
-
Detection: Genomic DNA is isolated from tissues of interest, hydrolyzed into individual deoxynucleosides, and analyzed by gas chromatography-mass spectrometry (GC/MS) to determine the ratio of labeled to unlabeled deoxynucleosides.[1][4]
-
Advantages: This method is non-toxic, non-radioactive, and can be used in human studies.[1] It allows for the quantification of DNA synthesis rates over time.
-
Limitations: Requires specialized equipment (GC/MS) and expertise in mass spectrometry data analysis. The sensitivity may be lower compared to fluorescence-based methods.
General Experimental Workflow for Stable Isotope Labeling
Caption: Workflow for in vivo DNA labeling with deuterated precursors.
Section 2: In Vivo DNA Labeling with 5-Ethynyl-2'-Deoxyuridine (EdU)
EdU is a powerful alternative to traditional methods like BrdU labeling. Its detection via click chemistry is highly specific and does not require harsh DNA denaturation, preserving cellular and tissue architecture.[5] This makes it ideal for multiplexing with other fluorescent probes and antibodies.[6]
Application Notes
-
Mechanism: EdU, a nucleoside analog of thymidine, is incorporated into DNA during the S-phase of the cell cycle. The ethynyl group of the incorporated EdU then reacts with a fluorescently labeled azide (B81097) in a copper-catalyzed click reaction, allowing for visualization.
-
Advantages over BrdU: The EdU detection protocol is significantly faster and milder than the antibody-based detection of BrdU, which requires a harsh DNA denaturation step.[7] This preserves epitopes for co-staining and maintains the structural integrity of the sample.[8]
-
Applications: EdU labeling is widely used to study cell proliferation in various contexts, including developmental biology, cancer research, neuroscience, and tissue regeneration.[9][10]
-
In Vivo Administration: EdU is cell-permeable and can be delivered in vivo through various methods, including intraperitoneal (IP) injection, in drinking water, or subcutaneous injection.[11] The choice of method depends on the experimental design, such as pulse-chase or continuous labeling.
Quantitative Data: EdU vs. BrdU
| Parameter | 5-Ethynyl-2'-Deoxyuridine (EdU) | 5-Bromo-2'-Deoxyuridine (BrdU) | Reference(s) |
| Detection Method | Copper(I)-catalyzed click chemistry | Immunohistochemistry (Antibody-based) | [5][7] |
| DNA Denaturation | Not required | Required (e.g., HCl, heat, DNase) | [6] |
| Protocol Duration | ~1-2 hours | ~4-8 hours | [12] |
| Sensitivity | High, often requires lower concentrations than BrdU | High | [9] |
| Multiplexing | Excellent, preserves epitopes for antibody staining | Can be challenging due to harsh denaturation | |
| Typical In Vivo Dose (Mouse) | 50-200 mg/kg via IP injection | 100-300 mg/kg via IP injection | [13] |
Experimental Protocols
Protocol 1: In Vivo Administration of EdU (Pulse Labeling in Mice)
-
Preparation of EdU Solution: Prepare a stock solution of EdU in sterile PBS or DMSO. For a working solution, dilute the stock in sterile PBS to a final concentration of 10 mg/mL.
-
Administration: Inject the EdU solution intraperitoneally (IP) into the mouse at a dosage of 50-100 mg/kg body weight.[14]
-
Labeling Period: The labeling time can vary from 2 to 24 hours, depending on the proliferation rate of the cells of interest.[14] For rapidly dividing cells, a 2-4 hour pulse is often sufficient.[13]
-
Tissue Harvesting: At the end of the labeling period, euthanize the animal and harvest the tissues of interest.
-
Tissue Processing: Tissues can be fixed in 4% paraformaldehyde, embedded in paraffin (B1166041) or OCT compound, and sectioned for subsequent analysis.[11]
Protocol 2: EdU Detection in Tissue Sections via Click Chemistry
This protocol is adapted from commercially available kits.
-
Deparaffinization and Rehydration (for FFPE sections):
-
Immerse slides in xylene (2 x 5 min).
-
Rehydrate through a graded ethanol (B145695) series: 100% (2 x 3 min), 95% (1 x 3 min), 70% (1 x 3 min), 50% (1 x 3 min).
-
Rinse with PBS.[11]
-
-
Permeabilization: Incubate sections with a permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS) for 20 minutes at room temperature.
-
Wash: Wash the sections twice with 3% BSA in PBS.
-
Click Reaction Cocktail Preparation: Prepare the reaction cocktail immediately before use by mixing the fluorescent azide, copper sulfate, and a reducing agent in the reaction buffer, according to the manufacturer's instructions.
-
EdU Detection:
-
Remove the wash solution and add the Click-iT® reaction cocktail to the sections.
-
Incubate for 30 minutes at room temperature, protected from light.[11]
-
-
Wash: Wash the sections once with 3% BSA in PBS.
-
Counterstaining and Mounting:
-
(Optional) Perform immunohistochemistry for other markers of interest.
-
Stain the nuclei with a DNA dye such as DAPI or Hoechst 33342.
-
Wash with PBS and mount the coverslip with an appropriate mounting medium.
-
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: Experimental workflow for in vivo EdU labeling and detection.
Caption: The copper(I)-catalyzed click reaction for EdU detection.
References
- 1. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: studies in vitro, in animals, and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: studies in vitro, in animals, and in humans. | Semantic Scholar [semanticscholar.org]
- 3. Measurement of proliferation and disappearance of rapid turnover cell populations in human studies using deuterium-labeled glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: Studies in vitro, in animals, and in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Ethynyl-2'-deoxyuridine labeling detects proliferating cells in the regenerating avian cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 8. mdpi.com [mdpi.com]
- 9. manuals.plus [manuals.plus]
- 10. Quantitative Evaluation of in Vivo Target Efficacy of Anti-tumor Agents via an Immunofluorescence and EdU Labeling Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2'-Deoxyuridine-d in Virology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of deuterated 2'-Deoxyuridine (B118206) (2'-Deoxyuridine-d) and its analogs in virology research. The inclusion of deuterium (B1214612), a stable isotope of hydrogen, in the 2'-deoxyuridine molecule offers a valuable tool for various virological studies, primarily by leveraging the kinetic isotope effect to modulate metabolic pathways and enhance drug properties. These applications range from antiviral drug development and metabolic labeling to mechanistic studies of viral replication.
Application Notes
Antiviral Drug Development and Discovery
Modified nucleosides, including derivatives of 2'-deoxyuridine, are a cornerstone of antiviral therapy. These molecules can act as chain terminators of viral DNA synthesis, thereby inhibiting viral replication. The introduction of deuterium can influence the pharmacokinetic and pharmacodynamic properties of these analogs.
-
Mechanism of Action: 2'-Deoxyuridine analogs are typically phosphorylated within the host cell to their active triphosphate form. This active form then competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral DNA polymerase. Once incorporated, the lack of a 3'-hydroxyl group (or a modified sugar moiety) prevents the addition of the next nucleotide, leading to chain termination and cessation of viral replication.[1][2]
-
Role of Deuteration: Deuteration can slow down the rate of metabolic processes involving the cleavage of carbon-deuterium bonds compared to carbon-hydrogen bonds. This "kinetic isotope effect" can be strategically employed to:
-
Improve Metabolic Stability: By replacing hydrogen with deuterium at sites susceptible to metabolic degradation, the metabolic half-life of the nucleoside analog can be extended, potentially leading to improved bioavailability and reduced dosing frequency.
-
Reduce Toxicity: Altering the metabolic profile can sometimes reduce the formation of toxic metabolites.
-
Probing Viral DNA Synthesis and Replication
Analogs of 2'-deoxyuridine, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), are widely used to label and visualize newly synthesized DNA.[3][4][5] This technique is invaluable for studying the kinetics and localization of viral DNA replication within infected cells. Deuterated versions of these analogs can be used in conjunction with techniques like mass spectrometry to trace the fate of the nucleoside in greater detail.
-
Metabolic Labeling: Cells are pulsed with the nucleoside analog, which is incorporated into replicating DNA. The modified nucleoside can then be detected using various methods. For EdU, a "click chemistry" reaction with a fluorescently labeled azide (B81097) is commonly used for visualization by microscopy or flow cytometry.[3][4] This method is gentler than the traditional BrdU labeling, which requires harsh DNA denaturation.[5]
Elucidation of Viral and Cellular Metabolism
Viruses reprogram the host cell's metabolism to support their own replication, often increasing pathways like glycolysis.[6][7][8] 2-deoxy-D-glucose (B1664073) (2-DG), an analog of glucose, is an inhibitor of glycolysis and has been shown to have antiviral activity by starving the virus of the necessary energy and building blocks for replication.[7][8][9][10] While not a nucleoside, the study of metabolic inhibitors like 2-DG provides a framework for understanding how deuterated nucleosides might be used to probe and modulate metabolic pathways crucial for viral infection.
Quantitative Data
The following tables summarize the antiviral activity of various 2'-deoxyuridine analogs against different viruses. This data is essential for comparing the potency and selectivity of these compounds.
Table 1: Antiviral Activity of 2'-Deoxyuridine Analogs Against Herpes Simplex Virus (HSV)
| Compound | Virus Strain | Cell Line | IC50 (µM) | Reference |
| 5-iodo-2'-deoxyuridine (Idoxuridine) | HSV | - | 0.37 | [11] |
| 5-trifluoromethyl-2'-deoxyuridine (Trifluridine) | HSV | - | 0.88 | [11] |
| (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine) | HSV | - | 0.033 | [11] |
| 3'-amino-(E)-5-(2-bromovinyl)-2'-deoxyuridine | HSV-1 | - | Potent inhibitor | [12] |
| 5-vinyl-2'-deoxycytidine | HSV-1 & HSV-2 | - | ID50: 0.2 µg/ml | [13] |
Table 2: Antiviral Activity of Nucleoside Analogs Against Other Viruses
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Sofosbuvir (a uridine (B1682114) nucleotide analog) | Dengue Virus (DENV) | Huh7 | 1.4 - 4.9 | - | - | [14] |
| 2'-deoxy-2'-fluoroguanosine | Influenza A (H3N2) | Rhesus Monkey Kidney | EC90: 2.5 µg/ml | >25 µg/ml | <5-25 | [15] |
| 2'-deoxy-2'-fluoroguanosine | Influenza A & B | Human Respiratory Epithelial Explants | EC90: ≤ 0.1 µg/ml | >100 µg/ml | >1000 | [15] |
| Gemcitabine | Influenza A & B | MDCK | 0.3 - 0.7 | >300 | >464.8 | [16] |
| Gemcitabine derivative (2h) | SARS-CoV-2 | - | 0.46 | >100 | >217.4 | [16] |
Experimental Protocols
Protocol: General Antiviral Activity Assay (Plaque Reduction Assay)
This protocol describes a common method for evaluating the antiviral activity of a compound like this compound.
Materials:
-
Host cell line appropriate for the virus of interest (e.g., Vero cells for HSV)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer (Plaque Forming Units/mL)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Overlay medium (e.g., medium with 1% methylcellulose)
-
Staining solution (e.g., crystal violet in methanol/water)
-
Phosphate Buffered Saline (PBS)
-
6-well plates
Procedure:
-
Cell Seeding: Seed the 6-well plates with the host cells at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the this compound in cell culture medium. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Virus Infection: When the cell monolayer is confluent, remove the growth medium. Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 PFU/well). Incubate for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum. Add the prepared dilutions of the test compound or vehicle control to the respective wells.
-
Overlay: Add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization:
-
Remove the overlay medium.
-
Fix the cells with a fixing solution (e.g., 10% formalin) for at least 30 minutes.
-
Stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain.
-
Allow the plates to air dry.
-
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits plaque formation by 50%) can then be determined by plotting the percentage of inhibition against the compound concentration.
Protocol: Viral DNA Synthesis Labeling with EdU
This protocol outlines the use of an EdU-based assay to monitor viral DNA replication.
Materials:
-
Host cells and virus
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Click chemistry detection reagents (e.g., a fluorescent azide and copper catalyst solution)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Infection: Seed cells on coverslips in a multi-well plate and infect with the virus of interest.
-
EdU Labeling: At the desired time post-infection, add EdU to the culture medium at a final concentration of 10 µM. Incubate for a specific period (e.g., 1-4 hours) to allow for incorporation into newly synthesized DNA.
-
Fixation: Remove the medium, wash with PBS, and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Click Reaction: Wash the cells with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide and copper catalyst. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Staining and Mounting: Wash the cells with PBS. Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. EdU-positive nuclei (indicating DNA synthesis) will fluoresce at the wavelength corresponding to the chosen fluorescent azide.
Visualizations
Signaling and Metabolic Pathways
Caption: Mechanism of action for a this compound analog as an antiviral agent.
Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. 5-Ethynyl-2'-deoxyuridine labeling detects proliferating cells in the regenerating avian cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Viral Activation of Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycolytic inhibitor 2-deoxy-d-glucose attenuates SARS-CoV-2 multiplication in host cells and weakens the infective potential of progeny virions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of 2-deoxy-D-glucose on herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral activity of the 3'-amino derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological properties of 2'-deoxy-5-vinyluridine and 2'deoxy-5-vinylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparative anti-influenza virus activity of 2'-deoxy-2'-fluororibosides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS method for 2'-Deoxyuridine-d quantification
An LC-MS/MS Method for the Quantitative Analysis of 2'-Deoxyuridine-d2 in Human Plasma
Application Note
Introduction
2'-Deoxyuridine is a deoxyribonucleoside that can be elevated in certain metabolic disorders, such as mitochondrial neurogastrointestinal encephalomyopathy (MNGIE). MNGIE is caused by a deficiency in the enzyme thymidine (B127349) phosphorylase, leading to the systemic accumulation of thymidine and 2'-deoxyuridine.[1][2] Accurate and robust quantification of these nucleosides in biological matrices is crucial for disease monitoring and for assessing the efficacy of therapeutic interventions. This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2'-Deoxyuridine in human plasma, using a deuterated internal standard (2'-Deoxyuridine-d2) to ensure accuracy and precision.
Principle of the Method
This method employs protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of 2'-Deoxyuridine from plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). The use of a stable isotope-labeled internal standard (SIL-IS), 2'-Deoxyuridine-d2, which co-elutes with the analyte and has nearly identical chemical and physical properties, corrects for variations in sample preparation and instrument response.
Experimental Protocols
1. Materials and Reagents
-
2'-Deoxyuridine analytical standard
-
2'-Deoxyuridine-d2 (Internal Standard, IS)
-
Perchloric acid (PCA), 7% (v/v) in deionized water
-
Formic acid, 0.1% (v/v) in deionized water (Mobile Phase A)
-
Formic acid, 0.1% (v/v) in methanol (B129727) (Mobile Phase B)
-
Human plasma (K2EDTA)
-
All solvents and reagents should be of LC-MS grade or higher.
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2'-Deoxyuridine and 2'-Deoxyuridine-d2 in methanol.
-
Working Standard Solutions: Serially dilute the 2'-Deoxyuridine stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the 2'-Deoxyuridine-d2 stock solution with a 50:50 mixture of methanol and water.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.
3. Sample Preparation Protocol
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 100 µL of the internal standard working solution (100 ng/mL 2'-Deoxyuridine-d2).
-
Vortex briefly to mix.
-
Add 100 µL of 7% perchloric acid to precipitate proteins.[3]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumental Conditions
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | Hypercarb (30 x 2.1 mm, 3 µm)[1][4] |
| Mobile Phase A | 0.1% Formic Acid in Water[1][4] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[1][4] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 5% B for 0.5 min, 5-95% B in 3.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, hold for 1.9 min |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 30 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
MRM Transitions
The most common fragmentation for nucleosides is the cleavage of the glycosidic bond, resulting in the neutral loss of the deoxyribose sugar moiety (116 Da).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |
| 2'-Deoxyuridine | 229.1 | 117.1 | 150 | 60 | 25 |
| 2'-Deoxyuridine-d2 (IS) | 231.1 | 117.1 | 150 | 60 | 25 |
Data Presentation
Table 1: Method Validation Parameters for 2'-Deoxyuridine Quantification in Plasma
| Parameter | Result |
| Linearity Range | 10 - 10,000 ng/mL[1][4] |
| Correlation Coefficient (r) | > 0.99[1][4] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1][4] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Mean Recovery | > 85% |
Table 2: Quantitative Data Summary from a Sample Batch
| Sample ID | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Blank | 0 | 1,520,345 | 0.000 | Not Detected |
| LLOQ (10 ng/mL) | 15,345 | 1,498,765 | 0.010 | 10.2 |
| QC Low (30 ng/mL) | 46,012 | 1,510,234 | 0.030 | 29.8 |
| QC Mid (500 ng/mL) | 780,567 | 1,532,111 | 0.509 | 505.4 |
| QC High (8000 ng/mL) | 12,345,876 | 1,505,678 | 8.199 | 8125.1 |
| Unknown Sample 1 | 345,678 | 1,489,543 | 0.232 | 229.7 |
| Unknown Sample 2 | 1,254,321 | 1,521,876 | 0.824 | 818.9 |
Visualizations
Caption: Overview of the sample preparation and analysis workflow.
Caption: Metabolic pathway showing the role of Thymidine Phosphorylase.
References
- 1. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2'-Deoxyuridine-d Labeling in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of labeled nucleosides into newly synthesized DNA is a cornerstone technique for studying cell proliferation, DNA replication dynamics, and DNA damage response. While methods using bromodeoxyuridine (BrdU) and ethynyldeoxyuridine (EdU) are well-established, the use of stable isotope-labeled nucleosides, such as deuterated 2'-deoxyuridine (B118206) (dU-d), offers a powerful alternative for quantitative analysis by mass spectrometry. This method avoids the antibody accessibility issues associated with BrdU and the potential cytotoxicity and DNA damage induction linked to the click chemistry used for EdU detection.
This document provides a detailed protocol for labeling cultured cells with 2'-Deoxyuridine-d, followed by downstream analysis of incorporation, cell cycle progression, and potential induction of the DNA damage response.
Data Presentation
Table 1: Recommended this compound (dU-d) Concentrations for Cell Culture Labeling
| Cell Type | dU-d Concentration (µM) | Incubation Time (hours) | Notes |
| Jurkat (human T lymphocyte) | 50 - 100 | 24 - 48 | Lower concentrations may be sufficient with longer incubation times. Minimal cytotoxicity observed at these concentrations. |
| HeLa (human cervical cancer) | 10 - 50 | 12 - 24 | HeLa cells are robust and generally show good incorporation rates. |
| Primary Fibroblasts | 5 - 20 | 24 - 72 | Primary cells may be more sensitive; start with lower concentrations and longer incubation times. |
| General Recommendation | 10 - 100 | Varies (cell cycle dependent) | Optimal concentration and time should be determined empirically for each cell line and experimental goal. |
Table 2: Comparative Effects of Nucleoside Analogs on Cellular Processes
| Parameter | This compound (dU-d) | 5-Bromo-2'-deoxyuridine (BrdU) | 5-Ethynyl-2'-deoxyuridine (EdU) |
| Detection Method | Mass Spectrometry (LC-MS/MS) | Immunohistochemistry, Flow Cytometry (Anti-BrdU antibody) | Click Chemistry, Fluorescence Microscopy, Flow Cytometry |
| DNA Denaturation Required | No | Yes | No |
| Reported Cytotoxicity | Low | Moderate, can induce mutations | Concentration-dependent, can induce DNA damage response[1][2] |
| Potential for DNA Damage | Low, may offer protection against oxidative damage[3][4] | Can induce chromosomal mutations and sensitize cells to photons[2] | Can trigger a DNA damage response, especially at higher concentrations[1] |
| Primary Application | Quantitative analysis of DNA synthesis, metabolic flux | Cell proliferation, cell cycle kinetics | Cell proliferation, high-resolution imaging of DNA replication |
Experimental Protocols
Protocol 1: this compound Labeling of Cultured Cells
This protocol describes the basic procedure for incorporating dU-d into the DNA of proliferating cells in culture.
Materials:
-
Adherent or suspension cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound (dU-d) stock solution (e.g., 10 mM in sterile DMSO or PBS)
-
Phosphate-buffered saline (PBS), sterile
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding: Seed cells at a density that will allow for logarithmic growth throughout the labeling period. For adherent cells, seed in multi-well plates, flasks, or on coverslips depending on the downstream application.
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the desired final concentration of dU-d. For example, to achieve a 50 µM final concentration from a 10 mM stock, dilute the stock solution 1:200 in the culture medium. Include a vehicle-only control (e.g., medium with DMSO).
-
Labeling: Remove the existing medium from the cells and replace it with the dU-d-containing labeling medium.
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for the desired duration (e.g., 24-48 hours). The incubation time will depend on the cell cycle length of the cell line and the experimental objective.
-
Cell Harvest:
-
Suspension cells: Transfer the cell suspension to a conical tube and centrifuge to pellet the cells.
-
Adherent cells: Wash the cells with PBS, then detach using trypsin-EDTA. Neutralize the trypsin and centrifuge to pellet the cells.
-
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove any unincorporated dU-d.
-
Downstream Processing: The cell pellet is now ready for DNA extraction (Protocol 2), cell cycle analysis (Protocol 3), or other analyses.
Protocol 2: DNA Extraction and Preparation for Mass Spectrometry
This protocol outlines the steps for isolating genomic DNA and preparing it for the quantification of dU-d incorporation by LC-MS/MS.
Materials:
-
Cell pellet from Protocol 1
-
DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
Nuclease P1
-
Alkaline Phosphatase
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (LC-MS grade)
-
Stable isotope-labeled internal standard (e.g., ¹⁵N₂,¹³C₉-Thymidine)
Procedure:
-
DNA Isolation: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit according to the manufacturer's instructions. This typically involves cell lysis followed by DNA binding to a silica (B1680970) column, washing, and elution.
-
DNA Quantification: Determine the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
Enzymatic Digestion:
-
To 10-20 µg of DNA, add Nuclease P1 in the appropriate buffer.
-
Incubate at 37°C for 2-4 hours to digest the DNA into individual deoxynucleoside monophosphates.
-
Add Alkaline Phosphatase and the appropriate buffer.
-
Incubate at 37°C for an additional 1-2 hours to dephosphorylate the mononucleotides to deoxynucleosides.
-
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard to the digested sample. This is crucial for accurate quantification by isotope dilution mass spectrometry.
-
Sample Cleanup: Precipitate proteins by adding cold acetonitrile. Centrifuge to pellet the precipitate and transfer the supernatant containing the deoxynucleosides to a new tube.
-
Solvent Evaporation: Dry the sample completely using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried deoxynucleosides in a small volume of mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) suitable for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the sample using a liquid chromatography-tandem mass spectrometry system. Develop a method to specifically detect and quantify the natural 2'-deoxyuridine and the deuterated 2'-deoxyuridine based on their mass-to-charge ratios.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution in dU-d labeled cells.
Materials:
-
Cell pellet from Protocol 1
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Fixation: Resuspend the washed cell pellet in ice-cold PBS. While vortexing gently, add cold 70% ethanol dropwise to a final concentration of 70%.
-
Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes for fixation.
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Workflow for this compound labeling and subsequent analysis.
Caption: ATM-Chk2 pathway activated by DNA damage from nucleoside analogs.
References
Application Notes and Protocols for 2'-Deoxyuridine-d as a Tracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium-labeled compounds, where hydrogen atoms are replaced by the stable isotope deuterium (B1214612) (D), are invaluable tools in metabolic research. 2'-Deoxyuridine-d (d-dU), a deuterated analog of the pyrimidine (B1678525) nucleoside 2'-deoxyuridine, serves as an effective tracer for studying DNA synthesis and pyrimidine salvage pathways. Its incorporation into newly synthesized DNA allows for the quantification of cellular proliferation and the assessment of metabolic flux. The stable isotope label offers advantages over radioactive tracers, including enhanced safety and suitability for mass spectrometry-based analysis, which provides high sensitivity and specificity.
These application notes provide a comprehensive overview of the use of this compound in metabolic studies, complete with detailed experimental protocols and data interpretation guidelines.
Applications
-
Measuring DNA Synthesis and Cell Proliferation: d-dU is incorporated into the DNA of actively dividing cells during the S-phase of the cell cycle. By quantifying the amount of incorporated d-dU, researchers can accurately measure the rate of DNA synthesis and, consequently, cell proliferation. This is particularly useful for assessing the effects of therapeutic agents on cancer cell growth.
-
Studying the Pyrimidine Salvage Pathway: The pyrimidine salvage pathway recycles nucleosides and bases from the degradation of DNA and RNA. This compound is primarily metabolized through this pathway, making it an excellent tracer to study the activity of key enzymes such as thymidine (B127349) kinase.
-
Metabolic Flux Analysis: By tracing the metabolic fate of the deuterium label, researchers can gain insights into the dynamics of nucleotide metabolism and how it is altered in disease states or in response to drug treatment.
-
Pharmacodynamic Studies: In drug development, d-dU can be used to assess the in vivo efficacy of drugs that target nucleotide metabolism, such as thymidylate synthase inhibitors.
Metabolic Pathway of this compound
This compound enters the pyrimidine salvage pathway where it is phosphorylated by thymidine kinase (TK) to form deuterated deoxyuridine monophosphate (d-dUMP). Subsequently, d-dUMP is further phosphorylated to deuterated deoxyuridine diphosphate (B83284) (d-dUDP) and then to deuterated deoxyuridine triphosphate (d-dUTP). Finally, DNA polymerases incorporate d-dUTP into newly synthesized DNA strands.
Caption: Pyrimidine Salvage Pathway for this compound.
Experimental Protocols
Protocol 1: In Vitro Labeling of Cells with this compound
This protocol describes the general procedure for labeling cultured cells with this compound to measure DNA synthesis.
Materials:
-
This compound (d-dU)
-
Cell culture medium
-
Cultured cells (e.g., cancer cell line)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers or trypsin
-
DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS or GC-MS system
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24 hours.
-
Labeling: Prepare a stock solution of d-dU in sterile water or DMSO. Add d-dU to the cell culture medium to a final concentration of 10-50 µM. The optimal concentration may vary depending on the cell type and experimental goals.
-
Incubation: Incubate the cells with the d-dU-containing medium for a desired period (e.g., 2 to 24 hours). The incubation time will depend on the cell cycle length and the desired level of incorporation.
-
Cell Harvesting:
-
For adherent cells, wash the cells twice with ice-cold PBS. Harvest the cells by scraping or trypsinization.
-
For suspension cells, centrifuge the cell suspension to pellet the cells and wash twice with ice-cold PBS.
-
-
DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit according to the manufacturer's instructions.
-
DNA Quantification: Quantify the extracted DNA using a spectrophotometer or a fluorometric method.
Protocol 2: Enzymatic Hydrolysis of DNA to Deoxyribonucleosides
This protocol details the enzymatic digestion of DNA to individual deoxyribonucleosides for subsequent mass spectrometry analysis.
Materials:
-
Extracted DNA sample
-
Nuclease P1 buffer (e.g., 20 mM sodium acetate, pH 5.3)
-
Nuclease P1
-
Alkaline phosphatase buffer (e.g., 50 mM Tris-HCl, pH 8.5)
-
Alkaline phosphatase
-
Centrifugal filters (3 kDa MWCO)
Procedure:
-
Initial Digestion: In a microcentrifuge tube, mix 10-20 µg of DNA with nuclease P1 buffer and 2-5 units of nuclease P1. Incubate at 37°C for 2-4 hours.
-
Second Digestion: Add alkaline phosphatase buffer and 5-10 units of alkaline phosphatase to the reaction mixture. Incubate at 37°C for an additional 2-4 hours or overnight.
-
Enzyme Removal: To remove the enzymes, transfer the digest to a 3 kDa molecular weight cutoff centrifugal filter and centrifuge according to the manufacturer's instructions.
-
Sample Preparation for MS: The filtrate containing the deoxyribonucleosides is now ready for analysis by LC-MS/MS or can be further processed for GC-MS.
Protocol 3: Quantification of this compound Incorporation by LC-MS/MS
This protocol outlines the analysis of deuterated deoxyuridine in DNA hydrolysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
DNA hydrolysate sample
-
LC-MS/MS system with a C18 column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
-
2'-Deoxyuridine and this compound standards
Procedure:
-
Chromatographic Separation: Inject the DNA hydrolysate onto the C18 column. Use a gradient elution with mobile phases A and B to separate the deoxyribonucleosides.
-
Mass Spectrometry Analysis:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the transition of the protonated molecule [M+H]+ to a specific product ion for both unlabeled and deuterated deoxyuridine. For 2'-deoxyuridine, this is typically m/z 229 -> 113. For this compound, the specific m/z will depend on the number and position of deuterium atoms.
-
-
Quantification: Create a standard curve using known concentrations of 2'-Deoxyuridine and this compound. Calculate the amount of incorporated d-dU in the sample by comparing the peak areas to the standard curve.
Protocol 4: Quantification of this compound Incorporation by GC-MS
This protocol describes an alternative method using Gas Chromatography-Mass Spectrometry (GC-MS), which requires derivatization of the nucleosides.
Materials:
-
DNA hydrolysate sample
-
Derivatization reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)
-
GC-MS system with a suitable capillary column
-
2'-Deoxyuridine and this compound standards
Procedure:
-
Derivatization: Dry the DNA hydrolysate under a stream of nitrogen. Add the derivatization reagent and heat at 70-90°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
GC Separation: Inject the derivatized sample into the GC. Use a temperature program to separate the derivatized nucleosides.
-
MS Analysis:
-
Use electron ionization (EI) or chemical ionization (CI).
-
Monitor characteristic fragment ions for the TMS-derivatives of unlabeled and deuterated deoxyuridine.
-
-
Quantification: Generate a standard curve with derivatized standards of known concentrations. Determine the amount of incorporated d-dU by comparing peak areas to the standard curve.
Data Presentation
The quantitative data obtained from these experiments can be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Example of this compound Incorporation in a Cancer Cell Line
| Treatment Group | Concentration of d-dU (µM) | Incubation Time (hours) | d-dU Incorporation (pmol/µg DNA) |
| Control | 10 | 24 | 15.2 ± 1.8 |
| Drug A | 10 | 24 | 8.5 ± 1.1 |
| Drug B | 10 | 24 | 12.1 ± 1.5 |
Table 2: Kinetic Parameters of this compound Incorporation
| Cell Line | Vmax (pmol/µg DNA/hr) | Km (µM) |
| Cell Line X | 5.8 | 25 |
| Cell Line Y | 3.2 | 18 |
Experimental Workflow Visualization
The overall workflow for a typical experiment using this compound as a tracer is depicted below.
Caption: General workflow for metabolic studies using this compound.
Application of 2'-Deoxyuridine-d in Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxyuridine-d (d-dU) is a deuterated analog of the naturally occurring nucleoside 2'-deoxyuridine (B118206). The substitution of hydrogen with its heavier isotope, deuterium (B1214612), at specific positions on the molecule imparts unique physicochemical properties that are advantageous in various aspects of drug development. This document provides detailed application notes and experimental protocols for the utilization of this compound in antiviral and anticancer research, as a tool for studying DNA metabolism and structure, and in the development of oligonucleotide-based therapeutics.
Application Notes
Antiviral and Anticancer Drug Development
2'-Deoxyuridine analogs have long been explored as potential antiviral and anticancer agents.[1] The incorporation of deuterium in this compound can enhance its therapeutic potential through the kinetic isotope effect. This effect can slow down the metabolic breakdown of the drug, leading to a longer half-life, increased exposure to the target, and potentially improved efficacy and reduced dosing frequency.[2][3]
-
Antiviral Activity: Analogs of 2'-deoxyuridine can interfere with viral replication by acting as chain terminators or inhibitors of viral DNA polymerases.[4][5] Deuteration can enhance the stability of these analogs, making them more potent antiviral candidates.[6] The carbocyclic analogue of 5-ethyl-2'-deoxyuridine, for instance, has shown inhibitory effects on the replication of herpes simplex viruses (HSV-1 and HSV-2).[4]
-
Anticancer Activity: In cancer therapy, 2'-deoxyuridine derivatives can be designed to be selectively incorporated into the DNA of rapidly dividing cancer cells, leading to DNA damage and apoptosis.[7][8] The synergistic effect of some deoxyuridine analogs with established chemotherapeutic agents like 5-fluorouracil (B62378) (FU) has been observed, suggesting potential for combination therapies.[9] Deuteration can improve the metabolic profile of these anticancer nucleoside analogs, potentially reducing toxicity to normal tissues.[2]
Oligonucleotide-Based Therapeutics
Deuterated nucleosides, including this compound, are valuable building blocks for the synthesis of therapeutic oligonucleotides such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[10][11]
-
Enhanced Stability: The incorporation of deuterated nucleosides can increase the metabolic stability of oligonucleotides by making them more resistant to nuclease degradation.[1] This enhanced stability is a critical factor in improving the in vivo efficacy of oligonucleotide drugs.[12][13]
-
Structural and Dynamic Studies: Selective deuteration of oligonucleotides is a powerful tool for nuclear magnetic resonance (NMR) spectroscopy studies.[14][15][16] It simplifies complex NMR spectra, aiding in the precise determination of the three-dimensional structure and dynamics of DNA and RNA molecules.[15] This structural information is crucial for understanding the mechanism of action of oligonucleotide therapeutics and for designing more effective drug candidates.
Metabolic Labeling and DNA Replication Studies
Isotopically labeled nucleosides are widely used to study DNA synthesis and cell proliferation. This compound can be used as a stable isotope tracer in metabolic labeling studies.
-
Tracing DNA Synthesis: When introduced to cells, this compound is incorporated into newly synthesized DNA. The presence and quantity of the deuterated nucleoside in the DNA can be accurately measured using mass spectrometry, providing a quantitative measure of DNA replication and cell proliferation rates.[17][18][19] This method offers an alternative to traditional labeling with radioactive isotopes or bromodeoxyuridine (BrdU), avoiding the associated toxicity and handling issues.[9][20]
-
Investigating DNA Damage and Repair: The incorporation of modified nucleosides can sometimes trigger cellular DNA damage responses.[21] Studying the cellular response to the incorporation of this compound can provide insights into DNA repair pathways and the mechanisms of action of nucleoside analog drugs.[2][22] The base excision repair (BER) pathway is a primary mechanism for repairing aberrant deoxynucleosides in DNA.[2]
Quantitative Data Summary
| Compound/Analog | Cell Line/System | Parameter | Value | Reference |
| 5-ethyl-2'-deoxyuridine | Vero cells (HSV-1) | ED₅₀ | 8.6 µM | [5] |
| 5-ethyl-2'-deoxyuridine | Vero cells (HSV-2) | ED₅₀ | 7.8 µM | [5] |
| Carbocyclic analogue of 5-ethyl-2'-deoxyuridine | Vero cells (HSV-1 & 2) | - | Inhibits replication | [4] |
| dAdo-S-NO (2'-deoxyadenosine hybrid) | RKO (colon carcinoma) | IC₅₀ | ~25 µM | [8] |
| dAdo-t-NO (2'-deoxyadenosine hybrid) | RKO (colon carcinoma) | IC₅₀ | ~50 µM | [8] |
| dU-t-NO (2'-deoxyuridine hybrid) | RKO (colon carcinoma) | IC₅₀ | >100 µM | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound Phosphoramidite (B1245037)
This protocol describes the general steps for synthesizing the phosphoramidite of this compound, which is the key building block for its incorporation into oligonucleotides. The specific positions of deuteration on the 2'-deoxyuridine molecule would be determined by the starting deuterated material.
Materials:
-
Deuterated 2'-Deoxyuridine (d-dU)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
5'-O-DMT Protection: a. Dissolve d-dU in anhydrous pyridine. b. Add DMT-Cl in portions while stirring at room temperature. c. Monitor the reaction by thin-layer chromatography (TLC). d. Once the reaction is complete, quench with methanol. e. Evaporate the solvent and purify the product by silica gel column chromatography to obtain 5'-O-DMT-2'-Deoxyuridine-d.
-
3'-O-Phosphitylation: a. Dissolve the 5'-O-DMT-protected d-dU in anhydrous DCM. b. Add DIPEA to the solution. c. Cool the reaction mixture in an ice bath. d. Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise. e. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). f. Quench the reaction with saturated sodium bicarbonate solution. g. Extract the product with DCM, dry over sodium sulfate, and evaporate the solvent. h. Purify the crude product by silica gel column chromatography under an inert atmosphere to yield the this compound phosphoramidite.
Protocol 2: Incorporation of this compound into Oligonucleotides
This protocol outlines the standard solid-phase phosphoramidite chemistry for incorporating the deuterated nucleoside into a DNA oligonucleotide sequence.[11][20][23]
Materials:
-
This compound phosphoramidite
-
Standard DNA phosphoramidites (dA, dC, dG, T)
-
Controlled pore glass (CPG) solid support
-
Activator solution (e.g., tetrazole)
-
Capping solution (e.g., acetic anhydride (B1165640) and 1-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in DCM)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Automated DNA synthesizer
Procedure:
-
Preparation: Prepare solutions of the this compound phosphoramidite and other standard phosphoramidites. Load the CPG solid support with the first nucleoside of the desired sequence into the synthesis column.
-
Synthesis Cycle on an Automated Synthesizer: a. Deblocking: The 5'-DMT protecting group of the nucleoside on the solid support is removed using the deblocking solution. b. Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain. c. Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed by incubation in the cleavage and deprotection solution.
-
Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Analysis: The final product is analyzed by mass spectrometry to confirm the incorporation of the deuterated nucleoside and by UV spectroscopy to determine the concentration.
Protocol 3: Metabolic Labeling of DNA with this compound and Analysis by Mass Spectrometry
This protocol is adapted from methods for labeling with other nucleoside analogs like EdU and can be used to quantify DNA synthesis.[9][24][25][26]
Materials:
-
This compound
-
Cell culture medium and supplements
-
Cultured cells of interest
-
DNA extraction kit
-
Enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Labeling: a. Culture cells to the desired confluency. b. Add this compound to the culture medium at a final concentration to be optimized for the specific cell type (typically in the µM range). c. Incubate the cells for the desired labeling period (e.g., one cell cycle).
-
DNA Extraction: a. Harvest the cells by trypsinization or scraping. b. Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
DNA Digestion: a. Digest the purified DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
LC-MS Analysis: a. Analyze the digested nucleoside mixture by LC-MS. b. Develop a method to separate 2'-deoxyuridine from its deuterated analog. c. Quantify the amount of this compound relative to the endogenous 2'-deoxyuridine to determine the percentage of incorporation.
Protocol 4: In Vitro Antiviral Activity Assay
This protocol describes a general method to assess the antiviral efficacy of this compound against a specific virus, such as Herpes Simplex Virus (HSV).[3][5][27]
Materials:
-
This compound
-
Host cell line susceptible to the virus (e.g., Vero cells for HSV)
-
Virus stock of known titer
-
Cell culture medium and supplements
-
Assay for cell viability (e.g., neutral red uptake or MTT assay)
-
Positive control antiviral drug
Procedure:
-
Cell Seeding: Seed host cells in 96-well plates and allow them to form a monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control drug.
-
Infection and Treatment: a. Infect the cell monolayers with the virus at a predetermined multiplicity of infection (MOI). b. After a short adsorption period, remove the virus inoculum and add the medium containing the different concentrations of this compound or the control drug. c. Include uninfected and untreated infected controls.
-
Incubation: Incubate the plates until cytopathic effect (CPE) is observed in the untreated infected wells.
-
Assessment of Antiviral Activity: a. Measure cell viability using a suitable assay. b. Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits the viral CPE by 50%.
-
Cytotoxicity Assay: In parallel, treat uninfected cells with the same concentrations of this compound to determine the 50% cytotoxic concentration (CC₅₀).
-
Selectivity Index (SI): Calculate the SI (CC₅₀/EC₅₀) to evaluate the therapeutic window of the compound.
Visualizations
Caption: Workflow for incorporating this compound into oligonucleotides.
Caption: DNA damage response pathway initiated by nucleoside analog incorporation.
Caption: Workflow for metabolic DNA labeling with this compound.
References
- 1. US20150119565A1 - Synthesis of deuterated ribo nucleosides, n-protected phosphoramidites, and oligonucleotides - Google Patents [patents.google.com]
- 2. Deoxyuridine (dU) DNA repair mechanism - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 3. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral activity of 5-ethyl-2'-deoxyuridine against herpes simplex viruses in cell culture, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective Nucleoside Deuteration for NMR Studies of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. interchim.fr [interchim.fr]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. Nucleoside Transport in Mammalian Cells and Interaction with Intracellular Metabolism [ouci.dntb.gov.ua]
- 14. An efficient and economic site-specific deuteration strategy for NMR studies of homologous oligonucleotide repeat sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. twistbioscience.com [twistbioscience.com]
- 21. DNA damage signaling, impairment of cell cycle progression, and apoptosis triggered by 5-ethynyl-2'-deoxyuridine incorporated into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Repair Pathway Choices and Consequences at the Double-Strand Break - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 24. vectorlabs.com [vectorlabs.com]
- 25. users.ox.ac.uk [users.ox.ac.uk]
- 26. Cell Proliferation EdU Assay for DNA Synthesis Detection [sigmaaldrich.com]
- 27. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
Measuring Cell Cycle Kinetics with Deuterated 2'-Deoxyuridine (dCyd-d): A Mass Spectrometry-Based Approach
Application Note
Introduction
The study of cell cycle kinetics is fundamental to understanding normal cellular physiology, disease pathogenesis, and the mechanism of action of therapeutic agents. Traditional methods for assessing cell proliferation often rely on radioactive isotopes like ³H-thymidine or analogs such as Bromodeoxyuridine (BrdU) and Ethynyldeoxyuridine (EdU). While powerful, these methods can be associated with challenges including the handling of radioactivity, harsh denaturation steps that can compromise sample integrity, and reliance on antibody-based detection which can have specificity and reproducibility issues.[1][2][3] This application note describes a robust and sensitive method for measuring cell cycle kinetics using a stable isotope-labeled nucleoside, deuterated 2'-deoxyuridine (B118206) (dCyd-d), coupled with detection by mass spectrometry. This approach offers a non-radioactive, minimally invasive alternative for quantifying DNA synthesis and cell cycle progression.
Principle of the Method
This method is based on the metabolic incorporation of an exogenous, stable isotope-labeled nucleoside, deuterated 2'-deoxyuridine, into the DNA of cells during the S phase of the cell cycle. As cells replicate their DNA, dCyd-d is used as a substrate by DNA polymerase and becomes integrated into the newly synthesized strands.
Following a labeling period, genomic DNA is extracted from the cell population, hydrolyzed to its constituent deoxynucleosides, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrometer detects the mass shift caused by the deuterium (B1214612) atoms in the incorporated dCyd-d. By quantifying the ratio of labeled to unlabeled deoxyuridine, the percentage of cells that have undergone DNA synthesis during the labeling period can be accurately determined. This provides a direct measure of the proliferative fraction of the cell population. Further analysis of the extent of deuterium enrichment can provide insights into the rate of DNA synthesis.[4][5]
Experimental Protocols
Materials and Reagents
-
Cell Lines: Proliferating mammalian cell line of interest (e.g., HeLa, HEK293, A549)
-
Cell Culture Medium: Appropriate complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Deuterated 2'-Deoxyuridine (dCyd-d): Stock solution (e.g., 10 mM in sterile PBS or DMSO).
-
Phosphate-Buffered Saline (PBS): Ca²⁺/Mg²⁺-free.
-
Trypsin-EDTA: For cell detachment.
-
DNA Extraction Kit: Commercial kit for high-purity genomic DNA (e.g., Qiagen DNeasy Blood & Tissue Kit).
-
Nuclease P1: For hydrolysis of DNA to deoxynucleosides.
-
Alkaline Phosphatase: For dephosphorylation of deoxynucleotides.
-
Derivatization Reagent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvents: Acetonitrile, Pyridine (B92270) (anhydrous).
-
Internal Standard: Labeled deoxynucleoside not expected to be present in the sample, for quantification.
Protocol 1: Cell Culture and Labeling with dCyd-d
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) at a density that will ensure they are in the logarithmic growth phase at the time of labeling. Culture overnight under standard conditions (37°C, 5% CO₂).
-
Preparation of Labeling Medium: Prepare fresh culture medium containing the desired final concentration of dCyd-d. A typical starting concentration to test is 10 µM.
-
Labeling: Aspirate the old medium from the cells and replace it with the dCyd-d-containing labeling medium.
-
Incubation: Return the cells to the incubator and incubate for a specific period. The incubation time will depend on the cell cycle length of the cell line and the desired experimental endpoint. For a pulse-chase experiment to measure the S-phase fraction, a 1-4 hour pulse is often sufficient.
-
Harvesting: After the labeling period, wash the cells twice with ice-cold PBS to remove any unincorporated dCyd-d.
-
Cell Collection: Detach the cells using Trypsin-EDTA, neutralize with complete medium, and transfer the cell suspension to a centrifuge tube.
-
Cell Pelleting: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once more with ice-cold PBS. The cell pellet can be stored at -80°C until DNA extraction.
Protocol 2: Genomic DNA Extraction and Hydrolysis
-
DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit according to the manufacturer's instructions. Ensure the final DNA product is of high purity.
-
DNA Quantification: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to determine the concentration and purity (A260/A280 ratio).
-
Enzymatic Hydrolysis:
-
To 5-10 µg of DNA in a microcentrifuge tube, add the appropriate buffer and Nuclease P1.
-
Incubate at 50°C for 2 hours.
-
Add alkaline phosphatase and continue to incubate at 37°C for an additional 2 hours. This will hydrolyze the DNA into individual deoxynucleosides.
-
-
Sample Cleanup: The hydrolyzed sample may need to be cleaned up to remove enzymes and buffers prior to derivatization. This can be achieved using a solid-phase extraction (SPE) cartridge.
Protocol 3: Derivatization and GC-MS Analysis
-
Sample Drying: Dry the hydrolyzed deoxynucleoside sample completely under a stream of nitrogen or in a vacuum concentrator.
-
Derivatization:
-
To the dried sample, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Vortex the mixture and heat at 70°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives of the deoxynucleosides.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatography (GC) Conditions (Example):
-
Column: DB-5ms or similar non-polar column.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions (Example):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the characteristic ions for both unlabeled and deuterated deoxyuridine-TMS derivatives.
-
-
Data Presentation
Quantitative data from the analysis should be summarized in a clear and structured table.
| Sample ID | Treatment Condition | Labeling Time (hours) | % Labeled Deoxyuridine (dCyd-d/Total Cyd) | Calculated % S-Phase Cells |
| CTRL-01 | Vehicle Control | 4 | 35.2% | 35.2% |
| DRUG-A-01 | 10 µM Compound X | 4 | 15.8% | 15.8% |
| CTRL-02 | Vehicle Control | 8 | 58.9% | - |
| DRUG-A-02 | 10 µM Compound X | 8 | 25.4% | - |
Note: The calculated % S-phase cells is a direct representation of the percentage of labeled deoxyuridine after a short pulse. Longer labeling times can be used to measure cell cycle progression and turnover.
Visualizations
Experimental Workflow
Cell Cycle Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. 3H-thymidine is a defective tool with which to measure rates of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantifying cell division with deuterated water and multi-isotope imaging mass spectrometry (MIMS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracking DNA Repair Mechanisms with 2'-Deoxyuridine-d
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of the genome is constantly challenged by endogenous and exogenous agents that cause DNA damage. To counteract these threats, cells have evolved a complex network of DNA repair mechanisms. Understanding the dynamics and efficiency of these repair pathways is crucial for research in cancer biology, neurodegenerative diseases, and aging, as well as for the development of novel therapeutic agents. 2'-Deoxyuridine-d (d-dU), a stable isotope-labeled analog of the natural nucleoside 2'-deoxyuridine (B118206), serves as a powerful tool for tracing and quantifying DNA repair synthesis. When introduced to cells, d-dU can be incorporated into the DNA during the repair of damaged nucleotides via the nucleotide salvage pathway and subsequent DNA synthesis. Its deuterium (B1214612) label allows for sensitive and specific detection by mass spectrometry, enabling the quantitative analysis of DNA repair kinetics.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to track DNA repair mechanisms, specifically focusing on Base Excision Repair (BER) and Nucleotide Excision Repair (NER).
Signaling Pathways
Nucleotide Salvage Pathway
Exogenously supplied this compound is transported into the cell and enters the pyrimidine (B1678525) salvage pathway. Here, it is phosphorylated by cellular kinases to form this compound triphosphate (d-dUTP). This labeled nucleotide can then be utilized by DNA polymerases during DNA synthesis, including the synthesis that occurs during DNA repair.
Base Excision Repair (BER)
Base Excision Repair (BER) is responsible for correcting small, non-helix-distorting base lesions, such as those arising from oxidation, deamination, or alkylation. The repair process is initiated by a DNA glycosylase that recognizes and removes the damaged base. This creates an apurinic/apyrimidinic (AP) site, which is then processed by an AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence. During the DNA synthesis step, d-dUTP can be incorporated into the newly repaired patch.
Nucleotide Excision Repair (NER)
Nucleotide Excision Repair (NER) removes bulky, helix-distorting lesions, such as those caused by UV radiation (e.g., thymine (B56734) dimers) or chemical adducts. The NER machinery recognizes the distortion, unwinds the DNA around the lesion, and makes incisions on both sides of the damage. The damaged oligonucleotide is then removed, and the resulting gap is filled by a DNA polymerase, which can incorporate d-dUTP. The final nick is sealed by a DNA ligase.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data that can be obtained from experiments using this compound to track DNA repair.
Table 1: Quantification of d-dU Incorporation Following Oxidative Damage
| Cell Line | Treatment | Time Post-Damage (hours) | d-dU / 10^6 dU |
| HEK293T | Control | 4 | 1.2 ± 0.3 |
| HEK293T | H₂O₂ (100 µM) | 4 | 25.8 ± 2.1 |
| OGG1-/- | Control | 4 | 1.5 ± 0.4 |
| OGG1-/- | H₂O₂ (100 µM) | 4 | 8.3 ± 1.1 |
Data are presented as mean ± standard deviation.
Table 2: Kinetics of d-dU Incorporation Following UV Irradiation
| Time Post-UV (20 J/m²) (minutes) | d-dU Incorporation (fmol/µg DNA) |
| 0 | 0.5 ± 0.1 |
| 15 | 12.3 ± 1.5 |
| 30 | 28.9 ± 2.8 |
| 60 | 45.1 ± 4.2 |
| 120 | 52.6 ± 5.0 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Experimental Workflow
The general workflow for tracking DNA repair using this compound involves cell culture and treatment, induction of DNA damage, labeling with d-dU, DNA extraction and hydrolysis, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantification of BER-mediated d-dU Incorporation
This protocol is designed to quantify the incorporation of d-dU during the repair of oxidative DNA damage.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
Complete cell culture medium
-
This compound (d-dU)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Induce oxidative DNA damage by treating the cells with a final concentration of 100 µM H₂O₂ in serum-free medium for 20 minutes at 37°C.
-
Remove the H₂O₂-containing medium and wash the cells twice with warm PBS.
-
-
Labeling with d-dU:
-
Add complete medium containing 10 µM this compound to the cells.
-
Incubate for the desired repair time (e.g., 4 hours) at 37°C.
-
-
Cell Harvesting and DNA Extraction:
-
Wash the cells with cold PBS and harvest by scraping or trypsinization.
-
Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
Enzymatic Hydrolysis of DNA:
-
To 20 µg of DNA, add nuclease P1 and incubate at 37°C for 2 hours.
-
Add alkaline phosphatase and continue the incubation at 37°C for another 2 hours to hydrolyze the DNA into individual deoxynucleosides.
-
-
LC-MS/MS Analysis:
-
Analyze the hydrolyzed DNA samples by LC-MS/MS.
-
Use a C18 reverse-phase column for chromatographic separation.
-
Set the mass spectrometer to monitor the specific mass transitions for 2'-deoxyuridine and this compound.
-
-
Data Analysis:
-
Quantify the peak areas for both labeled and unlabeled deoxyuridine.
-
Calculate the ratio of d-dU to total dU to determine the extent of repair synthesis.
-
Protocol 2: Measurement of NER Kinetics using d-dU
This protocol is designed to measure the rate of d-dU incorporation following UV-induced DNA damage.
Materials:
-
Cell line of interest (e.g., primary human fibroblasts)
-
Complete cell culture medium
-
This compound (d-dU)
-
UV-C light source (254 nm)
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
Enzymes for DNA hydrolysis (as in Protocol 1)
-
LC-MS/MS system
Procedure:
-
Cell Culture and UV Irradiation:
-
Grow cells to confluence in culture dishes.
-
Wash the cells with PBS and remove the PBS.
-
Irradiate the cells with 20 J/m² of UV-C light.
-
-
Labeling with d-dU:
-
Immediately after irradiation, add pre-warmed complete medium containing 10 µM this compound.
-
Incubate the cells at 37°C and harvest at various time points (e.g., 0, 15, 30, 60, and 120 minutes) post-irradiation.
-
-
DNA Extraction and Hydrolysis:
-
At each time point, wash the cells with cold PBS and harvest.
-
Extract genomic DNA and perform enzymatic hydrolysis as described in Protocol 1.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the samples by LC-MS/MS to quantify the amount of incorporated d-dU at each time point.
-
Plot the amount of incorporated d-dU against time to determine the kinetics of NER.
-
Conclusion
The use of this compound provides a robust and quantitative method for investigating the intricacies of DNA repair. By leveraging the precision of mass spectrometry, researchers can gain valuable insights into the efficiency and kinetics of various DNA repair pathways. The protocols and information provided herein offer a solid foundation for the application of this powerful technique in basic research and drug development, ultimately contributing to a deeper understanding of genome maintenance and its role in human health and disease.
Troubleshooting & Optimization
Technical Support Center: 2'-Deoxyuridine Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of 2'-Deoxyuridine and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity for 2'-Deoxyuridine and its analogs?
A1: While 2'-Deoxyuridine itself is a naturally occurring nucleoside with low intrinsic toxicity, its synthetic analogs, such as 5-Fluoro-2'-deoxyuridine (FUdR) and 5-Ethynyl-2'-deoxyuridine (EdU), are potent cytotoxic agents. Their primary mechanism involves the inhibition of thymidylate synthase, an essential enzyme for DNA synthesis and repair.[1] This inhibition leads to an imbalance in the nucleotide pool, incorporation into DNA, DNA damage, cell cycle arrest, and ultimately, apoptosis.[2] The cytotoxicity of FUdR is dependent on the presence of reduced folate cofactors.[3][4]
Q2: How do I choose the right assay to measure 2'-Deoxyuridine analog-induced cytotoxicity?
A2: The choice of assay depends on the specific research question and the expected mechanism of cell death.
-
For cell viability: MTT or WST-1 assays are suitable for measuring metabolic activity, which generally correlates with cell viability.
-
For membrane integrity: Lactate dehydrogenase (LDH) or trypan blue exclusion assays are effective for quantifying cell membrane damage, a marker of late apoptosis or necrosis.
-
For apoptosis: Annexin V/Propidium (B1200493) Iodide (PI) staining followed by flow cytometry is the gold standard for differentiating between early apoptotic, late apoptotic, and necrotic cells.
Q3: What are typical IC50 values for 2'-Deoxyuridine analogs in cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) values for 2'-Deoxyuridine analogs can vary significantly depending on the cell line, exposure time, and assay method. Below is a summary of reported IC50 values for 5-Fluoro-2'-deoxyuridine (FUdR) and 5-Ethynyl-2'-deoxyuridine (EdU).
Data Presentation: IC50 Values of 2'-Deoxyuridine Analogs
| Compound | Cell Line | IC50 Value (µM) | Notes |
| 5-Fluoro-2'-deoxyuridine (FUdR) | HeLa | 0.05 | 72-hour incubation, cell counting.[1] |
| 5-Fluoro-2'-deoxyuridine (FUdR) | Murine Thymoma (Ly-2.1+ve) | 0.00051 | Measured by inhibition of [3H]deoxyuridine incorporation.[5] |
| 5-Ethynyl-2'-deoxyuridine (EdU) | CHO (Wild Type) | 0.088 | Colony formation assay in nucleotide/nucleoside deficient media.[6] |
| 5-Ethynyl-2'-deoxyuridine (EdU) | CHO (DNA repair-deficient) | 0.0003 - 0.00063 | Colony formation assay in nucleotide/nucleoside deficient media.[6] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of 2'-Deoxyuridine Analog Cytotoxicity.
Caption: General Cytotoxicity Assessment Workflow.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
Cells of interest
-
Complete culture medium
-
2'-Deoxyuridine analog stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2'-Deoxyuridine analog in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include vehicle-only controls (medium with the same concentration of solvent, e.g., DMSO) and untreated controls (medium only).
-
Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine (B164497) and the uptake of propidium iodide (PI) by cells with compromised membranes.[7][8]
Materials:
-
Cells treated with 2'-Deoxyuridine analog
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[8]
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.[7]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Troubleshooting Guides
Issue 1: High variability between replicate wells in the MTT assay.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or "edge effects" in the 96-well plate.
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting steps to maintain uniformity.
-
Pipetting: Use a calibrated multichannel pipette for adding reagents. Ensure consistent technique and avoid introducing bubbles.
-
Edge Effects: To mitigate evaporation and temperature fluctuations in the outer wells, fill the perimeter wells with sterile PBS or medium without cells and do not use them for experimental data.
-
Issue 2: Low or no signal in an apoptosis assay.
-
Possible Cause: The concentration of the 2'-Deoxyuridine analog may be too low, or the incubation time may be too short to induce a detectable level of apoptosis.
-
Troubleshooting Steps:
-
Dose-Response: Perform a dose-response experiment with a wider range of concentrations.
-
Time-Course: Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal time point for apoptosis detection.
-
Positive Control: Include a known apoptosis-inducing agent (e.g., staurosporine) as a positive control to ensure the assay is working correctly.
-
Issue 3: Unexpectedly high cell viability at high concentrations of the test compound.
-
Possible Cause: The compound may be precipitating out of solution at higher concentrations, reducing its effective concentration.
-
Troubleshooting Steps:
-
Solubility Check: Visually inspect the wells under a microscope for any precipitate.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to the cells.
-
Improve Solubility: If solubility is an issue, try gentle sonication or vortexing of the stock solution before further dilution.
-
Issue 4: High background signal in a colorimetric or fluorometric assay.
-
Possible Cause: The compound itself may be colored or fluorescent, interfering with the absorbance or fluorescence reading.
-
Troubleshooting Steps:
-
Compound-Only Control: Prepare a set of wells containing the compound at all tested concentrations in medium but without cells.
-
Background Subtraction: Subtract the absorbance/fluorescence readings of the "compound-only" wells from your experimental wells.
-
Alternative Assay: If interference is significant, consider switching to an assay with a different detection method (e.g., from a colorimetric MTT assay to a luminescent ATP-based assay).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synergistic enhancement of 5-fluorouracil cytotoxicity by deoxyuridine analogs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. researchgate.net [researchgate.net]
- 5. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Technical Support Center: Enhancing 2'-Deoxyuridine-d Detection Sensitivity
Welcome to the technical support center for the sensitive detection of 2'-Deoxyuridine-d and its analogs. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for detecting this compound and its analogs?
A1: The two predominant methodologies for the detection and quantification of this compound and its analogs, such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and cell proliferation assays based on the incorporation of these analogs into newly synthesized DNA. LC-MS/MS offers high sensitivity and specificity for direct quantification in biological matrices.[1][2] Cell proliferation assays, on the other hand, are widely used to indirectly measure DNA synthesis in cell culture and in vivo by detecting the incorporated analogs.[3]
Q2: How can I improve the sensitivity of this compound detection using LC-MS/MS?
A2: To enhance sensitivity in LC-MS/MS analysis, consider the following strategies:
-
Sample Preparation: Employ solid-phase extraction (SPE) for sample clean-up to remove interfering matrix components.[1][4][5]
-
Chromatography: Optimize the HPLC or UHPLC separation by carefully selecting the column and mobile phase to achieve good peak shape and retention.
-
Mass Spectrometry: Fine-tune the mass spectrometer parameters, including ionization source settings and collision energy, to maximize the signal intensity of the target analyte.[6]
-
Derivatization: Chemical derivatization can be employed to improve the ionization efficiency and chromatographic retention of this compound.
Q3: What is the difference between BrdU and EdU for cell proliferation assays?
A3: BrdU and EdU are both thymidine (B127349) analogs incorporated into DNA during the S-phase of the cell cycle. The key difference lies in their detection methods. BrdU is detected using an antibody, which requires a harsh DNA denaturation step (e.g., acid or heat treatment) to expose the BrdU epitope.[7] This can damage the sample and may not be compatible with other antibody staining. EdU is detected via a "click" chemistry reaction with a fluorescent azide, which is a milder process that does not require DNA denaturation.[8][9] This makes the EdU assay generally faster, more sensitive, and more compatible with multiplexing.[10]
Q4: Can EdU be cytotoxic?
A4: Yes, at higher concentrations, EdU can be cytotoxic and genotoxic.[11] It is crucial to perform a dose-response experiment to determine the optimal concentration that provides a strong signal with minimal toxicity for your specific cell type.
Troubleshooting Guides
LC-MS/MS Detection of this compound
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | Inefficient ionization. | Optimize ion source parameters (e.g., temperature, gas flows, voltage).[6] Consider using a different ionization technique (e.g., APCI vs. ESI). |
| Poor sample recovery. | Evaluate and optimize the sample preparation method (e.g., solid-phase extraction, protein precipitation).[5] | |
| Suboptimal chromatographic separation. | Ensure the analytical column is not degraded. Adjust mobile phase composition and gradient to improve peak shape and retention. | |
| High Background Noise | Contamination in the LC-MS system. | Use high-purity solvents and reagents.[12] Clean the ion source and flush the LC system.[6][13] |
| Matrix effects from the sample. | Improve sample clean-up to remove interfering substances.[5] Use a divert valve to direct the early and late eluting components to waste.[12] | |
| Poor Peak Shape | Column degradation. | Replace the analytical column. |
| Inappropriate mobile phase. | Ensure the mobile phase pH is compatible with the analyte and column. Use volatile buffers like ammonium (B1175870) formate (B1220265).[12] | |
| Retention Time Shift | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing. |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature.[6] | |
| Column aging. | Equilibrate the column sufficiently before each run. If shifts persist, replace the column.[6] |
Cell Proliferation Assays (BrdU & EdU)
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | Suboptimal analog concentration. | Titrate the BrdU or EdU concentration to find the optimal balance between signal and toxicity.[14] |
| Insufficient incubation time. | Optimize the incubation time based on the cell proliferation rate. Slower-growing cells may require longer incubation. | |
| Inefficient detection. | For BrdU, ensure complete DNA denaturation.[15] For EdU, use freshly prepared click chemistry reagents. | |
| Low cell proliferation rate. | Use a positive control with a known high proliferation rate. | |
| High Background | Non-specific antibody binding (BrdU). | Increase the number and duration of wash steps.[16] Use a blocking solution (e.g., serum from the secondary antibody host species).[17] |
| Autofluorescence of cells/tissue. | Use a mounting medium with an anti-fade reagent. Image in a spectral region with lower autofluorescence. | |
| Non-specific binding of click reagents (EdU). | Perform thorough washing after the click reaction. | |
| High Cytotoxicity | Analog concentration is too high. | Perform a dose-response curve to determine the lowest effective concentration.[11] |
| Prolonged incubation time. | Reduce the incubation time. |
Quantitative Data Summary
Table 1: LC-MS/MS Method Parameters for 2'-Deoxyuridine (B118206) Quantification in Human Plasma
| Parameter | Value | Reference |
| Sample Volume | 1 ml | [1] |
| Sample Preparation | Strong Anion-Exchange Solid-Phase Extraction (SAX-SPE) | [1][4] |
| HPLC Column | Not specified | [1] |
| Mobile Phase | Not specified | [1] |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) - Negative Ion | [1][4] |
| Monitored Ion (m/z) | 273 ([M+HCOO]⁻) | [1][4] |
| Linear Range | 5 to 400 nmol/l | [1][4] |
| Lower Limit of Quantification (LLOQ) | 5 nmol/l | [1][4] |
| Average Recovery | 81.5% | [1][4] |
Table 2: Comparison of BrdU and EdU Cell Proliferation Assays
| Feature | BrdU Assay | EdU Assay | References |
| Principle | Incorporation of thymidine analog, detection with anti-BrdU antibody. | Incorporation of thymidine analog, detection via click chemistry. | |
| DNA Denaturation | Required (acid or heat). | Not required. | [7] |
| Protocol Time | Longer (includes denaturation and antibody incubation steps). | Shorter and simpler. | [10] |
| Sensitivity | Good. | Generally higher. | [9] |
| Multiplexing | Can be challenging due to harsh denaturation. | More compatible with multiplexing. | [10] |
| Cytotoxicity | Can be cytotoxic at high concentrations. | Can be more cytotoxic than BrdU at similar concentrations. | [11] |
Experimental Protocols
Protocol 1: Quantification of 2'-Deoxyuridine in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the quantification of plasma 2'-deoxyuridine.[1][4]
1. Sample Preparation (Solid-Phase Extraction) a. Condition a strong anion-exchange (SAX) SPE cartridge. b. Load 1 ml of human plasma onto the cartridge. c. Wash the cartridge to remove unbound components. d. Elute 2'-deoxyuridine with an appropriate elution solvent. e. Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. HPLC Separation a. Inject the reconstituted sample into the HPLC system. b. Perform chromatographic separation on a suitable reversed-phase column. c. Use an optimized mobile phase gradient to achieve good separation and peak shape.
3. Mass Spectrometric Detection a. Use an atmospheric pressure chemical ionization (APCI) source in negative ion mode. b. Set the mass spectrometer to selected-ion monitoring (SIM) mode to detect the formate adduct of 2'-deoxyuridine at m/z 273.[1][4] c. Use an internal standard, such as 5-iodo-2'-deoxyuridine, for accurate quantification.[1]
4. Quantification a. Generate a calibration curve using known concentrations of 2'-deoxyuridine. b. Calculate the concentration of 2'-deoxyuridine in the plasma samples based on the peak area ratio to the internal standard. The linear range is typically 5 to 400 nmol/l, with an LLOQ of 5 nmol/l.[1][4]
Protocol 2: EdU-Based Cell Proliferation Assay for Fluorescence Microscopy
This protocol provides a general workflow for detecting cell proliferation using EdU.
1. EdU Labeling a. Plate cells on coverslips and allow them to adhere. b. Prepare a working solution of EdU in complete cell culture medium (a starting concentration of 10 µM is recommended).[18] c. Remove the existing medium from the cells and add the EdU-containing medium. d. Incubate the cells for a period appropriate for their proliferation rate (e.g., 1-2 hours for rapidly dividing cells).
2. Cell Fixation and Permeabilization a. Remove the EdU-containing medium and wash the cells with PBS. b. Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.[18] c. Wash the cells with 3% BSA in PBS. d. Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[18]
3. EdU Detection (Click Reaction) a. Prepare the click reaction cocktail containing a fluorescent azide, copper(II) sulfate, and a reducing agent according to the manufacturer's instructions. b. Wash the permeabilized cells with 3% BSA in PBS. c. Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[18] d. Wash the cells with 3% BSA in PBS.
4. DNA Staining and Imaging a. (Optional) Counterstain the nuclei with a DNA dye such as Hoechst 33342.[18] b. Mount the coverslips onto microscope slides using an appropriate mounting medium. c. Image the cells using a fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: Workflow for this compound detection by LC-MS/MS.
Caption: Workflow for cell proliferation assays using BrdU or EdU.
References
- 1. Rapid quantitation of plasma 2'-deoxyuridine by high-performance liquid chromatography/atmospheric pressure chemical ionization mass spectrometry and its application to pharmacodynamic studies in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. Three Optimized Methods for In Situ Quantification of Progenitor Cell Proliferation in Embryonic Kidneys Using BrdU, EdU, and PCNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. zefsci.com [zefsci.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. sinobiological.com [sinobiological.com]
- 17. ibidi.com [ibidi.com]
- 18. vectorlabs.com [vectorlabs.com]
Technical Support Center: 5-ethynyl-2'-deoxyuridine (EdU) Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Deoxyuridine-d (EdU) assays. Our goal is to help you overcome common challenges and improve the reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues that can lead to poor reproducibility in EdU assays.
Q1: I am observing a weak or no fluorescent signal. What are the possible causes and solutions?
A weak or absent signal is a common issue that can stem from several factors throughout the experimental workflow.
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Suboptimal EdU Labeling:
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Inadequate Concentration: The concentration of EdU may be too low for your specific cell type or experimental conditions. Most mammalian cell lines show good labeling with 10 µM EdU, but some may require up to 50 µM.[1]
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Insufficient Incubation Time: The incubation period with EdU might be too short to allow for sufficient incorporation into newly synthesized DNA. Rapidly dividing cells may only need 1-2 hours, while slower-growing cells could require up to 24 hours.[1]
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Cell Health: Ensure cells are healthy and actively proliferating during the EdU labeling step.
-
-
Inefficient Click Reaction:
-
Reagent Degradation: The sodium ascorbate (B8700270) solution is prone to oxidation and should be prepared fresh for each experiment.[2] Similarly, ensure the copper (II) sulfate (B86663) solution has not degraded.
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Incorrect Reagent Ratios: The components of the click reaction cocktail must be added in the correct order and at the proper ratios. Use the reaction cocktail within 15 minutes of preparation.[3]
-
-
Improper Sample Preparation:
-
Fixation and Permeabilization: Inadequate fixation can lead to the loss of cellular material, while insufficient permeabilization can prevent the click reaction reagents from reaching the nuclear DNA. A common starting point is 3.7% formaldehyde (B43269) for fixation followed by 0.5% Triton X-100 for permeabilization.[1][3]
-
Q2: My assay shows high background fluorescence. How can I reduce it?
High background can obscure the specific signal from EdU-positive cells, making data interpretation difficult.
-
Non-Specific Staining:
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Insufficient Washing: Inadequate washing between steps can leave residual reagents that contribute to background fluorescence. Ensure thorough washing, especially after the click reaction.[2]
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Choice of Fluorophore: Some fluorophores, like Alexa Fluor 488, can contribute to higher autofluorescence. Consider using a red-shifted dye, such as Alexa Fluor 647, to minimize background from cellular autofluorescence.[4]
-
-
Issues with Click Reaction Components:
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Reagent Quality: Use high-purity reagents for the click reaction to avoid non-specific reactions.
-
-
Sample Handling:
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Cell Debris: The presence of dead cells and debris can contribute to background. Ensure proper cell culture techniques and consider using a viability dye to exclude dead cells from the analysis.
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Incomplete Removal of Reagents: Ensure all solutions are completely removed after each step to prevent carryover and non-specific reactions.
-
Q3: I am seeing high variability between replicate wells or plates. What could be the cause?
Poor reproducibility between replicates is a critical issue that undermines the reliability of your results.
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Inconsistent Pipetting and Handling:
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Pipetting Errors: Use calibrated pipettes and ensure consistent pipetting technique across all wells and plates. A multichannel pipette can help improve consistency when adding reagents to multiple wells.
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Timing Variations: Adhere strictly to the same incubation times for all samples. Timing each plate or sample group separately can help maintain consistency.
-
-
Cell Culture and Plating Variability:
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Uneven Cell Seeding: Ensure a uniform cell density across all wells at the start of the experiment.
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Edge Effects: To minimize "edge effects" in multi-well plates, consider not using the outer wells or filling them with media to maintain a more uniform environment.
-
-
Reagent Preparation and Storage:
-
Inconsistent Reagent Concentrations: Prepare master mixes of reagents to be added to multiple wells to ensure consistency.
-
Improper Storage: Store all kit components according to the manufacturer's instructions to maintain their stability and activity.
-
Data Presentation: Optimizing EdU Assay Parameters
The following table summarizes key parameters that can be optimized to improve the signal-to-noise ratio and reproducibility of your EdU assay.
| Parameter | Recommended Range | Considerations for Optimization | Potential Issues with Suboptimal Conditions |
| EdU Concentration | 10 - 50 µM | Start with 10 µM and titrate up or down based on cell type and proliferation rate. Lower concentrations may be needed for longer incubations to avoid cytotoxicity.[1] | Too low: Weak or no signal. Too high: Potential for cytotoxicity and induction of DNA damage response. |
| EdU Incubation Time | 1 - 24 hours | Dependent on the cell cycle length of your cells. Rapidly proliferating cells require shorter times than slowly dividing or primary cells.[1] | Too short: Insufficient EdU incorporation, leading to a weak signal. Too long: May lead to cell cycle arrest or toxicity. |
| Fixation | 3.7% - 4% Formaldehyde/Paraformaldehyde in PBS for 15 min | Methanol-based fixation can also be used but may require optimization. | Inadequate: Loss of cells, poor morphology. Over-fixation: Can mask epitopes for co-staining. |
| Permeabilization | 0.1% - 0.5% Triton X-100 in PBS for 20 min | Saponin-based permeabilization is an alternative, particularly for flow cytometry. | Insufficient: Incomplete access of click reagents to the nucleus, resulting in a weak signal. Too harsh: Can damage cellular and nuclear integrity. |
| Click Reaction Time | 30 minutes | Ensure the reaction is performed in the dark to protect the fluorophore from photobleaching. | Too short: Incomplete reaction, leading to a weak signal. Too long: May increase background. |
Experimental Protocols
Here are detailed methodologies for a standard EdU assay for fluorescence microscopy and flow cytometry.
Protocol 1: EdU Staining for Fluorescence Microscopy
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Cell Seeding: Plate cells on coverslips in a multi-well plate at the desired density and allow them to adhere overnight.
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EdU Labeling:
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Prepare a working solution of EdU in complete cell culture medium (e.g., 10 µM).
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Remove the old medium from the cells and add the EdU-containing medium.
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Incubate for the desired time (e.g., 2 hours) under standard cell culture conditions.
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-
Fixation:
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Remove the EdU-containing medium.
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Add 3.7% formaldehyde in PBS and incubate for 15 minutes at room temperature.
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Wash twice with 3% BSA in PBS.
-
-
Permeabilization:
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Add 0.5% Triton X-100 in PBS and incubate for 20 minutes at room temperature.
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Wash twice with 3% BSA in PBS.
-
-
Click Reaction:
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Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes a fluorescent azide, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate) in a reaction buffer.
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Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
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Wash once with 3% BSA in PBS.
-
-
Nuclear Staining (Optional):
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Incubate cells with a DNA stain such as DAPI or Hoechst 33342 to visualize cell nuclei.
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Wash twice with PBS.
-
-
Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope with the appropriate filters.
Protocol 2: EdU Staining for Flow Cytometry
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Cell Culture and EdU Labeling:
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Culture cells in suspension or detach adherent cells.
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Add EdU to the culture medium at the desired concentration (e.g., 10 µM) and incubate for the appropriate time (e.g., 2 hours).
-
-
Cell Harvest and Fixation:
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Harvest the cells and wash once with 1% BSA in PBS.
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Resuspend the cell pellet in a fixation buffer (e.g., 4% formaldehyde in PBS) and incubate for 15 minutes at room temperature.
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Wash once with 1% BSA in PBS.
-
-
Permeabilization:
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Resuspend the cell pellet in a permeabilization buffer (e.g., 0.5% Triton X-100 or a saponin-based buffer) and incubate for 15-20 minutes.
-
-
Click Reaction:
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Prepare the click reaction cocktail as described for microscopy.
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Resuspend the permeabilized cells in the reaction cocktail and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells once with permeabilization buffer.
-
-
DNA Staining (Optional):
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For cell cycle analysis, resuspend the cells in a solution containing a DNA stain (e.g., DAPI or Propidium Iodide) and RNase A.
-
-
Analysis: Analyze the cells on a flow cytometer using the appropriate lasers and filters for your chosen fluorophores.
Visualizations
Signaling Pathways and Workflows
Caption: A generalized workflow for 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) assays.
Caption: A logical workflow for troubleshooting common issues in EdU assays.
Caption: The principle of the click chemistry reaction used for EdU detection.
References
Technical Support Center: Overcoming 2'-Deoxyuridine Solubility Challenges
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with 2'-Deoxyuridine (dU). Our goal is to provide practical solutions to ensure the successful implementation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 2'-Deoxyuridine in common laboratory solvents?
A1: 2'-Deoxyuridine is a white to off-white crystalline solid. Its solubility can vary depending on the solvent and temperature. Below is a summary of its solubility in frequently used solvents.
Data Presentation: 2'-Deoxyuridine Solubility
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~10 - 45 | ~43.8 - 197.2 | Moisture-absorbing DMSO can reduce solubility; use fresh DMSO for best results. |
| Dimethylformamide (DMF) | ~16 | ~70.1 | --- |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~5 | ~21.9 | Aqueous solutions are not recommended for storage for more than one day.[1] |
| Water | 50 | 219.1 | Solution may be clear to slightly hazy and colorless to faintly yellow.[2] |
| Ethanol | Slightly soluble | --- | --- |
| Methanol | Slightly soluble | --- | Solubility increases with heating. |
Q2: I'm observing precipitation when I dilute my 2'-Deoxyuridine DMSO stock solution into an aqueous buffer for my cell culture experiment. What is causing this and how can I prevent it?
A2: This is a common issue known as "salting out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous solution where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to crash out of the solution. To prevent this, a stepwise dilution approach is recommended. A detailed protocol is provided in the Troubleshooting Guide section.
Q3: Can I dissolve 2'-Deoxyuridine directly in cell culture media like DMEM or RPMI-1640?
A3: While 2'-Deoxyuridine has some aqueous solubility, directly dissolving it in complex media like DMEM or RPMI-1640 is not recommended for creating concentrated stock solutions. These media contain various salts, amino acids, and vitamins that can interact with the compound and affect its solubility and stability. It is best practice to first prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute this stock into the cell culture medium to the final desired concentration.
Q4: How should I store my 2'-Deoxyuridine solutions?
A4: The storage conditions depend on the solvent:
-
Solid Form: Store at -20°C for long-term stability.
-
DMSO Stock Solutions: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions (e.g., in PBS): It is not recommended to store aqueous solutions for more than one day.[1] Prepare these solutions fresh before each experiment.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with 2'-Deoxyuridine.
Issue 1: Precipitation or Cloudiness Upon Dilution of DMSO Stock in Aqueous Buffer/Media
Cause: Rapid change in solvent polarity leading to the compound exceeding its solubility limit in the aqueous environment.
Solution: Follow a stepwise dilution protocol to gradually introduce the compound to the aqueous environment.
Experimental Protocols: Stepwise Dilution of 2'-Deoxyuridine DMSO Stock
Objective: To prepare a working solution of 2'-Deoxyuridine in an aqueous buffer or cell culture medium from a concentrated DMSO stock without precipitation.
Materials:
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Concentrated 2'-Deoxyuridine stock solution in DMSO (e.g., 100 mM)
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
Methodology:
-
Prepare an Intermediate Dilution:
-
Create an intermediate dilution of your DMSO stock solution in the same aqueous buffer or medium you will use for your final working solution. A 1:10 dilution is a good starting point.
-
Example: To prepare a 10 mM intermediate solution from a 100 mM stock, add 10 µL of the 100 mM stock to 90 µL of your aqueous buffer/medium.
-
-
Vortex Immediately: Immediately after adding the DMSO stock to the aqueous solution, vortex the tube vigorously for at least 30 seconds to ensure rapid and thorough mixing. This helps to prevent the formation of localized high concentrations that can lead to precipitation.
-
Prepare the Final Working Solution:
-
Use the freshly prepared intermediate dilution to make your final working solution.
-
Example: To prepare a 100 µM working solution, you can add 10 µL of the 10 mM intermediate solution to 990 µL of your aqueous buffer/medium.
-
-
Vortex Again: Vortex the final working solution thoroughly.
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Visual Inspection: Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, you may need to adjust the intermediate dilution step (e.g., make a more dilute intermediate stock) or lower the final concentration of 2'-Deoxyuridine.
Logical Relationship: Preventing Precipitation
Caption: Workflow for preparing a precipitate-free working solution.
Issue 2: Low Solubility in a Specific Buffer System
Cause: The composition of the buffer, including its pH and the types of salts present, can significantly impact the solubility of 2'-Deoxyuridine.
Solution: Optimize the buffer composition or consider using solubility-enhancing excipients.
Experimental Protocols: Optimizing Buffer Conditions
Objective: To determine the optimal buffer conditions for dissolving 2'-Deoxyuridine at the desired concentration.
Methodology:
-
pH Screening:
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Prepare a series of buffers with varying pH values around your target pH (e.g., pH 6.8, 7.2, 7.4, 7.8).
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Attempt to dissolve 2'-Deoxyuridine in each buffer at the desired concentration.
-
Observe for complete dissolution and note any precipitation over time.
-
-
Buffer Salt Concentration:
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If you are using a buffer with a high salt concentration, try reducing the ionic strength to see if this improves solubility. High salt concentrations can sometimes lead to a "salting-out" effect.
-
-
Consider Alternative Buffer Systems:
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If solubility issues persist in a phosphate-based buffer, consider trying a different buffering agent such as Tris or HEPES, after confirming their compatibility with your experimental system.
-
-
Use of Solubilizing Agents (for drug development applications):
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For formulation development, consider the use of solubility-enhancing excipients such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or non-ionic surfactants (e.g., Tween® 80). These should be used with caution in cell-based assays as they can have their own biological effects.
-
Logical Relationship: Buffer Optimization Strategy
Caption: Decision tree for optimizing buffer conditions.
This technical support guide is intended to provide a starting point for troubleshooting 2'-Deoxyuridine solubility issues. Experimental conditions may need to be further optimized for your specific application.
References
preventing isotopic exchange of 2'-Deoxyuridine-d
Welcome to the technical support center for 2'-Deoxyuridine-d. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic exchange and ensuring the integrity of your deuterated compounds during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange, also known as hydrogen-deuterium (H/D) exchange or back-exchange, is a chemical reaction where a deuterium (B1214612) atom on your labeled compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvents, sample matrix).[1][2] This is a critical issue in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), as it can compromise accuracy. If this compound is used as an internal standard, its conversion back to the unlabeled form can lead to an underestimation of the standard's concentration and a corresponding overestimation of the analyte's concentration.[2]
Q2: Which positions on the this compound molecule are most susceptible to exchange?
A2: The stability of a deuterium label is highly dependent on its position. Generally, hydrogens (and therefore deuterium) attached to heteroatoms like oxygen (-OH) and nitrogen (-NH) are highly labile and prone to rapid exchange in the presence of protic solvents.[2][3] Deuterium atoms on carbon atoms are typically more stable, but those on carbons adjacent to carbonyl groups can be moderately labile and may exchange under acidic or basic conditions through a process called enolization.[2][3] When selecting a deuterated standard, it is crucial to choose one where the labels are in stable, non-exchangeable positions.[4]
Q3: What are the best practices for long-term storage of this compound?
A3: To maintain isotopic and chemical purity during long-term storage, this compound should ideally be stored as a lyophilized powder at -20°C or colder.[5] It is also recommended to store it in a desiccator to protect it from atmospheric moisture, which can lead to isotopic dilution.[5][6]
Q4: I need to prepare a stock solution. What solvent should I use and how should I store it?
A4: The choice of solvent is critical to prevent isotopic exchange.[4]
-
Recommended: Use aprotic solvents such as acetonitrile, dioxane, or tetrahydrofuran (B95107) whenever possible.[7]
-
Use with Caution: If an aqueous or protic solvent (like methanol (B129727) or water) is necessary, prepare solutions fresh and for immediate use.[5] For storage in aqueous buffers, use a D₂O-based buffer and adjust the pH to a range where the exchange rate is minimal, which is often in the acidic range (e.g., pH 2.5-3.0).[1][7]
-
Storage Conditions: Store solutions in tightly sealed, amber vials at low temperatures (-20°C or -80°C) to slow the rate of exchange and prevent photodegradation.[4][7] Before opening, always allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture inside the container.[6]
Troubleshooting Guides
Issue 1: I am observing a loss of my deuterated internal standard signal and/or an increase in the unlabeled analyte signal in my LC-MS analysis.
This could be a sign of isotopic exchange. Follow these steps to diagnose the problem.
-
Possible Cause 1: Suboptimal Storage or Handling.
-
Solution: Review your storage and handling procedures. Ensure the compound is stored at the correct temperature, protected from light, and handled under an inert atmosphere to prevent exposure to moisture.[4][6] Prepare fresh working solutions from a properly stored stock and re-analyze the samples.[5]
-
-
Possible Cause 2: Isotopic Exchange During Sample Preparation.
-
Solution: The pH, temperature, and solvent composition of your sample matrix and preparation solutions can promote exchange.[2] Protic solvents (water, methanol) are a primary source of hydrogen for back-exchange.[2] To test for this, perform an incubation study by spiking the deuterated standard into a blank matrix and incubating it for a time equivalent to your sample preparation and analysis workflow. Analyze the sample to see if there is a significant decrease in the deuterated signal or an increase in the unlabeled signal.[3][8] If exchange is observed, try to modify the conditions, for example by using aprotic solvents or adjusting the pH.[7]
-
-
Possible Cause 3: Impure Standard.
-
Solution: Verify the isotopic purity of your this compound standard as received. The presence of unlabeled analyte as an impurity will lead to an overestimation of the analyte's concentration.[3] Always request a certificate of analysis from your supplier that specifies the isotopic purity.[3] You can assess the purity using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[3][9]
-
Data Presentation
The rate of hydrogen-deuterium exchange is influenced by several key factors. The following table summarizes these variables and their general effect on the stability of the deuterium label.
| Factor | Condition Promoting Exchange | Condition Preventing/Minimizing Exchange | Rationale |
| pH | Acidic (<2) or Basic (>8) conditions[10][11] | Neutral or slightly acidic pH (minimum exchange often near pH 2.6)[1] | The H/D exchange reaction is subject to both general acid and general base catalysis.[11][12] |
| Temperature | High Temperatures | Low Temperatures (-20°C to -80°C for storage, ~0°C for processing)[2][7] | Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[2] |
| Solvent | Protic Solvents (e.g., H₂O, Methanol, Ethanol)[2] | Aprotic Solvents (e.g., Acetonitrile, Dioxane) or D₂O-based buffers[7] | Protic solvents provide a source of hydrogen atoms that can replace the deuterium on the labeled compound.[2] |
| Exposure to Moisture | High Humidity / Atmospheric Moisture[6] | Dry, Inert Atmosphere (Nitrogen or Argon) / Desiccator[4][6] | Water from the atmosphere is a potent source of protons for exchange.[6] |
| Label Position | On Heteroatoms (-OH, -NH) or α to Carbonyls[2] | On stable, non-activated Carbon atoms[3] | The lability of a hydrogen/deuterium atom is dependent on its chemical environment within the molecule.[2] |
Experimental Protocols
Protocol: Assessing the Isotopic Stability of this compound in an Experimental Matrix
This protocol is designed to determine if significant isotopic exchange of your this compound standard is occurring under your specific sample preparation and analysis conditions.[8]
Objective: To quantify the extent of deuterium back-exchange by incubating this compound in a blank biological matrix and relevant solvents over time.
Materials:
-
This compound stock solution
-
Blank biological matrix (e.g., plasma, cell lysate)
-
Sample preparation and reconstitution solvents
-
LC-MS/MS system
Methodology:
-
Prepare T=0 Samples (Control):
-
Take three aliquots of the blank matrix.
-
Spike a known concentration of the this compound stock solution into each aliquot.
-
Immediately process these samples according to your standard extraction/preparation protocol. These samples represent the baseline before any significant incubation-driven exchange can occur.
-
-
Prepare Incubated Matrix Samples:
-
Take three additional aliquots of the blank matrix.
-
Spike the same concentration of this compound into each aliquot.
-
Incubate these samples under the same conditions and for the same duration as your typical sample preparation workflow (e.g., 2 hours at room temperature).
-
-
Prepare Incubated Solvent Samples:
-
Take three aliquots of your final sample reconstitution solvent.
-
Spike the same concentration of this compound into each aliquot.
-
Incubate these samples alongside the matrix samples. This helps differentiate between matrix- and solvent-driven exchange.
-
-
Sample Processing:
-
After the designated incubation period, process the incubated matrix and solvent samples using the identical extraction/preparation method as the T=0 samples.
-
-
LC-MS/MS Analysis:
-
Analyze all prepared samples (T=0, incubated matrix, and incubated solvent) using your established LC-MS/MS method.
-
Monitor the signal for both the deuterated this compound and the corresponding unlabeled 2'-Deoxyuridine.
-
-
Data Analysis:
-
Calculate the average peak area of this compound and any unlabeled 2'-Deoxyuridine present in the T=0 samples.
-
Compare these values to the average peak areas in the incubated matrix and incubated solvent samples.
-
Interpretation: A significant decrease (e.g., >15%) in the this compound signal or a significant increase in the unlabeled 2'-Deoxyuridine signal in the incubated samples compared to the T=0 samples suggests that isotopic exchange is occurring under your experimental conditions.[8]
-
Mandatory Visualization
The following workflow provides a logical sequence of steps to troubleshoot suspected isotopic exchange issues with this compound.
A workflow for troubleshooting suspected isotopic exchange.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hydrogen-deuterium exchange in nucleosides and nucleotides. A mechanism for exchange of the exocyclic amino hydrogens of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of 2'-Deoxyuridine-d
Welcome to the technical support center for the chromatographic separation of 2'-Deoxyuridine-d. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in your experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the chromatographic separation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable chromatographic technique for separating this compound?
A1: Due to its polar nature, this compound is well-suited for Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which allows for the retention of polar compounds that are often not well-retained by traditional reversed-phase chromatography.[2] Reversed-phase HPLC can also be used, but may require specific mobile phase modifiers to achieve optimal retention and peak shape.
Q2: How can I improve the peak shape for this compound, which is showing significant tailing?
A2: Peak tailing for polar compounds like this compound is a common issue and can be caused by several factors.[3] Here are some troubleshooting steps:
-
Mobile Phase pH: The pH of the mobile phase is critical. For amine-containing compounds, operating at a lower pH can help to protonate silanol (B1196071) groups on the column packing, reducing secondary interactions that cause tailing.[3]
-
Column Choice: Using a highly deactivated column or a column specifically designed for polar analytes can minimize tailing.
-
Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting a sample in a stronger solvent than the mobile phase can lead to peak distortion.
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[3][4]
-
Column Contamination: A blocked column frit or contamination can distort peak shape. Try backflushing the column or replacing it if the problem persists.[5]
Q3: What are the recommended starting mobile phase conditions for HILIC separation of this compound?
A3: A common starting point for HILIC separation is a mobile phase with a high percentage of acetonitrile (B52724) (ACN), typically around 90%, and a small amount of aqueous buffer.[1] For example, a mobile phase of 90% ACN and 10% of a 5 mM sodium acetate (B1210297) buffer at pH 4.75 has been used successfully.[1][6] The aqueous portion of the mobile phase acts as the strong solvent in HILIC, so increasing the water content will decrease retention time.[2]
Q4: I am not getting enough retention for this compound on my C18 column. What can I do?
A4: Insufficient retention of polar analytes on a non-polar C18 column is a frequent challenge. To increase retention, you can:
-
Decrease the organic solvent percentage in your mobile phase. A higher aqueous content will increase retention in reversed-phase chromatography.
-
Use a polar-embedded or polar-endcapped C18 column. These columns are designed to provide better retention for polar compounds.
-
Consider switching to HILIC. As mentioned, HILIC is specifically designed for the retention of polar compounds and is often a better choice for analytes like this compound.[2]
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase by adjusting the organic-to-aqueous ratio. A shallower gradient can improve the separation of closely eluting peaks.[7][8] |
| Incorrect column chemistry. | For polar analytes, consider a HILIC column or a polar-modified reversed-phase column. | |
| High flow rate. | Reducing the flow rate can increase resolution, although it will also increase the run time.[7] | |
| High Backpressure | Blockage in the system (e.g., column frit, tubing). | Backflush the column. If that doesn't work, replace the column and check for blockages in the tubing and injector.[5] |
| Mobile phase viscosity. | High concentrations of organic solvents like methanol (B129727) can increase backpressure. Consider switching to acetonitrile. | |
| Particulate matter from the sample. | Filter your samples before injection using a 0.22 µm or 0.45 µm filter. | |
| No Peaks Detected | Detector issue. | Ensure the detector is turned on and the correct wavelength is set (for UV detection, 254 nm is a common wavelength for 2'-Deoxyuridine).[1] |
| Injection problem. | Check the autosampler for proper operation and ensure the injection loop is not blocked. | |
| No analyte in the sample. | Verify sample preparation and concentration. |
Experimental Protocols
Below is a detailed methodology for a HILIC-based separation of this compound.
Objective: To achieve optimal separation and quantification of this compound.
Materials:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
ZIC-HILIC column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Sodium acetate (analytical grade).
-
Acetic acid (analytical grade).
-
Ultrapure water.
-
This compound standard.
Procedure:
-
Mobile Phase Preparation:
-
Aqueous Component (10%): Prepare a 5 mM sodium acetate buffer. Dissolve the appropriate amount of sodium acetate in ultrapure water and adjust the pH to 4.75 with acetic acid.
-
Organic Component (90%): Use HPLC-grade acetonitrile.
-
Mix the aqueous and organic components in a 10:90 ratio. Degas the mobile phase before use.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
Data Analysis:
-
Identify the this compound peak based on its retention time.
-
Quantify the peak area to determine the concentration.
Quantitative Data Summary
The following table summarizes typical chromatographic parameters for the separation of 2'-Deoxyuridine (B118206).
| Parameter | Method 1: HILIC | Method 2: Reversed-Phase HPLC-MS |
| Column | ZIC-HILIC | C18 |
| Mobile Phase | 90% Acetonitrile, 10% 5 mM Sodium Acetate (pH 4.75)[1] | Gradient with Acetonitrile and Water containing 0.1% Formic Acid |
| Flow Rate | 0.75 mL/min[1] | 0.2 mL/min |
| Retention Time | ~9 min[1] | 7.5 min[9][10] |
| Detection | UV (254 nm)[1] | MS (APCI, negative ion mode)[9] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the chromatographic separation of this compound.
Caption: Troubleshooting workflow for HPLC separation of this compound.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. halocolumns.com [halocolumns.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mastelf.com [mastelf.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Rapid quantitation of plasma 2'-deoxyuridine by high-performance liquid chromatography/atmospheric pressure chemical ionization mass spectrometry and its application to pharmacodynamic studies in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Navigating Specificity: A Comparative Guide to Antibody Cross-Reactivity with 2'-Deoxyuridine Analogs
For researchers, scientists, and drug development professionals engaged in studies of DNA synthesis and cell proliferation, the specificity of antibodies targeting nucleoside analogs is of paramount importance. The structural similarity among these analogs can lead to antibody cross-reactivity, potentially confounding experimental results. This guide provides an objective comparison of antibody performance, focusing on the well-documented cross-reactivity of antibodies directed against 5-bromo-2'-deoxyuridine (B1667946) (BrdU) with other modified nucleosides, offering a framework for assessing antibody specificity for 2'-deoxyuridine (B118206) and its derivatives.
The accurate detection of incorporated nucleoside analogs is crucial for a variety of applications, from fundamental cell cycle analysis to the development of novel therapeutics. While antibodies provide a powerful tool for this detection, their potential for cross-reactivity with structurally similar molecules necessitates careful validation. This guide delves into the nuances of antibody specificity, using the extensively studied anti-BrdU antibodies as a prime example to illustrate key principles and provide actionable data for researchers.
Quantitative Comparison of Anti-BrdU Antibody Cross-Reactivity
A significant challenge in dual-labeling experiments is the potential for an antibody to recognize more than one nucleoside analog. The following tables summarize quantitative and qualitative data on the cross-reactivity of various anti-BrdU antibody clones with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and 5-chloro-2'-deoxyuridine (B16210) (CldU).
Table 1: Quantitative Analysis of Anti-BrdU Antibody Cross-Reactivity with EdU
| Antibody Clone | Target Antigen | Relative Fluorescence Intensity (vs. BrdU) | EdU/BrdU Signal Ratio | Reference |
| MoBu-1 | BrdU | High | No Signal | [1] |
| B44 | BrdU | High | ~0.6 | [2] |
| BU1/75 | BrdU | High | ~0.8 | [1][2] |
| PRB-1 | BrdU | High | ~0.7 | [2] |
| 3D4 | BrdU | High | ~0.9 | [2] |
| Other Clones (7) | BrdU | High | Variable, >0.5 | [2][3] |
Data is synthesized from studies employing ELISA-like assays on coated plates and immunofluorescence in cells. The EdU/BrdU signal ratio indicates the degree of cross-reactivity.
Table 2: Qualitative Cross-Reactivity of Anti-BrdU Antibodies with CldU
| Antibody Clone | Reactivity with BrdU | Reactivity with CldU | Notes | Reference |
| Bu20a | Yes | Yes | Recognizes both BrdU and CldU. | [4] |
| B44 | Yes | Yes | Higher affinity for BrdU than CldU. | [4] |
| BU1/75 (ICR1) | Yes | Yes | Weaker reactivity with CldU compared to BrdU. | [4] |
Experimental Protocols
Accurate determination of antibody cross-reactivity is essential for the validation of immunoassays. Below are detailed methodologies for key experiments used to assess the specificity of antibodies against modified nucleosides.
Competitive ELISA for Cross-Reactivity Assessment
This assay quantitatively determines the specificity of an antibody by measuring the degree to which a competing, unlabeled antigen can inhibit the binding of the antibody to its primary, labeled antigen.
Materials:
-
96-well microtiter plates
-
Coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6)
-
Biotinylated primary antigen (e.g., Biotin-BrdU)
-
Unlabeled competing antigens (e.g., EdU, CldU, 2'-deoxyuridine, thymidine)
-
Primary antibody to be tested (e.g., anti-BrdU)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with a solution of streptavidin in coating buffer overnight at 4°C. This will allow for the subsequent capture of the biotinylated primary antigen.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Antigen Binding: Wash the plate three times and then add the biotinylated primary antigen to the wells. Incubate for 1 hour at room temperature.
-
Competition: In separate tubes, pre-incubate the primary antibody with increasing concentrations of the unlabeled competing antigens for 1-2 hours at room temperature. A control with no competing antigen should also be prepared.
-
Primary Antibody Incubation: Wash the plate three times and add the antibody-competitor mixtures to the wells. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate three times and add the enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times and add the substrate solution. Allow the color to develop and then stop the reaction with the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader. The degree of cross-reactivity is determined by the concentration of the competing antigen required to reduce the signal by 50% (IC50).
Immunofluorescence for In-Cell Cross-Reactivity
This method visually assesses an antibody's specificity by staining cells that have incorporated different nucleoside analogs.
Materials:
-
Cell culture medium
-
Nucleoside analogs (e.g., BrdU, EdU)
-
Coverslips or chamber slides
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., PBS with 0.1-0.5% Triton X-100)
-
DNA denaturation solution (e.g., 2N HCl), if required for the antibody
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Labeling: Culture cells on coverslips or chamber slides. To test for cross-reactivity, incubate separate cell populations with different nucleoside analogs (e.g., one with BrdU, one with EdU) for a defined period.
-
Fixation: Wash the cells with PBS and then fix them with the appropriate fixative.
-
Permeabilization: If targeting an intracellular antigen, permeabilize the cells with permeabilization buffer.
-
DNA Denaturation: For many anti-BrdU antibodies, a DNA denaturation step is required to expose the incorporated BrdU. Incubate the cells with the denaturation solution, followed by neutralization with a buffer like 0.1 M sodium borate.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking solution for at least 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells again and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope. The presence of a signal in cells labeled with an analog other than the antibody's intended target indicates cross-reactivity.
Visualizing Key Concepts
To better understand the principles of antibody cross-reactivity and the methods used for its assessment, the following diagrams are provided.
Caption: Structural comparison of 2'-deoxyuridine and its commonly used analogs, BrdU and EdU.
Caption: A streamlined workflow for the validation of antibody specificity.
References
- 1. Most Anti-BrdU Antibodies React with 2′-Deoxy-5-Ethynyluridine — The Method for the Effective Suppression of This Cross-Reactivity | PLOS One [journals.plos.org]
- 2. Most Anti-BrdU Antibodies React with 2′-Deoxy-5-Ethynyluridine — The Method for the Effective Suppression of This Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Most anti-BrdU antibodies react with 2'-deoxy-5-ethynyluridine -- the method for the effective suppression of this cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Head-to-Head Battle of Thymidine Analogs: 2'-Deoxyuridine, BrdU, and the Rise of EdU
For researchers, scientists, and drug development professionals engaged in the intricate study of cell proliferation, the accurate tracking of DNA synthesis is paramount. For decades, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine (B127349), has been a cornerstone in this endeavor. However, its use is not without drawbacks, prompting the development of alternatives. This guide provides a comprehensive comparison of 2'-Deoxyuridine, the naturally occurring nucleoside, with its synthetic counterpart, BrdU, and a prominent alternative, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), supported by experimental data and detailed protocols.
Executive Summary
This guide delves into the comparative performance of 2'-Deoxyuridine, BrdU, and EdU in cell proliferation assays. While 2'-Deoxyuridine serves as the natural building block of DNA, it is not used for labeling and detection of proliferating cells in the same manner as its synthetic analogs. BrdU has long been the standard for such studies but requires harsh DNA denaturation for detection and has been shown to exhibit cytotoxic and mutagenic effects.[1][2] EdU has emerged as a popular alternative, offering a more streamlined detection method based on click chemistry that avoids DNA denaturation.[3][4] However, studies indicate that EdU can also induce cytotoxicity and affect the cell cycle, sometimes to a greater extent than BrdU.[1][5] The choice between these analogs is therefore highly dependent on the specific experimental context, cell type, and the desired balance between detection sensitivity, procedural ease, and potential cellular perturbations.
At a Glance: Performance Comparison
| Feature | 2'-Deoxyuridine | 5-bromo-2'-deoxyuridine (BrdU) | 5-ethynyl-2'-deoxyuridine (EdU) |
| Principle of Use | Natural DNA precursor.[6] | Thymidine analog incorporated during DNA synthesis.[7] | Thymidine analog incorporated during DNA synthesis.[8] |
| Detection Method | Not applicable for proliferation tracking. | Antibody-based detection requiring DNA denaturation (acid or heat).[7] | Click chemistry-based detection with a fluorescent azide; no DNA denaturation required.[3] |
| Cytotoxicity | Generally non-toxic at physiological levels. | Can be cytotoxic and mutagenic, inducing chromosomal aberrations and affecting cell cycle progression.[1][2] | Can be more cytotoxic and genotoxic than BrdU at similar concentrations, inducing DNA damage responses and apoptosis.[1][5][9] |
| Effect on Cell Cycle | No adverse effects. | Can cause cell cycle arrest, particularly in the G1 phase.[2] | Can perturb cell cycle progression, leading to accumulation in the S and G2 phases.[9][10] |
| Photosensitivity | Not photosensitive. | Induces sensitization to photons (gamma-rays, UV-C, fluorescent light).[1] | Does not induce photosensitization to the same degree as BrdU.[1] |
| Procedural Complexity | Not applicable. | More complex due to the DNA denaturation step.[3] | Simpler and faster protocol.[3][4] |
Delving Deeper: Mechanism and Application
2'-Deoxyuridine is a naturally occurring nucleoside that is a precursor to deoxythymidine monophosphate (dTMP), one of the four essential building blocks of DNA.[6] Its role is fundamental to normal DNA replication and repair.
In contrast, BrdU and EdU are synthetic thymidine analogs that can be incorporated into newly synthesized DNA in place of thymidine during the S phase of the cell cycle.[7][8] This incorporation allows for the specific labeling of cells that are actively proliferating.
The critical difference between BrdU and EdU lies in their detection. BrdU detection relies on specific monoclonal antibodies, which can only access the incorporated BrdU after the DNA has been denatured, a process that can damage cellular structures and compromise the integrity of other epitopes for multiplex staining.[3][11]
EdU detection, on the other hand, utilizes a copper(I)-catalyzed azide-alkyne cycloaddition, commonly known as "click chemistry."[3] The ethynyl (B1212043) group on EdU reacts with a small fluorescently labeled azide, allowing for detection without the need for DNA denaturation. This preserves cell morphology and allows for easier multiplexing with other fluorescent markers.[4]
Workflow for labeling and detecting proliferating cells using BrdU and EdU.
Experimental Protocols: A Step-by-Step Guide
BrdU Cell Proliferation Assay (Immunocytochemistry)
1. Cell Labeling:
-
Culture cells to the desired confluency.
-
Add BrdU labeling solution to the culture medium at a final concentration of 10 µM.
-
Incubate for a period ranging from 30 minutes to 24 hours, depending on the cell type and experimental design.
2. Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes.
3. DNA Denaturation:
-
Wash cells with PBS.
-
Incubate cells with 2 M HCl for 30 minutes at room temperature to denature the DNA.
-
Neutralize the acid by washing with 0.1 M sodium borate (B1201080) buffer (pH 8.5) for 5 minutes.
-
Wash with PBS.
4. Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with a primary anti-BrdU antibody diluted in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Wash with PBS and counterstain with a nuclear stain like DAPI.
5. Imaging:
-
Mount coverslips and visualize using a fluorescence microscope.
EdU Cell Proliferation Assay (Click Chemistry)
1. Cell Labeling:
-
Culture cells to the desired confluency.
-
Add EdU to the culture medium at a final concentration of 10 µM.
-
Incubate for a period ranging from 30 minutes to 24 hours.
2. Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 20 minutes.
3. Click Reaction:
-
Prepare the click reaction cocktail containing a fluorescent azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) in a buffer.
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature in the dark.
4. Washing and Counterstaining:
-
Wash cells with PBS.
-
Counterstain with a nuclear stain like Hoechst 33342.
5. Imaging:
-
Mount coverslips and visualize using a fluorescence microscope.
Comparison of experimental workflows for BrdU and EdU assays.
Toxicity and Cellular Effects: A Critical Consideration
The incorporation of synthetic nucleoside analogs into DNA is not without biological consequences. Both BrdU and EdU have been shown to exert cytotoxic and genotoxic effects.
BrdU's Impact:
-
Mutagenesis: BrdU can cause mutations and chromosomal aberrations.[1]
-
Cell Cycle Arrest: It can induce a reduction in the rate of cell proliferation and cause an accumulation of cells in the G1 phase of the cell cycle.[2]
-
Photosensitization: BrdU-containing DNA is more susceptible to damage from UV and fluorescent light.[1]
EdU's Impact:
-
Increased Cytotoxicity: Several studies have reported that EdU can be more cytotoxic than BrdU, leading to a greater inhibition of cell growth and induction of apoptosis.[1][5]
-
DNA Damage Response: EdU incorporation can trigger a DNA damage response, characterized by the phosphorylation of H2AX and activation of checkpoint kinases.[9]
-
Cell Cycle Perturbation: EdU can disrupt the normal progression of the cell cycle, often causing an accumulation of cells in the S and G2 phases.[9][10]
The choice of analog and its concentration should be carefully optimized for each cell type and experimental condition to minimize these off-target effects.
Potential downstream cellular effects of thymidine analog incorporation.
Conclusion: Making an Informed Choice
The selection of a thymidine analog for cell proliferation studies requires a careful weighing of the pros and cons of each method. While 2'-Deoxyuridine is the natural component of DNA, it is not suitable for the labeling techniques discussed. BrdU remains a valid and widely used tool, with a vast body of literature supporting its application. However, researchers must be cognizant of its potential for cytotoxicity and the harsh requirements of its detection protocol. EdU offers a significant advantage in terms of procedural simplicity and the preservation of cellular integrity, making it particularly well-suited for high-throughput screening and multiplex imaging. Nevertheless, its potential for higher cytotoxicity compared to BrdU necessitates careful validation and dose-response experiments for each specific cell system. Ultimately, the optimal choice will depend on the specific research question, the experimental model, and the downstream applications.
References
- 1. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells [mdpi.com]
- 2. Incorporation of 5-Bromo-2′-deoxyuridine into DNA and Proliferative Behavior of Cerebellar Neuroblasts: All That Glitters Is Not Gold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymidine Analogues for Tracking DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 5-ethynyl-2′-deoxyuridine staining as a sensitive and reliable method for studying cell proliferation in the adult nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deoxyuridine - Wikipedia [en.wikipedia.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. 5-Ethynyl-2'-deoxyuridine - Wikipedia [en.wikipedia.org]
- 9. DNA damage signaling, impairment of cell cycle progression, and apoptosis triggered by 5-ethynyl-2'-deoxyuridine incorporated into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
A Guide to Inter-Laboratory Comparison of 2'-Deoxyuridine-d Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for establishing and participating in inter-laboratory comparisons for the quantification of 2'-Deoxyuridine-d. While publicly available data from such comparisons for this specific deuterated nucleoside are limited, this document outlines the essential methodologies, protocols, and data analysis approaches based on established practices for the analogous non-deuterated compound, 2'-deoxyuridine (B118206), and general principles of proficiency testing.
Comparative Analysis of Analytical Methodologies
The quantification of 2'-deoxyuridine in biological matrices, predominantly plasma, is well-documented, with High-Performance Liquid Chromatography (HPLC) coupled to Mass Spectrometry (MS) or Ultraviolet (UV) detection being the most common techniques. These methods can be readily adapted for the analysis of this compound. The performance characteristics of these methods provide a benchmark for establishing an inter-laboratory study.
| Method | Limit of Quantitation (LOQ) | Linearity Range | Average Recovery (%) | Reference |
| LC-APCI-MS | 5 nmol/L | 5 - 400 nmol/L | 81.5% | [1][2] |
| HPLC-UV | 6 nM | 6 - 400 nM | Not Specified | [3] |
Detailed Experimental Protocols
Reproducibility and consistency are paramount in inter-laboratory comparisons. The following is a representative experimental protocol for the quantification of 2'-deoxyuridine in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS), which can serve as a template for this compound analysis.
Sample Preparation
-
Internal Standard Addition: An internal standard, such as 5-iodo-2'-deoxyuridine, is added to the plasma sample to correct for variability during sample processing.[1][2]
-
Deproteinization: Proteins in the plasma sample are precipitated using an acid, such as perchloric acid.[3]
-
Solid-Phase Extraction (SPE): The sample is cleaned up using a strong anion-exchange (SAX) solid-phase extraction cartridge to remove interfering substances.[1][2]
-
Elution and Reconstitution: The analyte and internal standard are eluted from the SPE cartridge, and the eluate is dried and reconstituted in the mobile phase for LC-MS analysis.
LC-MS Analysis
-
Chromatographic Separation: A C18 reversed-phase column is typically used with a mobile phase of 0.05% v/v trifluoroacetic acid in water to separate the analyte from other components in the sample.[3]
-
Mass Spectrometric Detection: Detection is often performed using Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode, with Selected-Ion Monitoring (SIM) to enhance sensitivity and selectivity.[1][2] For 2'-deoxyuridine, the formate (B1220265) adduct [M+HCOO]⁻ at m/z 273 is monitored.[1][2]
Visualizing Workflows and Logical Frameworks
Experimental Workflow for 2'-Deoxyuridine Quantification
The following diagram illustrates the key steps in a typical analytical workflow for quantifying 2'-deoxyuridine.
References
- 1. Rapid quantitation of plasma 2'-deoxyuridine by high-performance liquid chromatography/atmospheric pressure chemical ionization mass spectrometry and its application to pharmacodynamic studies in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modified high-performance liquid chromatography assay for the measurement of 2'-deoxyuridine in human plasma and its application to pharmacodynamic studies of antimetabolite drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Deuterated Nucleoside Analogs: Enhancing Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of hydrogen with its heavier isotope, deuterium (B1214612), has emerged as a promising approach in drug development to enhance the pharmacokinetic profiles of therapeutic agents. This guide provides a detailed head-to-head comparison of deuterated nucleoside analogs with their non-deuterated counterparts, focusing on antiviral and anticancer agents. By leveraging the kinetic isotope effect, deuteration can slow drug metabolism, leading to improved stability, increased exposure, and potentially enhanced efficacy and safety. This comparison focuses primarily on the antiviral agent VV116 (Mindeudesivir), a deuterated derivative of Remdesivir (B604916), for which comparative data is most readily available.
The Kinetic Isotope Effect: A Foundation for Improved Pharmacokinetics
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond, often a rate-limiting step in drug metabolism, proceed more slowly when a deuterium atom is present at that position. This phenomenon, known as the kinetic isotope effect, can lead to several desirable pharmacokinetic modifications:
-
Reduced Metabolism: Slower cleavage of C-D bonds by metabolic enzymes, such as cytochrome P450s, results in a decreased rate of drug metabolism.
-
Increased Half-life (t½): With a slower metabolism, the drug remains in the body for a longer period, extending its duration of action.
-
Greater Drug Exposure (AUC): The area under the plasma concentration-time curve (AUC) is often increased, indicating that the body is exposed to a higher amount of the active drug over time.
-
Improved Oral Bioavailability: For orally administered drugs that undergo significant first-pass metabolism, deuteration can increase the amount of drug that reaches systemic circulation.
Case Study: VV116 (Mindeudesivir) vs. Remdesivir
VV116 is an orally available, deuterated hydrobromide salt of a tri-isobutyrate ester prodrug of GS-441524. GS-441524 is the active nucleoside metabolite of the intravenous antiviral drug Remdesivir.[1][2] Deuteration of the GS-441524 analog in VV116 is designed to improve its pharmacokinetic properties.[1]
Antiviral Activity
Both VV116 and Remdesivir are broad-spectrum antiviral agents that have shown efficacy against a range of coronaviruses.[2][3] They function as nucleoside analogs that, after conversion to their active triphosphate form, inhibit the viral RNA-dependent RNA polymerase (RdRp).[4][5]
The following table summarizes the in vitro antiviral activity of VV116 and Remdesivir against various human and animal coronaviruses.
| Virus | Cell Line | Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Human Coronaviruses | |||||
| HCoV-NL63 | Caco-2 | VV116 | 2.097 ± 0.026 | >50 | >23.8 |
| Remdesivir | 1.896 ± 0.025 | >50 | >26.4 | ||
| HCoV-229E | MRC-5 | VV116 | 2.351 ± 0.072 | >50 | >21.3 |
| Remdesivir | 1.638 ± 0.019 | >50 | >30.5 | ||
| HCoV-OC43 | HCT-8 | VV116 | 6.268 ± 0.123 | >50 | >8.0 |
| Remdesivir | 1.492 ± 0.046 | >50 | >33.5 | ||
| Animal Coronaviruses | |||||
| MHV | NCTC clone 929 | VV116 | 1.498 ± 0.017 | >50 | >33.4 |
| Remdesivir | 0.589 ± 0.016 | >50 | >84.9 | ||
| FIPV | CRFK | VV116 | 0.665 ± 0.022 | >50 | >75.2 |
| Remdesivir | 0.281 ± 0.009 | >50 | >177.9 | ||
| FECV | CRFK | VV116 | 0.847 ± 0.026 | >50 | >59.0 |
| Remdesivir | 0.298 ± 0.011 | >50 | >167.8 | ||
| CCoV | CRFK | VV116 | 0.790 ± 0.015 | >50 | >63.3 |
| Remdesivir | 0.354 ± 0.010 | >50 | >141.2 |
Data compiled from a head-to-head in vitro study.[3]
Pharmacokinetic Comparison
A primary advantage of VV116 over Remdesivir is its oral bioavailability. Remdesivir must be administered intravenously due to extensive first-pass metabolism.[1] VV116, as a deuterated prodrug, is designed for oral administration.[6]
| Parameter | VV116 (oral) - Metabolite 116-N1 (Human) | Remdesivir (IV) - Metabolite GS-441524 (Cat) |
| Dose | 200 mg (multiple dose) | 30 mg/kg |
| Cmax (ng/mL) | 1898 ± 701 (at 400mg single dose) | 6262.54 ± 1118.01 |
| Tmax (h) | 1.5 (median) | 0.67 ± 0.26 |
| t½ (h) | 4.80–6.95 (single dose range) | 6.8 ± 5.55 |
| AUC₀₋t (h·ng/mL) | 12759 ± 2747 (at 400mg single dose) | Not directly comparable |
| Oral Bioavailability (F) | Favorable in humans | Low and variable in cats (mean 30.13%) |
Human data for VV116 metabolite 116-N1 from a Phase I study in healthy Chinese subjects.[7] Cat data for Remdesivir metabolite GS-441524 from a study in cats with feline infectious peritonitis.[8] Direct comparison is limited due to species and study design differences.
Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase
The antiviral activity of both VV116 and Remdesivir stems from their ability to act as chain terminators of viral RNA synthesis. The following diagram illustrates the general mechanism of action.
Experimental Protocols
Viral Yield Reduction (VYR) Assay
This assay is used to determine the antiviral activity of a compound by measuring the reduction in the amount of infectious virus produced.[9][10]
-
Cell Seeding: Host cells (e.g., Caco-2, MRC-5) are seeded in multi-well plates to form a confluent monolayer.[3]
-
Virus Infection: The cell monolayers are infected with the target virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound (e.g., VV116 or Remdesivir).
-
Incubation: The plates are incubated for a period that allows for one or more rounds of viral replication (e.g., 24-72 hours).
-
Virus Quantification: The cell culture supernatant, containing the progeny virus, is collected. The amount of infectious virus is then quantified using a plaque assay or TCID₅₀ assay on fresh cell monolayers.[11][12]
-
Data Analysis: The concentration of the compound that reduces the virus yield by 50% (EC₅₀) is calculated.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Pharmacokinetic Analysis
LC-MS/MS is a highly sensitive and specific method used to quantify drug concentrations in biological matrices like plasma.[4]
-
Sample Preparation: Plasma samples are collected at various time points after drug administration. A known amount of a deuterated internal standard (e.g., [U-Ring-¹³C₆]-remdesivir) is added to the plasma.[13] The proteins in the plasma are then precipitated using a solvent like acetonitrile, and the supernatant is collected for analysis.[13]
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. The analytes (e.g., Remdesivir and its metabolite GS-441524) are separated from other components in the sample on a C18 column using a gradient of mobile phases (e.g., ammonium (B1175870) formate (B1220265) in methanol (B129727) and water).[1]
-
Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. The molecules are ionized (e.g., by electrospray ionization), and specific parent-to-product ion transitions are monitored for the drug and its internal standard.[1]
-
Quantification: The concentration of the drug in the original plasma sample is determined by comparing the peak area of the analyte to that of the internal standard, using a calibration curve.
Other Deuterated Nucleoside Analogs: A Gap in Comparative Data
While the case of VV116 provides a clear example of the benefits of deuteration for a nucleoside analog, there is a notable lack of publicly available, direct head-to-head comparative data for other deuterated nucleoside analogs used in oncology, such as gemcitabine (B846), or in other antiviral contexts, like zidovudine.
-
Gemcitabine: This deoxycytidine analog is a widely used chemotherapeutic agent.[14][15][16] While its preclinical pharmacology and mechanisms of action are well-documented, studies on deuterated versions of gemcitabine with direct comparisons of their pharmacokinetic and pharmacodynamic properties to the parent drug are not readily found in the scientific literature.
-
Zidovudine (AZT): As the first approved antiretroviral for HIV, zidovudine's pharmacology has been extensively studied. However, similar to gemcitabine, there is a scarcity of published research detailing head-to-head comparisons with a deuterated counterpart.
The absence of such data for these and other nucleoside analogs highlights a potential area for future research to explore whether the benefits observed with deuteration in compounds like VV116 can be translated to other members of this important class of drugs.
Conclusion
The deuteration of nucleoside analogs, exemplified by the development of VV116, represents a promising strategy for improving the therapeutic potential of this drug class. The primary advantage observed is the enhancement of pharmacokinetic properties, most notably the achievement of oral bioavailability for a compound that was previously limited to intravenous administration. While in vitro antiviral activity may be comparable between the deuterated and non-deuterated versions, the improved drug delivery and patient convenience offered by an oral formulation can be a significant clinical advantage. Further research into the deuteration of other nucleoside analogs is warranted to explore the broader applicability of this approach in both antiviral and anticancer therapies.
References
- 1. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Remdesivir Derivative VV116 Is a Potential Broad-Spectrum Inhibitor of Both Human and Animal Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS methods for remdesivir and GS-441524 in plasma for COVID-19. [wisdomlib.org]
- 5. mindeudesivir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. The safety and efficacy of oral antiviral drug VV116 for treatment of COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EXPRESS: Comparing the pharmacokinetics of GS-441524 following intravenous and oral administration of remdesivir in New Zealand cats with feline infectious peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. labinsights.nl [labinsights.nl]
- 11. absa.org [absa.org]
- 12. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. Gemcitabine: preclinical pharmacology and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of intravesical gemcitabine: a preclinical study in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical characteristics of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS Method Validation for 2'-Deoxyuridine-d Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of 2'-Deoxyuridine (B118206) and its deuterated internal standard, 2'-Deoxyuridine-d. The following sections detail the performance characteristics of different methods, provide comprehensive experimental protocols, and visualize the analytical workflow.
Data Presentation: Comparative Analysis of Validated LC-MS Methods
The selection of an appropriate LC-MS method for 2'-Deoxyuridine analysis is critical for achieving accurate and reliable results in pharmacokinetic, pharmacodynamic, and clinical studies. The tables below summarize the key performance parameters of several validated methods, offering a clear comparison to aid in method selection.
Table 1: Comparison of Sample Preparation and Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Plasma | Human Plasma & Urine | Human Plasma |
| Sample Preparation | Strong Anion-Exchange Solid-Phase Extraction (SAX-SPE)[1][2] | Protein Precipitation (5% perchloric acid)[3] | Derivatization with Dansyl Chloride followed by Liquid-Liquid Extraction (MTBE)[4][5] |
| LC Column | Not Specified | Hypercarb column (30 × 2.1 mm, 3 µm)[3] | UPLC BEH C18 (1.7 µm particle size)[4][5] |
| Mobile Phase | Not Specified | 0.1% formic acid in methanol (B129727) and 0.1% formic acid in deionized water[3] | Not Specified |
| Flow Rate | Not Specified | Not Specified | Not Specified |
| Run Time | 7.5 min for 2'-Deoxyuridine[1][2] | Not Specified | 1.5 min[4][5] |
| Internal Standard | 5-iodo-2'-deoxyuridine[1][2] | Isotopically labelled 2'-deoxyuridine[3] | Not Specified |
Table 2: Comparison of Mass Spectrometry and Method Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Ionization Mode | Negative Ion APCI[1][2] | Positive Ion-Spray[3] | Tandem Mass Spectrometry[4][5] |
| MS Detection | Selected-Ion Monitoring (SIM)[1][2] | Not Specified | Not Specified |
| Linearity Range | 5 - 400 nmol/L[1][2] | 10 - 10,000 ng/mL (plasma), 1 - 50 µg/mL (urine)[3] | 100 - 25,000 ng/mL for dFdU (a related compound)[4][5] |
| LLOQ | 5 nmol/L[1][2] | Not Specified | 100 ng/mL for dFdU[4][5] |
| Recovery | 81.5% for 2'-Deoxyuridine[1][2] | Not Specified | Not Specified |
| Accuracy & Precision | Within acceptable criteria[1][2] | Within acceptable criteria[3] | Rugged, precise, and accurate[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols based on published and validated methods.
Method 1: LC-APCI-MS for 2'-Deoxyuridine in Human Plasma[1][2]
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a strong anion-exchange (SAX) SPE cartridge.
-
Load 1 mL of human plasma onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute 2'-Deoxyuridine and the internal standard (5-iodo-2'-deoxyuridine).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS Analysis
-
LC System: High-Performance Liquid Chromatograph.
-
Injection Volume: Not specified.
-
Chromatographic Separation: Achieve a retention time of 7.5 minutes for 2'-Deoxyuridine.
-
MS System: Mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source.
-
Ionization Mode: Negative ion mode.
-
Detection: Selected-Ion Monitoring (SIM) of the formate (B1220265) adduct [M+HCOO]⁻ at m/z 273.
3. Calibration and Quantification
-
Prepare calibration standards by spiking known concentrations of 2'-Deoxyuridine into blank plasma.
-
Process calibration standards and quality control samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of 2'-Deoxyuridine to the internal standard against the nominal concentration.
-
Determine the concentration of 2'-Deoxyuridine in the samples from the calibration curve using linear regression.
Method 2: LC-MS/MS for 2'-Deoxyuridine in Human Plasma and Urine[3]
1. Sample Preparation (Protein Precipitation)
-
To a sample of plasma or urine, add 5% perchloric acid (v/v) to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Collect the supernatant for analysis.
2. LC-MS/MS Analysis
-
LC System: Liquid chromatograph.
-
Column: Hypercarb column (30 × 2.1 mm, 3 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in methanol and 0.1% formic acid in deionized water.
-
Internal Standard: Isotopically labelled 2'-deoxyuridine.
-
MS System: Tandem mass spectrometer with an ion-spray interface.
-
Ionization Mode: Positive ion mode.
3. Method Validation
-
Validate the method for linearity, accuracy, precision, and selectivity according to regulatory guidelines.
-
Calibration curves should demonstrate linearity with a correlation coefficient (r) > 0.99.
Mandatory Visualization
The following diagrams illustrate the typical workflows in the bioanalysis of 2'-Deoxyuridine.
Caption: General experimental workflow for LC-MS analysis of 2'-Deoxyuridine.
Caption: Key stages in the validation of a bioanalytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid quantitation of plasma 2'-deoxyuridine by high-performance liquid chromatography/atmospheric pressure chemical ionization mass spectrometry and its application to pharmacodynamic studies in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a sensitive and selective LC-MS/MS method for simultaneous determination of gemcitabine and 2,2-difluoro-2-deoxyuridine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Genotoxicity of Nucleoside Analogs: A Comparative Guide to EdU and BrdU
In the landscape of modern biomedical research, the accurate assessment of cell proliferation is paramount for advancements in fields ranging from oncology to regenerative medicine. For decades, 5-bromo-2'-deoxyuridine (B1667946) (BrdU) has been a cornerstone for labeling and tracking newly synthesized DNA. However, the advent of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) has provided a popular alternative with a streamlined detection method. While both are thymidine (B127349) analogs incorporated into DNA during the S-phase of the cell cycle, concerns regarding their potential genotoxicity necessitate a thorough evaluation. This guide provides an objective comparison of the genotoxic profiles of EdU and BrdU, supported by experimental data, to aid researchers in making informed decisions for their studies.
Executive Summary
Experimental evidence demonstrates that while both EdU and BrdU can exhibit genotoxic effects, EdU displays a higher degree of cytotoxicity and genotoxicity compared to BrdU at similar concentrations.[1] Studies have shown that EdU induces a greater frequency of gene mutations, chromosomal aberrations, and sister chromatid exchanges, particularly in cells with compromised DNA repair pathways.[1]
Quantitative Genotoxicity Data
The following tables summarize key quantitative data from comparative studies on the genotoxicity of EdU and BrdU in Chinese Hamster Ovary (CHO) cells.
Table 1: HPRT Gene Mutation Frequency
| Compound (1 µM) | HPRT Mutation Frequency (per 105 cells) |
| Control | 0.4 |
| BrdU | 19 |
| EdU | 65 |
Data from a study on CHO cells demonstrating a significantly higher mutagenic potential of EdU compared to BrdU at the same concentration.[1]
Table 2: Chromosomal Aberrations
| Treatment (10 µM for one cell cycle) | Chromosomal Aberrations per 100 cells |
| Control | ~2 |
| BrdU | ~4 |
| EdU | ~12 |
This data highlights the increased clastogenic (chromosome-breaking) potential of EdU.[1]
Table 3: Endoreduplication
| Treatment (10 µM for one cell cycle) | Endoreduplication (%) |
| Control | ~1 |
| BrdU | ~3 |
| EdU | ~12 |
Endoreduplication, a form of genomic instability, is induced more potently by EdU.[1]
Mechanisms of Genotoxicity
The genotoxicity of these thymidine analogs is intrinsically linked to their incorporation into DNA and the subsequent cellular responses.
BrdU: Once incorporated, BrdU can be misread by DNA polymerases, leading to point mutations. It is also known to sensitize DNA to radiation, further increasing the risk of DNA damage.
EdU: The genotoxicity of EdU is thought to be more complex. Its presence in DNA can stall replication forks and induce DNA strand breaks.[1] Furthermore, the "click" chemistry reaction used for EdU detection, which involves a copper catalyst, can generate reactive oxygen species that may contribute to DNA damage. Cells deficient in homologous recombination repair are particularly sensitive to EdU, suggesting that EdU-induced DNA damage is primarily repaired through this pathway.[1]
Experimental Protocols
The assessment of genotoxicity relies on a battery of well-established assays. Below are the detailed methodologies for the key experiments cited in this guide.
Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) Gene Mutation Assay
The HPRT assay is a forward mutation assay that detects various types of genetic alterations, including point mutations and small deletions.[2][3][4]
-
Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured in standard growth medium.
-
Treatment: Cells are exposed to the test compounds (EdU or BrdU) at various concentrations for a defined period (e.g., 24 hours).
-
Expression Period: Following treatment, the cells are washed and cultured in a non-selective medium for a period (typically 7-9 days) to allow for the expression of any induced mutations.
-
Mutant Selection: Cells are then plated in a selective medium containing 6-thioguanine (B1684491) (6-TG). Cells with a functional HPRT enzyme will incorporate the toxic 6-TG and die, while HPRT-deficient mutant cells will survive and form colonies.
-
Colony Counting: After an incubation period, the colonies are fixed, stained, and counted. The mutation frequency is calculated by dividing the number of mutant colonies by the total number of cells plated, adjusted for plating efficiency.
Chromosomal Aberration Assay
This assay evaluates the ability of a substance to induce structural changes in chromosomes.[5][6][7][8]
-
Cell Culture and Treatment: CHO cells are cultured and treated with EdU or BrdU as described for the HPRT assay.
-
Metaphase Arrest: A spindle inhibitor, such as colcemid, is added to the culture to arrest cells in the metaphase stage of mitosis, when chromosomes are most condensed and visible.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells and disperse the chromosomes, and then fixed. The fixed cell suspension is dropped onto microscope slides.
-
Staining: The chromosomes are stained, typically with Giemsa stain.
-
Microscopic Analysis: A predetermined number of metaphase spreads (e.g., 100) are analyzed under a microscope for structural aberrations, such as chromatid and chromosome breaks, gaps, and exchanges.
Sister Chromatid Exchange (SCE) Assay
The SCE assay is a sensitive indicator of DNA damage and repair, reflecting the interchange of DNA between sister chromatids.[9][10][11][12]
-
Cell Culture and Labeling: Cells are cultured in the presence of BrdU for two rounds of DNA replication. This results in differential labeling of the sister chromatids, as one chromatid will have BrdU incorporated into both DNA strands, while the other will have it in only one strand.
-
Treatment: The test compound (in this case, EdU would be added alongside BrdU in a comparative assay) is added during the cultivation period.
-
Metaphase Arrest and Harvesting: Similar to the chromosomal aberration assay, cells are arrested in metaphase and harvested.
-
Differential Staining: The prepared chromosome slides are stained using a technique (e.g., fluorescence plus Giemsa) that allows for the visualization of the differentially labeled sister chromatids.
-
Scoring: The number of exchanges between sister chromatids is counted for a set number of metaphase cells. An increase in the frequency of SCEs indicates an increase in genotoxic events.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key genotoxicity assays.
References
- 1. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian cell HPRT gene mutation assay: test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mammalian Cell HPRT Gene Mutation Assay: Test Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. HPRT Assay - Eurofins Deutschland [eurofins.de]
- 5. criver.com [criver.com]
- 6. Quantification of Chromosomal Aberrations in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Cytogenetic Assays: Chromosomal Aberrations and Micronucleus Tests | Springer Nature Experiments [experiments.springernature.com]
- 8. Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test | FDA [fda.gov]
- 9. The Sister-Chromatid Exchange Assay in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. idus.us.es [idus.us.es]
- 11. researchgate.net [researchgate.net]
- 12. The Sister Chromatid Exchange (SCE) Assay | Springer Nature Experiments [experiments.springernature.com]
Comparative Stability of 2'-Deoxyuridine-d and [15N]thymidine: A Guide for Researchers
In the fields of molecular biology, drug development, and metabolic research, isotopically labeled nucleosides are indispensable tools for tracing cellular processes. Among these, deuterated 2'-Deoxyuridine (2'-Deoxyuridine-d) and 15N-labeled thymidine (B127349) ([15N]thymidine) are frequently employed. This guide provides an objective comparison of their chemical and metabolic stability, supported by experimental data and protocols, to aid researchers in selecting the appropriate molecule for their studies.
Executive Summary: Stability at a Glance
The stability of a labeled nucleoside is paramount for the integrity of experimental results. While both this compound and [15N]thymidine are considered stable, their inherent chemical properties, conferred by the specific isotopes, lead to differences in their stability profiles.
-
This compound is predicted to have enhanced chemical stability due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to chemical cleavage, including enzymatic reactions. This can potentially alter its metabolic rate compared to its unlabeled counterpart.
-
[15N]thymidine exhibits high metabolic stability and is an excellent tracer for DNA synthesis. The substitution of 14N with the stable isotope 15N in the pyrimidine (B1678525) ring does not significantly alter the molecule's chemical reactivity. Consequently, it is metabolized in a manner nearly identical to endogenous thymidine, making it a reliable marker for in vivo studies, including human clinical research.[1][2][3]
Comparative Data Presentation
| Feature | This compound | [15N]thymidine | Rationale & References |
| Isotopic Label | Deuterium (²H) on the deoxyribose moiety. | Nitrogen-15 (¹⁵N) in the thymine (B56734) base. | [4][5] |
| Chemical Stability | Higher (predicted). | Similar to unlabeled thymidine . | The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect), potentially slowing degradation reactions. ¹⁵N is a stable, non-radioactive isotope that does not significantly alter chemical reactivity.[5][6] |
| Metabolic Stability | Potentially Altered . | High / Similar to endogenous thymidine . | The kinetic isotope effect may alter the rate of enzymatic processing. Widely used in human studies as a tracer for DNA synthesis, indicating it follows the natural metabolic pathway without significant deviation.[1][2][3][5] |
| Primary Degradation Pathway | Hydrolysis of the N-glycosidic bond; enzymatic degradation via thymidine phosphorylase. | Hydrolysis of the N-glycosidic bond; enzymatic degradation via thymidine phosphorylase. | Both are pyrimidine nucleosides and are substrates for the same catabolic enzymes.[7][8] |
| Common Applications | NMR studies, metabolic tracing where slower metabolism is desired. | DNA synthesis and cell proliferation assays (in vitro and in vivo), metabolic flux analysis.[1][2][5] |
Signaling and Metabolic Pathways
Both 2'-Deoxyuridine and thymidine are key players in the pyrimidine salvage pathway, which is crucial for DNA synthesis. Their metabolic fates are interconnected and regulated by several key enzymes.
Caption: Pyrimidine salvage pathway for thymidine and 2'-deoxyuridine.
Experimental Protocols
To empirically determine the stability of this compound and [15N]thymidine, a combination of chromatographic and mass spectrometric techniques is recommended.
Protocol 1: Chemical Stability Assessment by HPLC
This protocol outlines a method to quantify the degradation of the nucleosides over time under specific chemical conditions (e.g., varying pH and temperature).
Methodology:
-
Standard and Sample Preparation:
-
Prepare stock solutions (e.g., 1 mg/mL) of this compound and [15N]thymidine in a suitable solvent (e.g., HPLC-grade water or methanol).
-
For the stability study, dilute the stock solutions to a final concentration (e.g., 100 µM) in buffers of different pH values (e.g., pH 2, 7.4, and 10).[9][10][11]
-
Incubate the solutions at controlled temperatures (e.g., 37°C, 60°C).
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each incubation mixture.
-
Immediately quench any reaction by cooling on ice or adding a quenching solution if necessary.
-
Centrifuge the samples to remove any precipitate before analysis.[9]
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm length, 4.6 mm ID, 3-5 µm particle size).[9]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.4) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[9]
-
Flow Rate: 0.5 - 1.0 mL/min.[9]
-
Detection: UV detector at 260 nm.[9]
-
Quantification: The concentration of the remaining parent nucleoside is determined by integrating the peak area and comparing it to a standard curve generated from the t=0 sample or a freshly prepared standard.
-
Caption: Workflow for assessing nucleoside stability using HPLC.
Protocol 2: Identification of Degradation Products by LC-MS/MS
This protocol is used to identify the products formed during degradation, confirming the chemical transformation pathways.
Methodology:
-
Sample Preparation:
-
Prepare and incubate samples as described in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a C18 column with a binary solvent gradient (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate the parent compound from its degradation products.[12]
-
Mass Spectrometry (MS): Operate the mass spectrometer in both full scan mode to detect all ions and in tandem MS (MS/MS) mode.[13][14]
-
In MS/MS mode, the parent ion corresponding to the mass of the nucleoside is isolated and fragmented.
-
-
Data Analysis:
-
The masses of the degradation products are determined from the full scan data.
-
The fragmentation patterns from the MS/MS data are used to elucidate the structure of the degradation products. For nucleosides, a common fragmentation is the loss of the deoxyribose sugar, resulting in a product ion corresponding to the mass of the nucleobase.[12][13]
-
Caption: Primary chemical degradation pathway for nucleosides.
Conclusion
The choice between this compound and [15N]thymidine depends critically on the experimental goals.
-
For studies requiring a metabolically robust tracer that accurately reflects endogenous nucleoside pathways, [15N]thymidine is the superior choice. Its stability and faithful metabolic processing have been validated even in human subjects.[1][2][3]
-
For applications where slower metabolic processing is desired or for certain NMR-based structural studies, This compound may offer advantages due to the kinetic isotope effect, which can enhance its chemical stability and alter its interaction with metabolic enzymes.
Researchers should carefully consider these stability profiles when designing experiments to ensure the generation of accurate and interpretable data. The provided protocols offer a framework for empirically verifying the stability of these and other labeled compounds under specific experimental conditions.
References
- 1. Elimination of 15N-thymidine after oral administration in human infants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracking cell turnover in human brain using 15N-thymidine imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elimination of 15N-thymidine after oral administration in human infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Thymidine - Wikipedia [en.wikipedia.org]
- 7. Thymidine and deoxyuridine accumulate in tissues of patients with mitochondrial neurogastrointestinal encephalomyopathy (MNGIE) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated plasma deoxyuridine in patients with thymidine phosphorylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nucleoside analysis with high performance liquid chromatography (HPLC) [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'-3'-dideoxythymidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2'-Deoxyuridine-d Assay Cross-Validation Across Diverse Platforms
For researchers, scientists, and drug development professionals, the accurate quantification of 2'-Deoxyuridine-d (dUd) and its analogs is critical for a wide range of applications, from monitoring therapeutic drug efficacy to studying DNA replication and repair. The choice of analytical platform can significantly impact the sensitivity, specificity, and throughput of these measurements. This guide provides an objective comparison of three commonly employed platforms for dUd analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Enzymatic Assays. By presenting supporting experimental data and detailed methodologies, this document aims to assist researchers in selecting the most appropriate platform for their specific needs and in understanding the principles of cross-validation between these methods.
Data Presentation: A Head-to-Head Comparison of Performance
The selection of an assay platform is often a trade-off between various performance characteristics. While LC-MS/MS is frequently considered the gold standard for its precision and specificity, ELISA offers high-throughput capabilities, and enzymatic assays can provide functional insights. The following table summarizes the key quantitative performance metrics for each platform based on published data for 2'-deoxyuridine (B118206) or its widely studied analogs like 5-bromo-2'-deoxyuridine (B1667946) (BrdU).
| Performance Metric | LC-MS/MS | ELISA (BrdU) | Enzymatic Assay |
| Analyte | 2'-Deoxyuridine | BrdU incorporated into DNA | Deoxyuridine/Nucleoside Analogs |
| Principle | Mass-to-charge ratio | Antigen-antibody binding | Enzyme-substrate reaction |
| Limit of Quantitation (LOQ) | 5 nmol/L in plasma[1] | Detects as few as 40 cells/well[2] | ~2 µM[1] |
| Dynamic Range | 5 to 400 nmol/L[1] | Dependent on cell number and incubation time | Micromolar to millimolar concentrations[1] |
| Specificity | High (based on mass) | Moderate to High (antibody dependent) | Moderate (enzyme dependent) |
| Throughput | Moderate | High | Moderate to High |
| Sample Type | Plasma, urine, digested DNA[1][3] | Whole cells, tissues | Plasma, cell lysates[1] |
| Instrumentation | LC-MS/MS system | Plate reader | Spectrophotometer/Luminometer |
Experimental Protocols: A Detailed Look at the Methodologies
Reproducibility and accuracy are paramount in scientific research. Below are detailed experimental protocols for the quantification of 2'-deoxyuridine or its analogs using LC-MS/MS, ELISA, and a representative enzymatic assay.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for 2'-Deoxyuridine
This protocol outlines the quantification of 2'-deoxyuridine in plasma.
-
Sample Preparation:
-
To 1 mL of plasma, add an internal standard (e.g., 5-iodo-2'-deoxyuridine).
-
Perform a clean-up step using strong anion-exchange solid-phase extraction (SAX-SPE) to remove interfering substances[1].
-
Alternatively, for plasma and urine samples, deproteinize with 5% perchloric acid (v/v)[3].
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: Use a Hypercarb column (30 × 2.1 mm, 3 µm) or a similar reversed-phase column[3].
-
Mobile Phase A: 0.1% formic acid in deionized water[3].
-
Mobile Phase B: 0.1% formic acid in methanol[3].
-
Gradient: A linear gradient is used to separate the analyte from other components.
-
Flow Rate: Maintained at a constant rate suitable for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode or atmospheric pressure chemical ionization (APCI) in negative mode[1][3].
-
Detection: Use multiple reaction monitoring (MRM) to selectively detect the transition of the precursor ion to a specific product ion for both the analyte and the internal standard. For 2'-deoxyuridine with APCI in negative ion mode, a dominant formate (B1220265) adduct [M+HCOO]⁻ at m/z 273 can be monitored[1].
-
Data Analysis: Quantify 2'-deoxyuridine by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve generated from samples with known concentrations.
-
ELISA Protocol for BrdU Incorporation
This protocol describes a colorimetric ELISA for detecting BrdU incorporated into the DNA of proliferating cells.
-
Cell Culture and BrdU Labeling:
-
Fixation and Denaturation:
-
Immunodetection:
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL/well of anti-BrdU monoclonal antibody and incubate for 1 hour at room temperature[4][5].
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG) and incubate for 30 minutes at room temperature[4][5].
-
-
Signal Development and Measurement:
-
Wash the wells three times with Wash Buffer and perform a final water wash[4].
-
Add 100 µL/well of TMB substrate and incubate for 30 minutes at room temperature in the dark. A blue color will develop in positive wells[4].
-
Stop the reaction by adding 100 µL of Stop Solution. The color will change to yellow[4].
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of BrdU incorporated.
-
Enzymatic Assay Protocol for Deoxyuridine Kinase Activity
This protocol describes a continuous spectrophotometric assay for thymidine (B127349) kinase activity using deoxyuridine as a substrate. This assay measures the activity of the enzyme that phosphorylates deoxyuridine, rather than directly quantifying deoxyuridine itself.
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 8.0), MgCl₂, ATP, and the coupling enzymes pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase[6].
-
Add the substrate, 2'-deoxyuridine, to the mixture.
-
Include NADH in the reaction mixture.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the enzyme of interest (e.g., thymidine kinase).
-
Thymidine kinase will phosphorylate deoxyuridine to dUMP, consuming ATP and producing ADP.
-
The pyruvate kinase in the coupling system will use the generated ADP to convert phosphoenolpyruvate (B93156) to pyruvate.
-
Lactate dehydrogenase will then reduce pyruvate to lactate, oxidizing NADH to NAD⁺.
-
-
Signal Detection:
-
Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH[4].
-
The rate of decrease in absorbance is proportional to the deoxyuridine kinase activity.
-
-
Data Analysis:
-
Calculate the enzyme activity based on the rate of NADH consumption, using the molar extinction coefficient of NADH.
-
Mandatory Visualization: Workflows and Pathways
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for each assay platform.
Caption: LC-MS/MS workflow for 2'-Deoxyuridine quantification.
Caption: ELISA workflow for BrdU incorporation assay.
Caption: Enzymatic assay workflow for deoxyuridine kinase activity.
References
- 1. Quantitative Detection of Nucleoside Analogs by Multi-Enzyme Biosensors using Time-Resolved Kinetic Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of 5-bromo-2-deoxyuridine incorporation into DNA: an enzyme immunoassay for the assessment of the lymphoid cell proliferative response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A continuous spectrophotometric assay for thymidine and deoxycytidine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Improved spectrophotometric assay of nucleoside monophosphate kinase activity using the pyruvate kinase/lactate dehydrogenase coupling system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2'-Deoxyuridine-d and [13C]thymidine as Metabolic Tracers for DNA Synthesis
For researchers, scientists, and drug development professionals, the accurate measurement of DNA synthesis is crucial for understanding cell proliferation, drug efficacy, and various disease states. Stable isotope-labeled nucleosides have emerged as powerful tools for this purpose, offering a non-radioactive and safe alternative to traditional methods. Among these, deuterated 2'-deoxyuridine (B118206) (2'-Deoxyuridine-d) and [13C]thymidine are two key metabolic tracers. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tracer for their specific experimental needs.
Introduction to Metabolic Tracers in DNA Synthesis
Stable isotope tracers are molecules in which one or more atoms have been replaced by a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H or d) or carbon-13 (¹³C). When introduced into a biological system, these labeled molecules participate in metabolic pathways alongside their unlabeled counterparts. By using techniques like mass spectrometry, researchers can track the incorporation of these isotopes into newly synthesized macromolecules, such as DNA, providing a direct measure of synthesis rates.
2'-Deoxyuridine and thymidine (B127349) are both pyrimidine (B1678525) nucleosides that can be incorporated into DNA. Their labeled versions, this compound and [13C]thymidine, are therefore valuable tools for studying DNA replication. However, their distinct metabolic fates and labeling patterns offer different advantages and disadvantages.
Comparative Performance: this compound vs. [13C]thymidine
The choice between this compound and [13C]thymidine as a metabolic tracer depends on the specific research question, the experimental model, and the analytical capabilities available. While direct head-to-head comparative studies are limited, a comprehensive analysis of their individual characteristics and metabolic pathways allows for a robust comparison.
| Feature | This compound | [13C]thymidine |
| Primary Metabolic Pathway Traced | Primarily traces the de novo pyrimidine synthesis pathway after conversion to dUMP, but can also enter the salvage pathway. | Primarily traces the salvage pathway for thymidine. |
| Incorporation into DNA | Incorporated as deoxythymidine triphosphate (dTTP) after conversion. The deuterium label is retained on the pyrimidine ring or the deoxyribose sugar, depending on the labeling position. | Directly phosphorylated to dTMP and subsequently dTTP for DNA incorporation. The ¹³C label is retained on the thymine (B56734) base or the deoxyribose sugar. |
| Analytical Detection | Typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). | Commonly analyzed by GC-MS or LC-MS/MS. |
| Potential for Cytotoxicity | Deuterated compounds are generally considered to have low toxicity. However, high concentrations of deoxyuridine analogs have been reported to have cytotoxic effects.[1] | Stable isotopes like ¹³C are non-toxic. High concentrations of thymidine can induce cell cycle arrest, a phenomenon used for cell synchronization. |
| Background Signal | Natural abundance of deuterium is low (~0.015%), resulting in a low background signal and high sensitivity. | Natural abundance of ¹³C is higher (~1.1%), which can contribute to a slightly higher background signal compared to deuterium. |
| Cost | The cost of deuterated compounds can vary but is often comparable to or less than ¹³C-labeled compounds. | The cost of ¹³C-labeled compounds can be a significant factor in large-scale experiments. |
Metabolic Pathways and Experimental Workflow
Understanding the metabolic pathways of these tracers is key to interpreting experimental results.
Metabolic Fate of this compound and [13C]thymidine
General Experimental Workflow
The following diagram outlines a typical workflow for a stable isotope tracing experiment to measure DNA synthesis.
Detailed Experimental Protocols
The following are representative protocols for using this compound and [13C]thymidine as metabolic tracers in cell culture experiments.
Protocol 1: DNA Labeling with this compound
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
Prepare labeling medium by supplementing glucose-free and nucleoside-free medium with a known concentration of this compound (e.g., 10-100 µM).
-
Remove the standard medium, wash cells once with phosphate-buffered saline (PBS), and add the labeling medium.
-
Incubate the cells for a specific period (e.g., 24-48 hours) to allow for tracer incorporation.
2. DNA Extraction and Hydrolysis:
-
Harvest the cells by trypsinization or scraping.
-
Extract genomic DNA using a commercial DNA extraction kit or standard phenol-chloroform extraction protocol.
-
Quantify the extracted DNA using a spectrophotometer.
-
Enzymatically hydrolyze the DNA to individual deoxyribonucleosides. A typical reaction mixture includes DNA (10-20 µg), nuclease P1, and alkaline phosphatase in a suitable buffer. Incubate at 37°C for 2-4 hours.
3. Sample Preparation and GC-MS Analysis:
-
Dry the hydrolyzed DNA sample under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the deoxyribonucleosides to make them volatile for GC-MS analysis. A common method is silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Analyze the derivatized sample using a GC-MS system. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the specific mass-to-charge ratios (m/z) of the labeled and unlabeled deoxythymidine.
-
The isotope enrichment is calculated by comparing the peak areas of the labeled and unlabeled fragments.
Protocol 2: DNA Labeling with [13C]thymidine
1. Cell Culture and Labeling:
-
Follow the same cell culture procedures as for this compound.
-
Prepare labeling medium by supplementing standard growth medium with a known concentration of [13C]thymidine (e.g., 10-50 µM).
-
Incubate cells in the labeling medium for the desired duration.
2. DNA Extraction and Hydrolysis:
-
The DNA extraction and hydrolysis steps are identical to those described for the this compound protocol.
3. Sample Preparation and LC-MS/MS Analysis:
-
Resuspend the hydrolyzed DNA sample in a solvent compatible with liquid chromatography (e.g., 0.1% formic acid in water).
-
Inject the sample into an LC-MS/MS system. Separation of the deoxyribonucleosides is typically achieved on a C18 reverse-phase column.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both unlabeled and [13C]-labeled deoxythymidine.
-
The isotope enrichment is determined by the ratio of the peak areas of the labeled and unlabeled deoxythymidine.
Conclusion
Both this compound and [13C]thymidine are effective and safe metabolic tracers for quantifying DNA synthesis. The choice between them should be guided by the specific experimental goals.
-
[13C]thymidine is a direct tracer for the salvage pathway of thymidine metabolism. Its use is straightforward, and the analytical methods are well-established.
-
This compound primarily traces the de novo synthesis pathway after its conversion to dUMP. The low natural abundance of deuterium can offer higher sensitivity.
Researchers should carefully consider the metabolic pathways they wish to investigate, potential cytotoxic effects at high concentrations, and the analytical instrumentation available when selecting a tracer. By understanding the principles and protocols outlined in this guide, scientists can effectively utilize these powerful tools to gain deeper insights into the dynamics of DNA replication in health and disease.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of 2'-Deoxyuridine-d
Researchers and laboratory personnel handling 2'-Deoxyuridine-d must adhere to strict disposal protocols to ensure safety and environmental protection. As a nucleoside analog, and based on the hazardous properties of the parent compound 2'-Deoxyuridine, all waste containing this chemical, including the deuterated form, must be treated as hazardous chemical waste. Improper disposal can lead to environmental contamination and potential health risks.
Immediate Safety and Handling
Before beginning any procedure that involves this compound, it is crucial to consult the Safety Data Sheet (SDS). The SDS for 2'-Deoxyuridine indicates that the compound is harmful if swallowed, in contact with skin, or inhaled, and is very toxic to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times. All handling of the solid compound or solutions should be performed in a chemical fume hood to minimize inhalation risk.
Step-by-Step Disposal Procedure
The following steps provide a clear guide for the safe and compliant disposal of this compound waste.
1. Waste Segregation:
-
All waste contaminated with this compound must be segregated from non-hazardous waste at the point of generation[1].
-
This includes unused or expired chemicals, solutions, contaminated labware (e.g., pipette tips, tubes, flasks), and contaminated PPE.
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible hazardous waste container[1][2][3]. The original container is often a good choice for unused product[3].
-
The container must be kept closed except when adding waste[2][4].
-
Do not overfill containers; leave adequate headspace to prevent spills[2].
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound"[4].
-
Include the concentration and the date accumulation started.
-
Ensure the label is legible and securely attached to the container.
4. Storage:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) at or near the point of generation[1][2][4].
-
The SAA should be a secondary containment system to prevent the spread of material in case of a leak.
-
Ensure incompatible chemicals are not stored together[1].
5. Disposal:
-
Do not dispose of this compound down the drain or in the regular trash[4][5]. Evaporation in a fume hood is also prohibited[2][3].
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal[3][4].
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal[1][6].
Quantitative Data Summary
For quick reference, the following table summarizes key hazard classifications for the parent compound, 2'-Deoxyuridine. Researchers should assume the deuterated form possesses similar hazards.
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | |
| Skin Irritation | Causes skin irritation. | |
| Eye Irritation | Causes serious eye irritation. | |
| Aquatic Hazard (Acute) | Very toxic to aquatic life. | |
| Aquatic Hazard (Chronic) | Very toxic to aquatic life with long lasting effects. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling 2'-Deoxyuridine-d
Essential Safety and Handling Guide for 2'-Deoxyuridine
This guide provides crucial safety, handling, and disposal protocols for 2'-Deoxyuridine, tailored for researchers, scientists, and professionals in drug development. Given the conflicting information in available Safety Data Sheets (SDS), with some classifying the compound as non-hazardous and others indicating potential hazards, a cautious approach is strongly recommended.[1] Adherence to the following procedures will help ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense to minimize exposure. The following table outlines the recommended PPE for handling 2'-Deoxyuridine in various laboratory situations.
| Situation | Required PPE | Key Considerations |
| Handling Solid (Powder) Form | Nitrile Gloves, Laboratory Coat, Safety Goggles with side shields | To prevent skin and eye contact with the powder. |
| Weighing and Solution Preparation | Double Nitrile Gloves, Disposable Gown, Safety Goggles, Face Shield | This activity presents a higher risk of aerosol generation and exposure. A face shield offers additional protection.[2] |
| Handling in Solution | Nitrile Gloves, Laboratory Coat, Safety Goggles | Protects against splashes and direct contact with the solution. |
| Cleaning and Decontamination | Chemical-resistant Gloves, Laboratory Coat, Safety Goggles | Ensure gloves are appropriate for the cleaning solvents being used. |
| Waste Disposal | Nitrile Gloves, Laboratory Coat, Safety Goggles | PPE should be worn when handling all waste materials. |
Operational Plan: Safe Handling and Disposal
A clear, step-by-step operational plan is essential for consistent and safe handling of chemical compounds.[3]
Pre-Handling Preparations:
-
Access Safety Data Sheet (SDS): Ensure the SDS is readily available and has been reviewed by all personnel involved.
-
Prepare a Clean Workspace: The designated work area, preferably a chemical fume hood, should be clean and uncluttered.
-
Inspect PPE: Before use, inspect all PPE for any damage.
-
Spill Kit: Have a chemical spill kit readily accessible.
Handling and Experimental Protocol:
-
Weighing the Compound:
-
Never handle objects to be weighed with bare hands; use tongs, paper towels, or gloves.[4]
-
Do not weigh chemicals directly on the balance pan; use appropriate weighing vessels.[4][5]
-
To avoid air currents that can affect measurements, close the doors of the analytical balance during weighing.[5]
-
If any chemical is spilled, clean it up immediately.[4]
-
-
Preparing Solutions:
-
Slowly add the solid 2'-Deoxyuridine to the solvent to prevent splashing.
-
Use a vortex mixer or sonicator to aid dissolution if necessary.
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Properly remove and dispose of gloves and any other contaminated PPE.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: The disposal of chemical waste is critical to prevent environmental contamination and accidental exposure.
-
Unused Compound and Contaminated Materials: All waste contaminated with 2'-Deoxyuridine, including gloves, pipette tips, and empty containers, should be segregated into a clearly labeled hazardous waste container.[2]
-
Empty Containers: Containers that held 2'-Deoxyuridine should be managed as hazardous waste. If local regulations permit, triple rinsing with a suitable solvent may be an option, with the rinsate collected as hazardous waste.[6]
-
Non-Hazardous Waste: Certain solid, non-hazardous laboratory waste may be suitable for disposal in the regular trash, but should not be placed in laboratory trash cans where custodial staff might handle them.[7] Always consult with your institution's environmental health and safety (EHS) office for specific guidance.
Emergency Procedures
In the event of accidental exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If symptoms persist, seek medical attention.[8] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. If skin irritation occurs, get medical advice.[8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.[8] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8] |
Visual Workflow for Safe Handling
The following diagram outlines the key steps and decision points for the safe handling and disposal of 2'-Deoxyuridine.
Caption: Workflow for safe handling and disposal of 2'-Deoxyuridine.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
